molecular formula C10H9ClN2 B1285053 4-Amino-6-chloro-8-methylquinoline CAS No. 948293-08-1

4-Amino-6-chloro-8-methylquinoline

Cat. No.: B1285053
CAS No.: 948293-08-1
M. Wt: 192.64 g/mol
InChI Key: QWWBMZJXOULWCA-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-8-methylquinoline (CAS 948293-08-1) is a substituted quinoline derivative of high interest in medicinal and organic chemistry research . With the molecular formula C10H9ClN2 and a molecular weight of 192.65 g/mol , it serves as a key synthetic intermediate for developing novel bioactive molecules. Quinoline scaffolds, particularly 4-aminoquinolines, are extensively investigated for their diverse biological activities, including potential as anticancer agents, antimicrobials, and antimalarials . The specific substitution pattern on this compound—featuring reactive amino and chloro groups at the 4 and 6 positions, alongside a methyl group at the 8 position—makes it a valuable and versatile building block. Researchers can utilize it to create targeted libraries of compounds for drug discovery, leveraging mechanisms common to its class, such as enzyme inhibition and interaction with DNA or specific protein targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-8-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWBMZJXOULWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589040
Record name 6-Chloro-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-08-1
Record name 6-Chloro-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the quinoline derivative, 4-Amino-6-chloro-8-methylquinoline.

Abstract

This technical guide delineates a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. The document is structured to provide not only a step-by-step experimental protocol but also the underlying chemical rationale for key procedural choices. It covers a multi-step synthesis from commercially available precursors, followed by a detailed section on analytical techniques for structural elucidation and purity assessment. This guide is intended to serve as a practical and scientifically grounded resource for chemists and pharmacologists working on the development of novel quinoline-based compounds.

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its rigid, bicyclic aromatic structure provides a versatile framework that can be functionalized to modulate pharmacological activity, metabolic stability, and pharmacokinetic properties. The 4-aminoquinoline subclass, in particular, gained prominence with the development of the antimalarial drug chloroquine and continues to be a focal point for the discovery of new therapeutic agents.

The target molecule of this guide, this compound, incorporates several key structural features that are of significant interest in drug design. The 4-amino group is a common pharmacophore in many antimalarial and anti-inflammatory agents. The chlorine atom at the 6-position can enhance the metabolic stability and modulate the electronic properties of the ring system, while the methyl group at the 8-position can influence the compound's lipophilicity and steric interactions with biological targets. A thorough understanding of its synthesis and characterization is therefore a critical first step in exploring its therapeutic potential.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

A logical and efficient synthesis of this compound can be designed using a retrosynthetic approach. This involves conceptually deconstructing the target molecule into simpler, more readily available starting materials. A common strategy for the synthesis of substituted quinolines is the Gould-Jacobs reaction, which forms the core of the synthetic pathway detailed below.

G A This compound B 4,6-Dichloro-8-methylquinoline A->B Nucleophilic Amination C 6-Chloro-8-methylquinolin-4-ol B->C Chlorination D 4-Chloro-2-methylaniline + Diethyl ethoxymethylenemalonate C->D Gould-Jacobs Reaction

Caption: Retrosynthetic pathway for this compound.

This analysis identifies 4-chloro-2-methylaniline and a malonate derivative as suitable starting materials for the construction of the quinoline core, followed by functional group interconversions to arrive at the final product.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of this compound, with explanations for the choice of reagents and reaction conditions.

Step 1: Synthesis of 6-Chloro-8-methylquinolin-4-ol

The initial step involves the condensation of 4-chloro-2-methylaniline with diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization to form the quinolin-4-ol ring system.

  • Materials:

    • 4-Chloro-2-methylaniline

    • Diethyl ethoxymethylenemalonate

    • Diphenyl ether

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of 4-chloro-2-methylaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture at 100-110 °C for 1 hour. The reaction is typically exothermic and the temperature should be controlled.

    • In a separate flask, heat diphenyl ether to 250 °C.

    • Slowly add the reaction mixture from step 2 to the hot diphenyl ether with vigorous stirring.

    • Maintain the temperature at 250 °C for 30 minutes to ensure complete cyclization.

    • Allow the mixture to cool to room temperature, during which the product will precipitate.

    • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

    • The resulting solid, 6-chloro-8-methylquinolin-4-ol, can be used in the next step without further purification.

Step 2: Synthesis of 4,6-Dichloro-8-methylquinoline

The hydroxyl group at the 4-position is converted to a chloride, a better leaving group for the subsequent amination step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

  • Materials:

    • 6-Chloro-8-methylquinolin-4-ol

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • In a fume hood, carefully add 6-chloro-8-methylquinolin-4-ol to an excess of phosphorus oxychloride.

    • Heat the mixture at reflux (approximately 110 °C) for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

    • Allow the mixture to cool to room temperature and then slowly pour it onto crushed ice with constant stirring. This step should be performed with extreme caution as the reaction of POCl₃ with water is highly exothermic.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The product, 4,6-dichloro-8-methylquinoline, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by an amino group. This is achieved by heating the dichloro intermediate with a source of ammonia.

  • Materials:

    • 4,6-Dichloro-8-methylquinoline

    • Phenol

    • Ammonium carbonate

  • Procedure:

    • In a sealed reaction vessel, combine 4,6-dichloro-8-methylquinoline with an excess of phenol.

    • Heat the mixture to approximately 120 °C to melt the phenol and dissolve the starting material.

    • Add ammonium carbonate portion-wise to the molten mixture. The reaction will generate gas, so the addition should be slow and controlled.

    • Heat the sealed reaction at 160-170 °C for 12-16 hours.

    • After cooling, add an aqueous solution of 10% sodium hydroxide to the reaction mixture to dissolve the phenol.

    • The product, this compound, will precipitate.

    • Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent such as ethanol to obtain the pure product.

G cluster_0 Step 1: Quinolin-4-ol Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 4-Chloro-2-methylaniline + Diethyl ethoxymethylenemalonate B Heat (100-110°C) A->B C Cyclization in Diphenyl ether (250°C) B->C D 6-Chloro-8-methylquinolin-4-ol C->D E 6-Chloro-8-methylquinolin-4-ol F Reflux with POCl₃ E->F G 4,6-Dichloro-8-methylquinoline F->G H 4,6-Dichloro-8-methylquinoline I Heat with Phenol and Ammonium Carbonate (160-170°C) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the structure of the molecule. The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the amino protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the number of unique carbon environments in the molecule, further confirming its structure.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key peaks to observe include the N-H stretching vibrations of the primary amine, C=C and C=N stretching of the aromatic ring, and the C-Cl stretching frequency.

  • MS (Mass Spectrometry): Mass spectrometry determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₀H₉ClN₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observable in the molecular ion cluster.

Chromatographic Analysis
  • TLC (Thin-Layer Chromatography): TLC is an invaluable tool for monitoring the progress of each reaction step and for a preliminary assessment of the purity of the final product.

  • HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for determining the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be used to obtain a high-resolution chromatogram. The purity is calculated from the relative peak areas.

Table 1: Summary of Expected Characterization Data

TechniqueExpected Observations
¹H NMR Aromatic Protons: Multiple signals between 7.0 and 8.5 ppm. Amino Protons (-NH₂): Broad singlet, chemical shift dependent on solvent and concentration. Methyl Protons (-CH₃): Singlet around 2.5 ppm.
¹³C NMR Aromatic Carbons: Signals in the range of 110-155 ppm. Methyl Carbon: Signal in the range of 15-25 ppm.
IR Spectroscopy N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹. C=C/C=N Stretch: Bands in the region of 1400-1600 cm⁻¹. C-Cl Stretch: Band below 800 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺) for C₁₀H₉ClN₂: m/z = 192.05 (for ³⁵Cl) and 194.05 (for ³⁷Cl) in a ~3:1 ratio.
HPLC Purity Greater than 95% purity is typically desired for biological screening.

Potential Applications and Future Research Directions

The structural motifs present in this compound suggest several potential avenues for biological investigation. Given its similarity to known antimalarial drugs, its activity against various strains of Plasmodium falciparum would be a primary area of interest. Furthermore, many quinoline derivatives have demonstrated efficacy as anticancer, antiviral, and anti-inflammatory agents.

Future research could focus on:

  • In vitro and in vivo biological evaluation: Screening the compound against a diverse range of biological targets.

  • Structure-Activity Relationship (SAR) studies: Synthesizing a library of analogues with modifications at the 4-amino position and other sites on the quinoline ring to optimize biological activity.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of the compound to determine its potential for further development.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. The detailed experimental procedures and analytical methodologies are designed to be readily implemented in a standard organic chemistry laboratory. By providing a solid foundation in the chemistry of this promising quinoline derivative, this guide aims to facilitate its further investigation and potential development as a novel therapeutic agent.

References

  • Bala, S., et al. (2014). Quinoline: A versatile scaffold. Medicinal Chemistry Research, 23(1), 1-13. [Link]

Spectroscopic data (NMR, IR, MS) of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-6-chloro-8-methylquinoline

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine and quinine. Its rigid, heterocyclic structure provides an excellent framework for positioning functional groups in three-dimensional space to achieve specific interactions with biological targets. The compound of interest, this compound, is a substituted quinoline with potential applications in drug development, necessitating its unambiguous structural confirmation.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound (Molecular Formula: C₁₀H₉ClN₂, Molecular Weight: 192.64 g/mol ). As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from closely related analogues to present a predictive but robust analysis. This approach mirrors the real-world workflow of a research scientist tasked with characterizing a novel compound, where predictive analysis guides experimental design and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the expected data but also the underlying rationale and standard experimental protocols.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The numbering convention for the quinoline ring system is standardized, and applying it to our target molecule is the first step in assigning spectral signals.

Caption: Fig. 1: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of solvent is critical. DMSO-d₆ is proposed due to its excellent solubilizing power for polar, heterocyclic compounds and its ability to allow for the observation of exchangeable protons like those of the amino group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-2~8.2Doublet (d)J ≈ 5.0Adjacent to the ring nitrogen, this proton is significantly deshielded. The 4-amino group's electron-donating nature slightly shields this position compared to a 4-chloroquinoline (~8.8 ppm)[1].
H-3~6.5Doublet (d)J ≈ 5.0Strongly shielded by the powerful electron-donating amino group at the para-position (C-4). This will be the most upfield of the aromatic protons.
H-5~7.8Doublet (d)J ≈ 2.0This proton experiences deshielding from the adjacent chloro group at C-6 and is meta-coupled to H-7.
H-7~7.6Doublet (d)J ≈ 2.0Coupled only to H-5 (meta-coupling). Its chemical shift is influenced by the chloro (C-6) and methyl (C-8) groups.
-NH₂~6.0Broad Singlet (br s)N/AThe chemical shift of amino protons is highly variable and depends on concentration and temperature. Being exchangeable, the peak is typically broad.
-CH₃~2.6Singlet (s)N/AAromatic methyl groups typically appear in this region. Data for 8-methylquinoline shows this peak at ~2.8 ppm[2].
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~150The C-2 carbon, adjacent to the nitrogen, is typically downfield. The amino group at C-4 will have a shielding effect.
C-3~100Strongly shielded by the attached amino group at C-4.
C-4~152The carbon bearing the amino group is significantly deshielded.
C-4a~148A quaternary carbon at the ring junction.
C-5~125Influenced by the adjacent chloro group.
C-6~130The carbon bearing the chloro group is deshielded.
C-7~122A standard aromatic carbon in this environment.
C-8~135The carbon bearing the methyl group.
C-8a~145The second quaternary carbon at the ring junction.
-CH₃~18A typical chemical shift for an aromatic methyl carbon.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-180 ppm.

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (for confirmation): To unambiguously assign protons and carbons, it is best practice to run 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and those further away, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that can confirm the presence of the amino group, the aromatic system, and the C-Cl bond.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3450 - 3300N-H stretch (asymmetric & symmetric)Medium-StrongThe primary amine (-NH₂) will show two distinct peaks in this region, a hallmark of this functional group[3].
3100 - 3000Aromatic C-H stretchMedium-WeakCharacteristic of sp² C-H bonds in the quinoline ring system.
2950 - 2850Aliphatic C-H stretchWeakFrom the methyl (-CH₃) group.
~1620N-H bend (scissoring)StrongThe deformation mode of the primary amine is a strong, characteristic band[3].
1600 - 1450C=C and C=N ring stretchMedium-StrongMultiple bands are expected in this region, corresponding to the vibrations of the aromatic quinoline core.
~1380C-H bend (methyl)MediumSymmetric deformation of the methyl group.
850 - 550C-Cl stretchMedium-StrongThe C-Cl stretching mode is typically found in this wide region of the fingerprint area[4].
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The most common method for a solid sample is the Potassium Bromide (KBr) pellet technique.

    • Grind a small amount (~1 mg) of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation patterns. For this molecule, Electron Ionization (EI) is a suitable technique to induce fragmentation.

Predicted Mass Spectrum Data (EI-MS)
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Given the molecular weight of 192.64, the nominal mass peak will be at m/z 192.

  • Isotope Pattern: A crucial feature will be the M+2 peak. Due to the natural abundance of the ³⁷Cl isotope, there will be a peak at m/z 194 with an intensity of approximately one-third that of the m/z 192 peak. This 3:1 ratio is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation Pathways: The stability of the aromatic quinoline ring means it will likely remain intact. Fragmentation will initiate from the substituents.

cluster_path Fig. 2: Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z = 192/194 M_HCl [M - HCl]⁺˙ m/z = 156 M->M_HCl - HCl M_CH3 [M - CH₃]⁺ m/z = 177/179 M->M_CH3 - •CH₃ M_HCN [M - HCN]⁺˙ m/z = 165/167 M->M_HCN - HCN

Caption: Fig. 2: Predicted EI-MS Fragmentation Pathway for this compound.

Table of Predicted Fragments:

m/z (for ³⁵Cl)Ion StructureRationale
192[C₁₀H₉³⁵ClN₂]⁺˙Molecular Ion (M⁺)
177[C₉H₆³⁵ClN₂]⁺Loss of a methyl radical (•CH₃) from the parent ion.
165[C₉H₈³⁵ClN]⁺˙Loss of hydrogen cyanide (HCN) from the pyridine ring, a common fragmentation for quinolines.
156[C₁₀H₈N₂]⁺˙Loss of a molecule of HCl. This is a plausible rearrangement and elimination pathway.
Experimental Protocol: MS Data Acquisition
  • Sample Introduction: For a solid sample with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be introduced via Gas Chromatography (GC-MS) if its thermal stability allows.

  • Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV. This provides reproducible fragmentation patterns that are comparable to library spectra.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range from m/z 40 to 400 to ensure all relevant fragments and the molecular ion are detected. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR instrument would be used to obtain the exact mass, allowing for the confirmation of the elemental composition (C₁₀H₉ClN₂).

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The power of spectroscopic analysis lies in integrating the data from multiple methods. The following workflow represents a robust, self-validating system for structure elucidation.

cluster_workflow Fig. 3: Integrated Workflow for Structural Elucidation Sample Novel Compound (this compound) MS Mass Spectrometry (MS) - Obtain Molecular Weight - Confirm Elemental Formula (HRMS) - Identify Isotopic Patterns (Cl) Sample->MS IR Infrared (IR) Spectroscopy - Identify Key Functional Groups (-NH₂, C-Cl, -CH₃, Aromatic Ring) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Map C-H Framework - Determine Connectivity - Confirm Regiochemistry Sample->NMR Structure Final Structure Confirmation MS->Structure Confirms MW & Formula IR->Structure Confirms Functional Groups NMR->Structure Confirms Connectivity

Caption: Fig. 3: Integrated Workflow for Structural Elucidation.

Conclusion

The structural characterization of this compound is a critical step in its potential development as a therapeutic agent. This guide outlines the expected outcomes from NMR, IR, and MS analyses. By combining the molecular weight and chlorine isotope pattern from MS, the functional group information from IR, and the detailed connectivity map from NMR, a researcher can achieve unambiguous confirmation of the compound's identity and purity. The provided protocols represent standard, robust methods for acquiring high-quality data suitable for regulatory submission and publication. This predictive approach, grounded in the established principles of spectroscopy and data from analogous structures, provides a reliable roadmap for the empirical analysis of this promising molecule.

References

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

  • Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. Available at: [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • ProQuest. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

  • ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Available at: [Link]

  • PubChem. 4-Aminoquinoline. Available at: [Link]

  • SpectraBase. 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Amino-6-chloro-8-methylquinoline: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties and reactivity of 4-Amino-6-chloro-8-methylquinoline, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into the nuanced interplay of the compound's functional groups, offering insights into its synthesis, reactivity, and potential as a versatile building block for novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] These activities include, but are not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The unique electronic properties of the quinoline ring system, coupled with the ability to introduce various substituents, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. This compound, with its distinct substitution pattern, presents a compelling platform for the exploration of new chemical space in the pursuit of innovative therapeutics.

Physicochemical Properties

PropertyValue/InformationSource/Basis
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.64 g/mol
Appearance Likely a solid at room temperature.Based on related aminochloroquinolines.
SMILES Clc1cc2c(nccc2N)c(c1)C
InChI 1S/C10H9ClN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13)
Solubility Expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, DMSO, and DMF.General characteristic of quinoline derivatives.
pKa The 4-amino group is expected to be basic, while the quinoline nitrogen is weakly basic. The exact pKa values would require experimental determination.Inferred from the electronic effects of the substituents.

Safety Information: this compound is classified with hazard codes H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Appropriate personal protective equipment (PPE) should be used when handling this compound.[3]

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through multi-step sequences, often involving the construction of the quinoline core followed by functional group interconversions. A plausible synthetic strategy, adapted from established methods for similar quinoline derivatives, is outlined below.[3]

Conceptual Synthetic Workflow

Synthesis_Workflow A 4-Chloro-2-methylaniline B Skraup Synthesis A->B Glycerol, H₂SO₄, Oxidizing agent C 6-Chloro-8-methylquinoline B->C D Nitration C->D HNO₃, H₂SO₄ E 4-Nitro-6-chloro-8-methylquinoline D->E F Reduction E->F e.g., SnCl₂, HCl G This compound F->G

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Chloro-8-methylquinoline via Skraup Synthesis

  • To a stirred mixture of 4-chloro-2-methylaniline, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid), slowly add concentrated sulfuric acid.[4]

  • Carefully heat the reaction mixture. The reaction is often exothermic and requires careful temperature control.

  • After the initial vigorous reaction subsides, continue heating to complete the cyclization.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purify the 6-chloro-8-methylquinoline by steam distillation or column chromatography.

Step 2: Nitration of 6-Chloro-8-methylquinoline

  • Dissolve 6-chloro-8-methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the 4-nitro-6-chloro-8-methylquinoline.

  • Filter, wash with water, and dry the product.

Step 3: Reduction of the Nitro Group

  • Suspend the 4-nitro-6-chloro-8-methylquinoline in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation.

  • Heat the mixture if necessary to drive the reaction to completion.

  • After the reaction is complete, neutralize the mixture to precipitate the desired this compound.

  • Purify the final product by recrystallization or column chromatography.

Chemical Reactivity: A Tale of Three Functional Groups

The reactivity of this compound is dictated by the electronic interplay of the amino, chloro, and methyl groups on the quinoline core.

The Influence of Substituents:
  • 4-Amino Group: This is a strongly activating, ortho-, para-directing group. It enhances the electron density of the quinoline ring, particularly at positions 2 and 3, making the ring more susceptible to electrophilic attack. The amino group itself is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

  • 6-Chloro Group: As a halogen, the chloro group is deactivating due to its inductive electron-withdrawing effect, yet it is ortho-, para-directing for electrophilic aromatic substitution due to resonance.

  • 8-Methyl Group: This alkyl group is weakly activating and ortho-, para-directing.

The combination of these groups leads to a complex reactivity profile, with the 4-amino group being the most influential.

Key Reactions:

A. Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

While the 4-position is occupied by an amino group, the corresponding 4-chloro-6-chloro-8-methylquinoline would be highly susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoline nitrogen facilitates the attack of nucleophiles at the 4-position. This is a common strategy for introducing a variety of functionalities to the quinoline scaffold.[5][6]

SNAr_Reaction Substrate 4-Chloro-6-chloro-8-methylquinoline Intermediate Meisenheimer Complex Substrate->Intermediate + Nu⁻ Nucleophile Nu⁻ Product 4-Nu-6-chloro-8-methylquinoline Intermediate->Product - Cl⁻

Caption: Generalized scheme for nucleophilic aromatic substitution at the 4-position of a chloroquinoline.

B. Electrophilic Aromatic Substitution

The strong activating effect of the 4-amino group directs electrophiles primarily to the 3-position. However, the steric hindrance from the peri-positioned 5-hydrogen and the electronic deactivation by the 6-chloro group might influence the regioselectivity.

C. Reactions of the 4-Amino Group

The amino group can readily undergo a variety of transformations:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be converted to a wide range of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Reactivity Logic Diagram

Reactivity_Logic cluster_amino cluster_ring Core This compound Amino_Reactions Reactions at the Amino Group Core->Amino_Reactions Ring_Reactions Reactions on the Quinoline Ring Core->Ring_Reactions Acylation Acylation Amino_Reactions->Acylation Sulfonylation Sulfonylation Amino_Reactions->Sulfonylation Diazotization Diazotization Amino_Reactions->Diazotization EAS Electrophilic Aromatic Substitution Ring_Reactions->EAS

Caption: Logical relationship of the reactive sites of this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not provided in the search results, we can predict the key features based on its structure and data from analogous compounds.[7][8]

  • ¹H NMR:

    • A singlet for the methyl protons (CH₃) around 2.5-2.8 ppm.

    • A broad singlet for the amino protons (NH₂) which is D₂O exchangeable.

    • Aromatic protons on the quinoline ring will appear as doublets and singlets in the region of 6.5-8.5 ppm. The exact coupling patterns would require simulation or experimental data.

  • ¹³C NMR:

    • A signal for the methyl carbon around 15-20 ppm.

    • Aromatic carbons will resonate in the range of 110-150 ppm. The carbon bearing the amino group (C4) will be shifted upfield, while the carbons attached to the chloro (C6) and nitrogen atoms will be shifted downfield.

  • IR Spectroscopy:

    • N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.

    • C-H stretching of the methyl and aromatic groups around 2900-3100 cm⁻¹.

    • C=C and C=N stretching vibrations of the quinoline ring in the 1500-1650 cm⁻¹ region.

    • A C-Cl stretching vibration, which is typically found in the fingerprint region.

Potential Applications in Drug Discovery

The 4-aminoquinoline scaffold is a well-established pharmacophore, most notably in antimalarial drugs like chloroquine.[9] The presence of the chloro and methyl groups on the benzene portion of the quinoline ring in this compound allows for the exploration of structure-activity relationships (SAR) in various therapeutic areas. The amino group at the 4-position serves as a crucial handle for derivatization, enabling the synthesis of libraries of compounds for screening against a wide range of biological targets, including kinases, proteases, and receptors. The potential for this scaffold extends to the development of novel anticancer, antibacterial, and antiviral agents.[2]

Conclusion

This compound is a valuable heterocyclic compound with a rich and versatile chemical reactivity. Understanding the interplay of its functional groups is key to harnessing its potential as a building block in the synthesis of novel, biologically active molecules. This guide provides a foundational understanding for researchers and drug development professionals to explore the chemistry of this promising scaffold and its derivatives. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in medicinal chemistry.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
  • Sigma-Aldrich. (n.d.). 4-Amino-6,8-dichloroquinoline.
  • Sigma-Aldrich. (n.d.). This compound.
  • MDPI. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45, 593.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5, 1225.
  • Chem-Impex. (n.d.). 4-Amino-6-chloroquinoline.
  • ChemicalBook. (n.d.). 6-chloro-8-methylquinoline synthesis.
  • ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • PMC - PubMed Central. (n.d.). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking.
  • DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

Sources

Solubility of 4-Amino-6-chloro-8-methylquinoline in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Amino-6-chloro-8-methylquinoline in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical research and development.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, predictive analysis in various organic solvents, and detailed experimental protocols for empirical determination.

Introduction to this compound

This compound is a substituted quinoline derivative with the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol . It exists as a solid at room temperature. Its structure, featuring a quinoline core with amino, chloro, and methyl substitutions, dictates its physicochemical properties and, consequently, its solubility profile. Understanding this profile is critical for its application in synthesis, formulation, and various analytical procedures.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₉ClN₂[2]
Molecular Weight192.64 g/mol [2]
Physical FormSolid
InChI KeyQWWBMZJXOULWCA-UHFFFAOYSA-N

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3][4] The overall polarity of a molecule is a result of its functional groups and their arrangement.

The structure of this compound includes:

  • Aromatic Quinoline Core: A largely nonpolar, hydrophobic bicyclic system.

  • Amino Group (-NH₂): A polar functional group capable of acting as a hydrogen bond donor and acceptor.

  • Chloro Group (-Cl): An electronegative group that contributes to the molecule's polarity.

  • Methyl Group (-CH₃): A nonpolar, hydrophobic group.

The presence of both polar (amino, chloro) and nonpolar (quinoline core, methyl group) moieties suggests that this compound will exhibit a nuanced solubility profile, with partial solubility in a range of solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents.

Solvent Classification and Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHighThe amino group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. The overall polarity of these solvents can also effectively solvate the polar parts of the molecule.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThese solvents can act as hydrogen bond acceptors, interacting with the amino group. Their high polarity can solvate the polar regions of the molecule.
Nonpolar Hexane, Toluene, Diethyl EtherLowThe large, nonpolar quinoline core will have some affinity for these solvents, but the polar amino and chloro groups will limit overall solubility.
Chlorinated Dichloromethane, ChloroformModerateThe presence of the chloro substituent on the quinoline ring may enhance solubility in chlorinated solvents due to favorable dipole-dipole interactions.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The following section details a standardized protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, hexane, toluene, dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration A->B Incubate with agitation C Phase Separation B->C Centrifugation/ Filtration D Dilution and Analysis C->D Prepare for analysis E Quantification D->E HPLC analysis

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution and Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the compound in the saturated solution from the calibration curve, taking into account the dilution factor.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled during experimental determination.

  • Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[5][6][7]

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[4]

  • pH (for aqueous solutions): In aqueous systems, the pH would significantly impact the ionization state of the amino group, thereby affecting solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting its likely high solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents. Furthermore, a detailed, step-by-step experimental protocol has been presented to enable researchers to determine precise quantitative solubility data. By combining theoretical understanding with rigorous experimental validation, scientists can confidently handle and utilize this important chemical intermediate in their work.

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

  • EXPERIMENT 1 DETERMIN
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Wikipedia. Quinoline. [Link]

  • PubChem. Quinoline. [Link]

  • Sciencemadness Wiki. Quinoline. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • BYJU'S. Factors Affecting Solubility. [Link]

  • PubChem. 4-Amino-7-chloroquinoline. [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • ResearchGate. Some Factors Affecting the Solubility of Polymers. [Link]

  • PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]

  • Amerigo Scientific. This compound. [Link]

Sources

CAS number and molecular structure of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have allowed it to serve as the core pharmacophore for a vast array of therapeutic agents, demonstrating activities ranging from antimalarial and anticancer to antimicrobial and anti-inflammatory.[1] The discovery and success of 4-aminoquinoline derivatives, most notably chloroquine, revolutionized malaria treatment and cemented this chemical class as a cornerstone of pharmaceutical research.

This guide focuses on a specific, functionalized derivative: 4-Amino-6-chloro-8-methylquinoline . The strategic placement of substituents—an amino group at the 4-position, a chloro group at the 6-position, and a methyl group at the 8-position—is deliberate. The 4-amino group is critical for the biological activity seen in many analogous drugs. The chloro and methyl groups modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive technical overview of its synthesis, characterization, potential applications, and safe handling protocols, designed for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. The core identifiers and key physicochemical properties of this compound are summarized below.

Core Identifiers
IdentifierValueSource
CAS Number 948293-08-1BIOGEN Científica
Molecular Formula C₁₀H₉ClN₂Sigma-Aldrich
Molecular Weight 192.64 g/mol Sigma-Aldrich
MDL Number MFCD09787713Sigma-Aldrich
PubChem Substance ID 329774129Sigma-Aldrich
Molecular Structure

The molecular structure, including the standard IUPAC numbering for the quinoline ring, is presented below.

Caption: Molecular structure of this compound.

Physicochemical Data
PropertyValueNotes
Appearance SolidExpected to be a crystalline solid, potentially off-white to yellow, typical for aminoquinolines.
SMILES Clc1cc2c(nccc2N)c(c1)CSigma-Aldrich
InChI Key QWWBMZJXOULWCA-UHFFFAOYSA-NSigma-Aldrich
Solubility Sparingly soluble in cold water; soluble in organic solvents like ethanol, DMSO.Based on general properties of quinoline derivatives.
pKa Estimated 8.0-9.5 (most basic nitrogen)The pyridine nitrogen is the primary basic center. The 4-amino group is less basic due to resonance.

Synthesis and Mechanistic Rationale

The proposed pathway begins with the synthesis of the core quinoline scaffold, followed by chlorination and amination.

G A 4-Chloro-2-methylaniline B 6-Chloro-8-methylquinoline A->B Skraup Synthesis (Glycerol, H₂SO₄, Nitrobenzene) C Intermediate (e.g., 4-Hydroxyquinoline) B->C Oxidation/Hydroxylation (Not shown, alternative route) p1 B->p1 D 4,6-Dichloro-8-methylquinoline C->D Chlorination (POCl₃) E This compound D->E Amination (NH₃, Pressure) p1->D Direct Chlorination (Alternative, less common)

Caption: Proposed synthetic workflow for this compound.

Step 1: Skraup Synthesis of 6-Chloro-8-methylquinoline

The Skraup synthesis is a classic and effective method for creating the quinoline core.

  • Protocol:

    • To a stirred solution of 4-chloro-2-methylaniline and glycerol in nitrobenzene, slowly add concentrated sulfuric acid dropwise at room temperature.

    • Carefully heat the mixture to approximately 140°C. An exothermic reaction is expected; control the temperature to maintain a steady reflux.

    • Maintain the reaction at 140°C for several hours, monitoring progress via Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mass and quench it by pouring it onto crushed ice or into a large volume of chilled water.

    • Basify the acidic solution to a pH of ~9 using a concentrated sodium hydroxide solution to precipitate the crude product.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography to yield 6-chloro-8-methylquinoline.

  • Causality and Insights:

    • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

    • Glycerol: Dehydrates in the acidic medium to form acrolein, the α,β-unsaturated carbonyl compound that undergoes Michael addition with the aniline.

    • Nitrobenzene: Serves as both a solvent and a mild oxidizing agent to aromatize the dihydroquinoline intermediate. Its high boiling point is ideal for this reaction.

Step 2: Chlorination to 4,6-Dichloro-8-methylquinoline

This step requires the conversion of an intermediate (often the N-oxide or a 4-quinolone) to the 4-chloro derivative. A direct synthesis from the product of Step 1 is less common but conceivable; however, the more standard route involves a 4-hydroxy intermediate. For this guide, we will assume a route via a 4-quinolone, which is then chlorinated.

  • Protocol:

    • Treat the precursor (e.g., 6-chloro-8-methylquinolin-4-one) with an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture at reflux for several hours until TLC indicates the consumption of the starting material.

    • Carefully remove the excess POCl₃ under reduced pressure in a well-ventilated fume hood.

    • Pour the residue onto crushed ice with vigorous stirring to hydrolyze any remaining reagent and precipitate the product.

    • Neutralize the solution with a base (e.g., aqueous ammonia) and filter the resulting solid.

    • Wash the solid with water and dry thoroughly to obtain 4,6-dichloro-8-methylquinoline.

  • Causality and Insights:

    • POCl₃: This is a powerful chlorinating and dehydrating agent. It converts the keto-enol tautomer of the quinolone into the more reactive 4-chloroquinoline, which is an excellent substrate for nucleophilic aromatic substitution.

Step 3: Nucleophilic Aromatic Amination

The final step involves the displacement of the highly activated 4-chloro substituent with an amino group.

  • Protocol:

    • Dissolve 4,6-dichloro-8-methylquinoline in a suitable solvent like ethanol or 2-propanol in a sealed pressure vessel.

    • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen alcohol.

    • Heat the sealed vessel to a specified temperature (e.g., 120-150°C) for several hours. The reaction must be monitored for pressure buildup.

    • After cooling to room temperature, carefully vent the vessel and evaporate the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography or recrystallization to obtain the final product, this compound.

  • Causality and Insights:

    • Pressure Vessel: The use of a sealed vessel is necessary to reach temperatures above the boiling point of the solvent and ammonia, which is required to drive the nucleophilic aromatic substitution (SₙAr) reaction.

    • Regioselectivity: The chlorine at the 4-position is significantly more reactive towards nucleophilic attack than the chlorine at the 6-position. This is because the adjacent ring nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for substitution at this site.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on the quinoline core, a singlet for the methyl group protons, and a broad singlet for the amino group protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

    • ¹³C NMR: Should reveal 10 distinct carbon signals corresponding to the molecular formula. The chemical shifts will confirm the presence of the C-Cl, C-N, and aromatic C-H carbons.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or another soft ionization technique should show a prominent molecular ion peak [M+H]⁺ at m/z 193.64. The characteristic isotopic pattern for a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will display characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. C=C and C=N stretching vibrations from the aromatic core will appear in the 1500-1650 cm⁻¹ region.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) should show a single major peak for the pure product.

Applications in Drug Discovery and Development

The 4-aminoquinoline scaffold is a proven pharmacophore. The specific substitutions on this compound suggest several promising avenues for therapeutic research.

G Core This compound Core Scaffold App1 Antimalarial Agents (e.g., Chloroquine Analogs) Core->App1 Bioisosteric Replacement App2 Anticancer Agents (Kinase Inhibitors) Core->App2 Scaffold for Pharmacophore Elaboration App3 Antimicrobial Agents (Antibacterial/Antifungal) Core->App3 Lead Compound for Optimization

Sources

Starting materials for 4-Amino-6-chloro-8-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Amino-6-chloro-8-methylquinoline

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways and requisite starting materials for the preparation of this compound, a key scaffold in medicinal chemistry and drug development. We will dissect the primary synthetic strategies, focusing on the Conrad-Limpach-Knorr synthesis and subsequent functional group interconversions. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights, detailed experimental protocols, and a critical evaluation of precursor sourcing and synthesis.

Introduction and Strategic Overview

This compound serves as a crucial building block for a variety of pharmacologically active agents. Its structural motif is found in compounds developed for indications ranging from antimalarials to kinase inhibitors. The strategic placement of the amino, chloro, and methyl groups provides a versatile platform for further derivatization, making an efficient and well-understood synthesis paramount.

The synthesis of this target molecule is not a trivial one-step process. It requires a multi-step approach that hinges on the careful selection of a core quinoline synthesis method, followed by functionalization. The primary challenge lies in the regioselective construction of the substituted quinoline core. This guide will focus on a robust and widely applicable strategy: the construction of a 4-hydroxyquinoline intermediate via the Conrad-Limpach-Knorr reaction, followed by chlorination and amination.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound reveals two primary bond disconnections that lead to readily accessible starting materials. The C4-amino bond is the most straightforward disconnection, leading back to a 4-chloroquinoline intermediate. This intermediate, in turn, can be disconnected via a cyclization reaction, breaking the quinoline core into an aniline and a β-ketoester component.

G Target This compound Intermediate1 4,6-Dichloro-8-methylquinoline Target->Intermediate1 C4-N bond formation (Amination) Intermediate2 6-Chloro-4-hydroxy-8-methylquinoline Intermediate1->Intermediate2 C4-OH to C4-Cl (Chlorination) StartingMaterial1 4-Chloro-2-methylaniline Intermediate2->StartingMaterial1 Conrad-Limpach-Knorr Cyclization StartingMaterial2 Ethyl Acetoacetate (β-ketoester) Intermediate2->StartingMaterial2 Conrad-Limpach-Knorr Cyclization

Caption: High-level retrosynthetic analysis of this compound.

Primary Synthetic Pathway: The Conrad-Limpach-Knorr Approach

The Conrad-Limpach-Knorr synthesis is a powerful method for constructing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[1][2][3][4] This pathway is particularly advantageous due to the commercial availability and relatively low cost of the required starting materials.

The overall workflow involves three key stages:

  • Cyclization: Condensation of 4-chloro-2-methylaniline with ethyl acetoacetate to form the 6-chloro-4-hydroxy-8-methylquinoline core.

  • Chlorination: Conversion of the 4-hydroxy group into a more reactive 4-chloro group, creating a suitable electrophile for nucleophilic substitution.

  • Amination: Displacement of the 4-chloro group with an amino group to yield the final product.

Stage 1: Conrad-Limpach-Knorr Cyclization

This stage is the cornerstone of the synthesis, establishing the core heterocyclic structure. It involves the reaction of an aniline with a β-ketoester.[5] The reaction proceeds in two main steps: the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[3][6]

Core Starting Materials:

  • 4-Chloro-2-methylaniline: The substituted aniline that provides the benzene portion of the quinoline ring.

  • Ethyl Acetoacetate: The β-ketoester that provides the atoms for the pyridine portion of the ring.

The choice of a high-boiling point, inert solvent like diphenyl ether or mineral oil is critical for the cyclization step, which often requires temperatures upwards of 250 °C to drive the reaction to completion with high yields.[3][6]

G cluster_0 Conrad-Limpach-Knorr Synthesis SM1 4-Chloro-2-methylaniline Intermediate β-Aminoacrylate Intermediate SM1->Intermediate Condensation (~140-150 °C) SM2 Ethyl Acetoacetate SM2->Intermediate Product 6-Chloro-4-hydroxy-8-methylquinoline Intermediate->Product Thermal Cyclization (Diphenyl Ether, ~250 °C)

Caption: Workflow for the Conrad-Limpach-Knorr cyclization step.

Experimental Protocol: Synthesis of 6-Chloro-4-hydroxy-8-methylquinoline [6]

  • Setup: In a flask equipped with a mechanical stirrer and a condenser, combine 4-chloro-2-methylaniline (1 mole equivalent) and ethyl acetoacetate (1.1 mole equivalents) in a high-boiling point solvent such as diphenyl ether.

  • Intermediate Formation: Heat the mixture with stirring to approximately 140-150 °C for 1-2 hours. This step facilitates the initial condensation and removal of water to form the β-aminoacrylate intermediate.

  • Cyclization: Increase the temperature of the reaction mixture to 250 °C and maintain for 30-60 minutes. The cyclization is typically accompanied by the evolution of ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, add a non-polar solvent like hexane or heptane to the reaction mixture to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum. The crude product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Stage 2 & 3: Chlorination and Amination

With the quinoline core constructed, the next steps involve converting the 4-hydroxy group into a good leaving group (chloride) and then displacing it to install the final amino group.

Chlorination: The transformation of the 4-hydroxyquinoline to a 4-chloroquinoline is a standard procedure, most commonly achieved using phosphorus oxychloride (POCl₃), often with catalytic amounts of a tertiary amine or DMF.[6][7] This reaction converts the hydroxyl group into a highly reactive chlorosulfonate or phosphate ester intermediate, which is then displaced by a chloride ion.

Amination: The final step is a nucleophilic aromatic substitution (SNAr) reaction.[8][9] The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack. The 4-chloro-6-chloro-8-methylquinoline intermediate is heated with a source of ammonia, typically in a sealed vessel to maintain pressure, to yield the final product.[6]

G cluster_1 Final Functionalization Steps Hydroxy 6-Chloro-4-hydroxy-8-methylquinoline Chloro 4,6-Dichloro-8-methylquinoline Hydroxy->Chloro Chlorination (POCl₃, Reflux) Amino This compound Chloro->Amino Amination (NH₃ source, heat, pressure)

Caption: Workflow for the chlorination and amination sequence.

Experimental Protocol: Synthesis of this compound [6]

  • Chlorination: Carefully add 6-chloro-4-hydroxy-8-methylquinoline (1 mole equivalent) to an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux for 2-4 hours. After completion, cool the reaction and remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice with vigorous stirring. Neutralize the acidic solution with aqueous ammonia or sodium bicarbonate to precipitate the 4,6-dichloro-8-methylquinoline. Filter, wash with water, and dry.

  • Amination: Dissolve the crude 4,6-dichloro-8-methylquinoline in a suitable alcohol (e.g., ethanol or 2-propanol). Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.

  • Reaction: Transfer the mixture to a sealed pressure vessel and heat to 120-160 °C for 12-24 hours.

  • Purification: After cooling, evaporate the solvent. The resulting residue can be purified by column chromatography (e.g., using a dichloromethane/methanol or ethyl acetate/hexane solvent system) or by recrystallization to yield pure this compound.

Analysis of Key Starting Materials

The economic viability and success of the overall synthesis depend heavily on the accessibility of the primary starting materials.

Starting MaterialCommercial StatusSynthesis Required?Key Considerations
Ethyl Acetoacetate Widely available, inexpensiveNoStandard reagent, ensure anhydrous conditions for best results.
Phosphorus Oxychloride Widely availableNoHighly reactive and corrosive; handle with extreme care under anhydrous conditions.
Ammonia Widely availableNoTypically used as a solution in alcohol or as a gas. Reactions require pressure vessels.
4-Chloro-2-methylaniline Commercially availablePotentiallyAvailability may vary, and cost can be a factor. In-house synthesis provides an alternative.
Synthesis of 4-Chloro-2-methylaniline

For large-scale production or when commercial sources are limited, an in-house synthesis of 4-chloro-2-methylaniline may be necessary. A common and effective route starts from 3-chloro-5-methyl-4-nitroaniline.[10][11][12] This method involves a one-pot diazotization to remove the C4-amino group, followed by reduction of the nitro group.[10]

Synthetic Route Overview:

  • Diazotization/Deamination: 3-chloro-5-methyl-4-nitroaniline is treated with sodium nitrite (NaNO₂) and sulfuric acid at low temperatures to form a diazonium salt. This salt is then reduced, typically with hypophosphorous acid (H₃PO₂), to remove the diazonium group and replace it with a hydrogen atom, yielding 2-chloro-6-methyl-nitrobenzene.[10]

  • Nitro Group Reduction: The intermediate is then subjected to standard nitro reduction conditions, such as using iron powder in an acidic medium, to produce the final 4-chloro-2-methylaniline.[10][12]

G cluster_2 Synthesis of 4-Chloro-2-methylaniline Start 3-Chloro-5-methyl-4-nitroaniline Intermediate 2-Chloro-6-methyl-nitrobenzene Start->Intermediate 1. Diazotization (NaNO₂, H₂SO₄) 2. Reduction (H₃PO₂) Product 4-Chloro-2-methylaniline Intermediate->Product Nitro Reduction (Fe, H⁺)

Caption: A viable synthetic route to the key starting material, 4-Chloro-2-methylaniline.

Alternative Synthetic Strategies

While the Conrad-Limpach-Knorr approach is robust, other classical quinoline syntheses can be adapted.

  • Combes Quinoline Synthesis: This method utilizes a β-diketone (like acetylacetone) instead of a β-ketoester, reacting with an aniline under acidic conditions.[13][14][15][16] This would lead to a 2,4-disubstituted quinoline, which could be an alternative if substitution at the 2-position is desired.

  • Gould-Jacobs Reaction: This reaction involves condensing an aniline with diethyl 2-(ethoxymethylene)malonate.[7][16] Subsequent thermal cyclization and hydrolysis/decarboxylation also yields a 4-hydroxyquinoline intermediate. This provides an alternative to the use of ethyl acetoacetate.

  • Skraup Synthesis: A patent describes the synthesis of 6-chloro-8-methylquinoline directly from 4-chloro-2-methylaniline and glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.[17] This is a classic but often harsh method that can suffer from poor yields and regioselectivity issues.

Conclusion

The synthesis of this compound is a well-established, multi-step process that relies on classical organic reactions. The most reliable and scalable approach involves the Conrad-Limpach-Knorr synthesis to build the quinoline core from 4-chloro-2-methylaniline and ethyl acetoacetate . Subsequent chlorination with phosphorus oxychloride and amination with an ammonia source completes the synthesis. A thorough understanding of the synthesis and sourcing of the key aniline precursor is critical for the efficient and cost-effective production of this valuable chemical intermediate.

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A Technical Guide to the Potential Biological Activities of Novel 4-Amino-6-chloro-8-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of drugs for a wide array of human ailments.[3][4] From the historical significance of quinine in combating malaria to the contemporary use of fluoroquinolones as potent antibiotics, the quinoline core continues to be a fertile ground for the discovery of new therapeutic agents.[2][5] This guide focuses on a specific, yet underexplored, chemical space: novel derivatives of 4-Amino-6-chloro-8-methylquinoline. We will delve into the rationale behind their design, proposed synthetic strategies, and a comprehensive framework for evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents.

The Strategic Design of Novel this compound Derivatives

The parent molecule, this compound, presents several strategic points for chemical modification to potentially enhance biological activity and selectivity. The 4-amino group is a key handle for introducing a variety of substituents via nucleophilic substitution, allowing for the exploration of diverse chemical functionalities.[6] The chloro and methyl groups at positions 6 and 8, respectively, influence the electronic and steric properties of the quinoline ring, which can impact target binding and pharmacokinetic profiles.

This guide will focus on a hypothetical series of novel derivatives where the 4-amino group is functionalized with various bioactive moieties. The rationale is to create hybrid molecules that may exhibit synergistic or novel mechanisms of action.

Proposed Derivative Series:
  • Series A: Sulfonamide Conjugates: Coupling of various benzenesulfonamide moieties to the 4-amino group. Sulfonamides are known to possess a wide range of biological activities, including anticancer and antimicrobial effects.[7]

  • Series B: Chalcone Hybrids: Introduction of chalcone scaffolds, which are known to have potent anticancer and anti-inflammatory properties.[8]

  • Series C: N-Aryl/Heteroaryl Derivatives: Direct arylation or heteroarylation of the 4-amino group to explore the impact of extended aromatic systems on biological activity.

Synthetic Strategy: A Modular Approach

A modular synthetic approach allows for the efficient generation of a library of derivatives from a common intermediate. The key starting material is 4,6-dichloro-8-methylquinoline, which can be synthesized from commercially available precursors.

Experimental Protocol: Synthesis of this compound Derivatives
  • Synthesis of the Core Scaffold: The synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent conversion to 2,4-dichloro-8-methylquinoline can be achieved through established methods.[9] Acid hydrolysis can then furnish 4-chloro-8-methylquinolin-2(1H)-one.[9]

  • Amination at C4: The crucial 4-amino group is introduced via a nucleophilic aromatic substitution reaction on a suitable 4-chloroquinoline precursor.[6]

  • Derivative Synthesis (Exemplified for Series A):

    • To a solution of this compound in a suitable solvent (e.g., pyridine or dichloromethane), add the desired benzenesulfonyl chloride derivative.

    • The reaction is stirred at room temperature or heated as necessary, and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the target sulfonamide conjugate.

Workflow for Synthesis and Derivatization

A Starting Materials B Synthesis of 4,6-dichloro-8-methylquinoline A->B C Nucleophilic Substitution with Ammonia/Amine Source B->C D This compound (Core Scaffold) C->D E Coupling with Benzenesulfonyl Chlorides D->E Series A G Coupling with Chalcone Precursors D->G Series B I Coupling with (Hetero)aryl Halides D->I Series C F Series A: Sulfonamide Derivatives E->F H Series B: Chalcone Hybrids G->H J Series C: N-Aryl/Heteroaryl Derivatives I->J RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Derivative Novel Quinoline Derivative Derivative->PI3K Derivative->Akt Derivative->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by novel quinoline derivatives.

Evaluation of Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. [10]Quinoline derivatives have a proven track record as effective antibacterial and antifungal compounds. [2][11]

In Vitro Antimicrobial Screening

The initial evaluation of antimicrobial activity is typically performed using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured to a standardized concentration (e.g., 0.5 McFarland standard). [12]2. Compound Preparation: The synthesized derivatives are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [10]

Data Presentation: Hypothetical Antimicrobial Activity Data
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Scaffold >128>128>128
Derivative A2 166432
Derivative B2 83216
Derivative C2 32>12864
Ciprofloxacin 0.50.25-
Fluconazole --2
Further Antimicrobial Characterization
  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine whether the compounds are microbistatic or microbicidal.

  • Time-Kill Assays: To assess the rate of microbial killing.

  • Mechanism of Action Studies: Potential mechanisms include inhibition of DNA gyrase, disruption of cell membrane integrity, or inhibition of essential enzymes.

Antimicrobial Screening Workflow

Start Novel Quinoline Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC_MFC Determine MBC/MFC MIC->MBC_MFC TimeKill Time-Kill Assays MIC->TimeKill Mechanism Mechanism of Action Studies MBC_MFC->Mechanism TimeKill->Mechanism Lead Lead Candidate Mechanism->Lead

Caption: Workflow for the evaluation of antimicrobial activity.

Evaluation of Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, and quinoline derivatives have been explored as potential anti-inflammatory agents. [13][14][15]

In Vitro Anti-inflammatory Assays

Key targets for anti-inflammatory drugs include cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Assay Reaction: The assay measures the peroxidase activity of COX. The reaction mixture includes the enzyme, a heme cofactor, and a chromogenic substrate.

  • Compound Addition: The novel derivatives are pre-incubated with the enzyme before the addition of arachidonic acid to initiate the reaction.

  • Detection: The rate of color development is monitored spectrophotometrically.

  • Data Analysis: The IC50 values for the inhibition of COX-1 and COX-2 are calculated. [16][17]

  • Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

  • Cell Stimulation: The cells are pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Nitrite Measurement: After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined. [18]

Data Presentation: Hypothetical Anti-inflammatory Activity Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)NO Inhibition IC50 (µM)
Parent Scaffold >100>100->100
Derivative A3 50.215.63.225.8
Derivative B3 25.82.112.38.4
Derivative C3 80.145.31.860.2
Celecoxib 15.00.05300-
Indomethacin 0.11.50.0712.5

Computational Studies: In Silico Insights

Molecular docking studies can provide valuable insights into the potential binding modes of the novel derivatives with their biological targets, guiding further optimization. [19][20][21][22]

Docking Protocol Outline:
  • Target Selection: Obtain the crystal structures of relevant protein targets (e.g., EGFR kinase domain, topoisomerase I-DNA complex, COX-2) from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate 3D structures of the novel quinoline derivatives and perform energy minimization.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding poses and affinities of the derivatives within the active site of the target protein. [23]4. Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structure-activity relationships.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the design, synthesis, and biological evaluation of novel this compound derivatives. The proposed workflow provides a robust framework for identifying lead compounds with potential anticancer, antimicrobial, or anti-inflammatory properties. Future work should focus on optimizing the lead structures to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel therapeutic agents to address unmet medical needs.

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Introduction: The Enduring Legacy of the 4-Aminoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Applications of 4-Aminoquinolines

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Among its derivatives, the 4-aminoquinoline core stands out as a cornerstone of therapeutic drug design, a journey that began with the development of synthetic antimalarials during World War II.[1] The initial success of chloroquine, a potent and inexpensive 4-aminoquinoline, revolutionized malaria treatment and unveiled a molecular framework with remarkable versatility.[1][2]

While indelibly linked to the fight against malaria, the applications of 4-aminoquinolines have expanded dramatically.[3] Researchers have successfully leveraged this scaffold to develop agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, immunomodulatory, antiviral, antibacterial, and even anti-Alzheimer's properties.[3][4] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core synthetic strategies used to construct these vital molecules and exploring their diverse and expanding therapeutic applications. We will examine the causality behind synthetic choices, the mechanisms underpinning their biological effects, and the structure-activity relationships that guide modern drug discovery.

Part 1: Synthesis of the 4-Aminoquinoline Core

The construction of the 4-aminoquinoline scaffold can be approached through several strategic pathways, from classical cyclization reactions that build the quinoline core from acyclic precursors to modern methods that offer greater efficiency and molecular diversity.

Classical Synthetic Strategies

These foundational methods typically involve the initial construction of a 4-hydroxyquinoline or 4-chloroquinoline intermediate, which is then converted to the final 4-aminoquinoline product.

A cornerstone of quinoline synthesis, the Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinoline precursors. The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester. The resulting intermediate is then subjected to thermal cyclization, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline.[5] The causality behind this reaction's success lies in the electrophilicity of the malonate derivative and the nucleophilicity of the aniline, followed by an intramolecular Friedel-Crafts-type acylation. This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[5]

Gould_Jacobs_Reaction Aniline Aniline Derivative Intermediate Anilidomethylene- malonic Ester Aniline->Intermediate Malonate Alkoxymethylene- malonate Ester Malonate->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Hydroxyquinoline 4-Hydroxyquinoline Precursor Cyclization->Hydroxyquinoline Chlorination Chlorination (e.g., POCl3) Hydroxyquinoline->Chlorination FinalProduct 4-Aminoquinoline Chloroquinoline 4-Chloroquinoline Chlorination->Chloroquinoline Amination SNAr with Amine (R-NH2) Chloroquinoline->Amination Amination->FinalProduct SNAr_Mechanism Start 4-Chloroquinoline + Amine (R-NH2) Attack Nucleophilic Attack of Amine on C4 Start->Attack Intermediate Meisenheimer-type Intermediate (Negative charge on N1) Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Product 4-Aminoquinoline Product Elimination->Product

Caption: The SNAr pathway for 4-aminoquinoline synthesis.

Modern Synthetic Innovations

While classical methods are robust, modern organic synthesis has introduced more efficient and diverse strategies.

  • Microwave and Ultrasound-Assisted SNAr: The use of microwave irradiation or ultrasound significantly accelerates the SNAr reaction. [4]Microwave heating provides rapid and uniform energy transfer, often leading to higher yields and shorter reaction times (minutes versus hours), while ultrasound promotes reactivity through acoustic cavitation. [3][4]* Palladium-Catalyzed Dehydrogenative Aromatization: A recent and powerful strategy involves the palladium-catalyzed dehydrogenative amination of 2,3-dihydroquinolin-4(1H)-ones. This method allows for the synthesis of important drugs like chloroquine and amodiaquine in good yields and demonstrates excellent functional group tolerance. [3]* Multicomponent Reactions: These elegant reactions combine three or more starting materials in a single pot to form complex 4-aminoquinoline structures. For instance, a reaction between phenylacetylenes, sulfonylazides, and 2-aminobenzonitrile can produce highly substituted 4-aminoquinolines, offering a rapid pathway to novel compound libraries. [4]

Table 1: Comparison of Key Synthetic Methods for 4-Aminoquinolines
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Gould-Jacobs Aniline, AlkoxymethylenemalonateHigh-temperature thermal cyclizationReliable for 4-hydroxyquinoline precursorsHigh temperatures, multi-step process
Conrad-Limpach Aniline, β-ketoesterHigh-temperature thermal cyclizationAccess to different substitution patternsHigh temperatures, potential for isomers
SNAr 4-Chloroquinoline, AmineConventional heating, MW, or UltrasoundHigh versatility, direct aminationRequires pre-formed 4-chloroquinoline
Pd-Catalyzed Dihydroquinolinone, AminePd(OAc)₂, oxidant, ligand, high tempHigh efficiency, good functional group toleranceRequires metal catalyst, specific precursors
Multicomponent Alkyne, Azide, BenzonitrileCuI catalyst, heatingHigh complexity in one step, diversityScope can be limited, optimization required

Part 2: Therapeutic Applications of 4-Aminoquinolines

The unique chemical properties of the 4-aminoquinoline scaffold—particularly its basicity and ability to interact with biological targets—have cemented its role in treating a wide range of diseases. [3][4]

Antimalarial Agents: The Foundational Application

4-aminoquinolines are most famous for their role in combating malaria, a devastating parasitic disease. [2]

The antimalarial action of drugs like chloroquine is a classic example of targeted chemotherapy. The parasite Plasmodium falciparum digests host hemoglobin within its acidic digestive vacuole as a source of amino acids. This process releases large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into a non-toxic crystalline substance called hemozoin. [2][6] 4-aminoquinolines, being weak bases, accumulate to high concentrations in the acidic environment of the parasite's vacuole (a phenomenon known as "ion trapping"). [1]Here, they interfere with the detoxification process by forming a complex with heme, preventing its polymerization into hemozoin. [1][6]The buildup of free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite. [1][2]

Antimalarial_MoA cluster_parasite Parasite Digestive Vacuole (Acidic) cluster_drug Drug Action Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Death Parasite Death Heme->Death Oxidative Stress Membrane Damage Hemozoin Non-toxic Hemozoin Crystal Polymerization->Hemozoin AQ 4-Aminoquinoline (e.g., Chloroquine) Accumulation Ion Trapping (Accumulation) AQ->Accumulation Accumulation->Heme Forms Complex Accumulation->Polymerization Inhibits Block Blockade

Sources

In Silico Prediction of 4-Amino-6-chloro-8-methylquinoline Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth framework for the in silico prediction of the bioactivity of 4-Amino-6-chloro-8-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document outlines a strategic, multi-faceted computational workflow. It details the theoretical underpinnings and practical application of core methodologies including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The objective is to equip researchers with the necessary protocols to virtually screen and characterize this quinoline derivative, thereby elucidating its therapeutic potential and accelerating the drug discovery pipeline.

Introduction: The Significance of the Quinoline Scaffold and the Potential of this compound

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a diverse library of bioactive compounds. This compound is a specific derivative with a substitution pattern that suggests the potential for novel biological interactions and therapeutic applications.[2][3]

In silico methodologies are now integral to modern drug discovery, offering a time- and cost-effective strategy to prioritize lead compounds, predict their biological targets, and identify potential liabilities long before resource-intensive experimental validation.[4] This guide presents a systematic and scientifically rigorous in silico workflow to comprehensively investigate the bioactivity of this compound.

A Strategic In Silico Workflow for Comprehensive Bioactivity Profiling

A robust in silico evaluation of a novel compound necessitates a multi-pronged approach. The following workflow provides a logical progression from initial compound preparation to integrated data analysis, ensuring a thorough characterization of this compound.

In_Silico_Workflow A 1. Compound Preparation (3D Structure Generation & Optimization) B 2. Target Identification & Fishing (Ligand & Structure-Based Methods) A->B Optimized Structure F 6. ADMET Prediction (Assessment of Drug-Likeness) A->F C 3. Molecular Docking (Binding Mode & Affinity Prediction) B->C Potential Targets D 4. QSAR Modeling (Activity Prediction based on Analogs) B->D Analog Activity Data E 5. Pharmacophore Modeling (Identification of Essential Features) B->E Active Analogs G 7. Data Integration & Hypothesis Generation C->G D->G E->G F->G

Figure 1: A comprehensive workflow for the in silico bioactivity prediction of novel chemical entities.

Foundational Step: Ligand Preparation

The accuracy of all subsequent computational analyses is critically dependent on the quality of the 3D structure of this compound.

Protocol 3.1: Generation and Optimization of the 3D Ligand Structure

  • 2D to 3D Conversion: Sketch the 2D structure of this compound in a chemical drawing software (e.g., MarvinSketch, ChemDraw) and convert it to a 3D structure.

  • Protonation State Determination: At a physiological pH of 7.4, determine the most probable protonation state of the molecule using a pKa prediction tool (e.g., Epik, Marvin pKa plugins). The charge state is a critical determinant of intermolecular interactions.

  • Energy Minimization: Employ a suitable force field (e.g., MMFF94) to perform energy minimization of the 3D structure. This process refines the geometry to a stable, low-energy conformation.

  • File Format Standardization: Save the optimized structure in a format compatible with downstream docking and screening software (e.g., .sdf, .mol2).

Target Identification: Unveiling Potential Biological Partners

"Target fishing" aims to identify potential protein targets for this compound. This can be approached from both ligand-based and structure-based perspectives.

4.1. Ligand-Based Target Prediction

This methodology is predicated on the principle that structurally similar molecules often exhibit similar biological activities.

Protocol 4.1.1: Chemical Similarity Searching

  • Database Selection: Utilize large-scale bioactivity databases such as ChEMBL, PubChem, or BindingDB.

  • Molecular Fingerprint Generation: Generate a molecular fingerprint (e.g., ECFP4) for this compound.

  • Similarity Search: Screen the selected databases for compounds with a high Tanimoto similarity to the query molecule.

  • Target Analysis: Analyze the annotated targets of the structurally similar "hit" compounds. A consensus of targets provides a strong indication of potential bioactivity.

4.2. Structure-Based Target Prediction (Inverse Docking)

This approach involves docking the compound against a vast library of protein binding sites to identify potential interactions.

Protocol 4.2.1: Inverse Docking Procedure

  • Protein Library Preparation: Utilize a curated library of 3D protein structures, often derived from the Protein Data Bank (PDB).

  • High-Throughput Docking: Employ a validated docking program (e.g., AutoDock Vina, Glide) to systematically dock this compound into the binding sites of the protein library.[5]

  • Scoring and Ranking: Rank the potential protein targets based on the predicted binding affinity (docking score).

  • Hit Prioritization: Filter the ranked list based on biological relevance and druggability to generate a prioritized list of potential targets for further investigation.

Molecular Docking: Elucidating Binding Interactions

Once potential targets are identified, molecular docking predicts the preferred binding orientation and affinity of the ligand within the protein's active site.[6][7]

Molecular_Docking_Workflow A Protein Preparation (PDB structure, remove water, add hydrogens) C Binding Site Definition (Grid box generation) A->C B Ligand Preparation (Optimized 3D structure) D Docking Simulation (Conformational search & scoring) B->D C->D E Pose Analysis & Visualization (Identify key interactions) D->E

Figure 2: A streamlined workflow for performing molecular docking simulations.

Protocol 5.1: Molecular Docking using AutoDock Vina

  • Protein Preparation: Download the target protein structure from the PDB. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation: Use the optimized 3D structure of this compound.

  • Grid Box Generation: Define the three-dimensional search space (the grid box) that encompasses the active site of the target protein.

  • Docking Execution: Run the AutoDock Vina algorithm to perform the docking calculation.[8]

  • Results Analysis: Analyze the output, focusing on the predicted binding affinity and visualizing the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 1: Illustrative Molecular Docking Results

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Epidermal Growth Factor Receptor (EGFR)2J6M-9.1Met793, Lys745, Cys797
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)4ASD-8.7Cys919, Asp1046, Glu885
c-Met Kinase3F82-8.4Tyr1230, Met1211, Asp1222
Note: This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[9][10] If bioactivity data for analogous quinoline derivatives is available, a QSAR model can predict the activity of this compound.[11][12]

Protocol 6.1: Development of a QSAR Model

  • Data Curation: Assemble a dataset of quinoline derivatives with experimentally determined bioactivities against a specific target.

  • Descriptor Calculation: For each molecule, calculate a range of molecular descriptors that numerically encode its physicochemical and structural properties.[13]

  • Model Building and Validation: Divide the dataset into training and test sets. Use a statistical or machine learning method (e.g., multiple linear regression, random forest) to build a predictive model and validate its performance on the test set.[13]

  • Activity Prediction: Apply the validated QSAR model to predict the biological activity of this compound.

Pharmacophore Modeling: Defining the Essential Interaction Features

A pharmacophore is a 3D arrangement of essential molecular features required for biological activity.[14]

Protocol 7.1: Ligand-Based Pharmacophore Model Generation

  • Ligand Set Assembly: Collect a set of structurally diverse molecules known to be active against a common target.

  • Feature Identification and Model Generation: Identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) among the active ligands and generate a 3D model representing their spatial arrangement.[15][16]

  • Model Validation and Screening: Validate the model's ability to distinguish between active and inactive compounds. Use the validated model as a 3D query to screen for novel compounds, including this compound, that match the pharmacophoric features.[17]

ADMET Prediction: Assessing "Drug-Likeness"

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential developmental liabilities.[18][19]

Table 2: Predicted ADMET Profile of this compound

ADMET PropertyPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 PermeabilityHighLikely to be well-absorbed across the intestinal wall.
Distribution
Blood-Brain Barrier PermeationLowReduced potential for CNS side effects.
Plasma Protein BindingModerateA reasonable fraction of the drug is expected to be free and active.
Metabolism
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions.
CYP3A4 InhibitionNon-inhibitorLower risk of drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be a substrate for this major renal transporter.
Toxicity
AMES ToxicityNon-mutagenicLow concern for carcinogenicity.
hERG InhibitionLow riskReduced potential for cardiotoxicity.
Note: This data is hypothetical and would be generated using predictive software such as SwissADME or ADMET Predictor®.[20][21]

Data Integration and Hypothesis Generation

The culmination of this in silico workflow is the integration of all generated data. By synthesizing the results from target fishing, molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, a comprehensive profile of this compound emerges. This integrated analysis allows for the formulation of well-supported hypotheses regarding its most promising therapeutic targets and mechanisms of action, thereby guiding and prioritizing future experimental validation efforts.

Conclusion

The in silico methodologies detailed in this guide provide a robust, efficient, and scientifically grounded framework for the initial bioactivity assessment of this compound. This multi-faceted computational approach enables researchers to generate actionable hypotheses about the compound's therapeutic potential, mechanism of action, and drug-like properties. By leveraging these predictive models, the drug discovery process can be significantly de-risked and accelerated, ensuring that experimental resources are focused on the most promising candidates.

References

  • RJ Wave.
  • Muhammed M, Akı-Yalçın E.
  • Patsnap Synapse.
  • MDPI. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.
  • RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.
  • Slideshare. Pharmacophore modeling.
  • Creative Biostucture Drug Discovery. Pharmacophore Modeling.
  • Journal of Pharma Insights and Research. Quantitative Structure-Activity Relationship (QSAR) in Drug Discovery and Development: Review Article. 2025-02-05.
  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
  • Deep Origin.
  • NIH. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • International Journal of Advances in Pharmacy and Biotechnology. A Review on QSAR Studies. 2020-11-26.
  • PubMed. 3D-QSAR in drug design--a review.
  • ResearchGate. Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents.
  • Sygnature Discovery. ADMET Prediction Software.
  • KBbox: Methods. Small Molecule Docking.
  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline deriv
  • ResearchGate. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. 2023-07-21.
  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction.
  • MDPI.
  • YouTube.
  • NIH. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. 2023-01-12.
  • Scilit.
  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • PubMed Central.
  • Chem-Impex. 4-Amino-6-chloroquinoline.
  • Sigma-Aldrich. This compound.
  • Sigma-Aldrich. 4-amino-8-chloro-6-methylquinoline chemistry.
  • Sigma-Aldrich. This compound.
  • Amerigo Scientific. This compound.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. 2020-06-02.
  • PubMed Central.
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-6-chloro-8-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a core structural motif in a wide array of pharmacologically active compounds, most notably in the development of antimalarial and antimicrobial agents.[1] The specific substitution pattern of an amino group at the 4-position, a chloro group at the 6-position, and a methyl group at the 8-position may confer unique biological activities, making this compound a valuable intermediate for the synthesis of novel therapeutic candidates.

This application note provides a detailed, step-by-step protocol for the synthesis of this compound. The described methodology is a multi-step process commencing with the construction of the quinoline core via a Conrad-Limpach-Knorr type reaction, followed by chlorination and subsequent amination. The rationale behind each step, critical parameters, and safety considerations are thoroughly discussed to ensure successful and safe execution in a research setting.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentFormulaMolecular Weight ( g/mol )Supplier
4-Chloro-2-methylanilineC₇H₈ClN141.60Sigma-Aldrich
Diethyl malonateC₇H₁₂O₄160.17Sigma-Aldrich
Sodium ethoxideC₂H₅NaO68.05Sigma-Aldrich
EthanolC₂H₆O46.07Fisher Scientific
Diphenyl etherC₁₂H₁₀O170.21Sigma-Aldrich
Phosphorus oxychloridePOCl₃153.33Sigma-Aldrich
Ammonia (7N solution in Methanol)NH₃17.03Sigma-Aldrich
DichloromethaneCH₂Cl₂84.93Fisher Scientific
Sodium bicarbonateNaHCO₃84.01Fisher Scientific
Anhydrous sodium sulfateNa₂SO₄142.04Fisher Scientific
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

Overall Synthetic Workflow

The synthesis of this compound is accomplished in three main stages, as depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Amination A 4-Chloro-2-methylaniline + Diethyl malonate B Intermediate Amine A->B Condensation C 4-Hydroxy-6-chloro-8-methylquinolin-2(1H)-one B->C Cyclization D 4-Hydroxy-6-chloro-8-methylquinolin-2(1H)-one E 2,4-Dichloro-6-chloro-8-methylquinoline D->E POCl₃ F 2,4-Dichloro-6-chloro-8-methylquinoline G This compound F->G Ammonia

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

Stage 1: Synthesis of 4-Hydroxy-6-chloro-8-methylquinolin-2(1H)-one

This stage employs a Conrad-Limpach-Knorr synthesis approach to construct the quinoline ring system.[2]

  • Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chloro-2-methylaniline (14.16 g, 0.1 mol) and diethyl malonate (16.02 g, 0.1 mol).

  • Heat the mixture at 140-150 °C for 2 hours. The reaction progress can be monitored by TLC.

  • Cyclization: After cooling the mixture slightly, add diphenyl ether (100 mL) as a high-boiling solvent.

  • Heat the reaction mixture to 250 °C and maintain this temperature for 1 hour to induce cyclization.

  • Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Add hexane (100 mL) to facilitate further precipitation and filter the solid using a Büchner funnel.

  • Wash the crude product with hexane (2 x 50 mL) and dry under vacuum to yield 4-hydroxy-6-chloro-8-methylquinolin-2(1H)-one.

Stage 2: Synthesis of 2,4-Dichloro-6-chloro-8-methylquinoline

The hydroxyl groups of the quinolinone are converted to chloro groups using phosphorus oxychloride.[2][3]

  • Safety Precaution: This step must be performed in a well-ventilated fume hood as phosphorus oxychloride is highly corrosive and reacts violently with water.[2]

  • In a 100 mL round-bottom flask, suspend the 4-hydroxy-6-chloro-8-methylquinolin-2(1H)-one (from Stage 1) in phosphorus oxychloride (50 mL).

  • Heat the mixture at reflux (approximately 110 °C) for 4 hours. The solid will gradually dissolve as the reaction proceeds.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring in a large beaker.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

Stage 3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution to replace the 4-chloro group with an amino group.[2][4]

  • In a sealed pressure vessel, dissolve the 2,4-dichloro-6-chloro-8-methylquinoline (from Stage 2) in a 7N solution of ammonia in methanol (50 mL).

  • Heat the mixture at 120 °C for 12 hours. The pressure inside the vessel will increase, so ensure the vessel is rated for the reaction conditions.

  • After cooling the vessel to room temperature, carefully vent any excess pressure.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the final product, this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.[2]

  • Melting Point: To assess the purity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[2]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.[6]

  • Phosphorus Oxychloride: Handle with extreme care. It is corrosive and reacts violently with water.[2]

  • Pressure Vessel: Ensure the pressure vessel is properly sealed and rated for the reaction temperature and pressure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Stage 1Incomplete cyclizationEnsure the reaction temperature reaches 250 °C and is maintained for the specified time.
Incomplete chlorination in Stage 2Insufficient heating or reaction timeIncrease the reflux time or ensure the temperature is maintained at the boiling point of POCl₃.
Formation of side products in Stage 3Reaction temperature too high or too lowOptimize the reaction temperature. Lower temperatures may lead to incomplete reaction, while higher temperatures could cause degradation.
Difficulty in purificationImpurities from previous stepsEnsure each intermediate is sufficiently pure before proceeding to the next step. Recrystallization of intermediates may be necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development. The provided rationale and troubleshooting guide aim to facilitate a smooth and efficient synthetic process.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
  • Chem-Impex. (n.d.). 4-Amino-6-chloroquinoline.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • Fisher Scientific. (2012). SAFETY DATA SHEET - 6-Aminoquinoline.
  • MedchemExpress.com. (2024). Safety Data Sheet - 4-Chloroquinolin-8-ol.

Sources

Application Notes and Protocols for the Purification of Crude 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the purification of crude 4-Amino-6-chloro-8-methylquinoline, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, including drug discovery and development, this document outlines three robust purification strategies: strategic recrystallization, high-resolution flash column chromatography, and selective acid-base liquid-liquid extraction. Each protocol is presented with a deep mechanistic explanation of the experimental choices, ensuring scientific integrity and enabling researchers to adapt these methods to their specific needs. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to achieve high-purity this compound.

Introduction: The Importance of Purity for this compound

This compound is a pivotal heterocyclic building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds investigated for a range of therapeutic areas.[1][2] The presence of impurities, which can include unreacted starting materials, by-products, or degradation products, can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification of this intermediate is a critical step in the drug development pipeline.

This guide provides a detailed exploration of three primary purification techniques, each with its own set of advantages depending on the impurity profile and the desired scale of purification. The choice of method will be dictated by factors such as the nature of the impurities, the quantity of crude material, and the required final purity.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₀H₉ClN₂
Molecular Weight192.64 g/mol
AppearanceSolid
Predicted pKa8.27 ± 0.50[3]

Understanding Potential Impurities

The purification strategy for this compound is fundamentally guided by the potential impurities generated during its synthesis. A common synthetic route involves the amination of a 4-chloro precursor. Consequently, the crude product may contain:

  • Unreacted 4-chloro-6-chloro-8-methylquinoline: The direct precursor to the desired product.

  • Side-products from the amination reaction: These can include over-alkylated or other isomeric by-products depending on the reaction conditions.

  • Starting materials from the synthesis of the quinoline core: Residual reagents from the initial steps of the synthesis.

A thorough understanding of the reaction mechanism and by-products is essential for selecting the most effective purification technique.

Purification Strategy Overview

The following diagram illustrates a logical workflow for the purification of crude this compound, starting from the initial assessment of the crude mixture to the selection of the most appropriate purification technique.

Caption: Decision workflow for selecting a purification method.

Method 1: Strategic Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[5]

Rationale and Solvent Selection

For aminoquinolines, common recrystallization solvents include alcohols (ethanol, methanol) and ketones (acetone).[5] Mixed solvent systems, such as ethanol-water, can also be highly effective. The key is to identify a solvent or solvent pair in which the solubility of this compound exhibits a steep temperature dependence, while the impurities remain either highly soluble or insoluble at all temperatures. A slow cooling process is crucial for the formation of large, pure crystals.[5]

Protocol for Recrystallization from Ethanol/Water

This protocol describes a mixed-solvent recrystallization, a versatile technique when a single solvent does not provide the ideal solubility profile.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution. Stir continuously to facilitate this process.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. This indicates the point of saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, well-defined crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method 2: High-Resolution Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. For basic compounds like this compound, special considerations are necessary to prevent poor separation due to interactions with the acidic silica gel stationary phase.

The Challenge of Tailing and the Solution

The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to a phenomenon known as "tailing" or "streaking" of the compound on the column. This results in broad peaks and poor separation from impurities. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N), is added to the mobile phase. The triethylamine competes with the aminoquinoline for the active sites on the silica gel, leading to sharper peaks and improved resolution.

Protocol for Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (reagent grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. A good starting point is a 7:3 (v/v) hexane:ethyl acetate mixture. Add 0.5-1% (v/v) of triethylamine to the mobile phase to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the prepared mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Caption: Workflow for flash column chromatography.

Method 3: Selective Acid-Base Liquid-Liquid Extraction

Acid-base extraction is a powerful and scalable purification technique that exploits the difference in solubility of a compound in its neutral and salt forms.[6][7] Given that this compound has a basic amino group with a predicted pKa of approximately 8.27, it can be selectively protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase.[3]

The Underlying Principle

The basic amino group of this compound will react with an acid (e.g., hydrochloric acid) to form a water-soluble ammonium salt.[8] Neutral or acidic impurities will remain in the organic solvent. Subsequent basification of the aqueous layer will deprotonate the ammonium salt, regenerating the neutral, water-insoluble this compound, which can then be extracted back into an organic solvent or collected by filtration if it precipitates.

AcidBaseExtraction cluster_0 Organic Phase (e.g., Dichloromethane) cluster_1 Aqueous Phase Crude Crude Mixture (Target + Non-basic Impurities) PurifiedSalt Purified Target (Salt Form) Crude->PurifiedSalt Add Aqueous HCl (Extraction) AqueousAcid Aqueous HCl AqueousBase Aqueous NaOH Precipitate Purified Target (Solid) PurifiedSalt->Precipitate Add Aqueous NaOH (Neutralization)

Caption: Principle of acid-base extraction for purification.

Protocol for Acid-Base Extraction

Materials:

  • Crude this compound

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (NaOH)

  • Separatory funnel

  • pH paper or pH meter

  • Büchner funnel and filter flask (if precipitation occurs)

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The upper organic layer, containing non-basic impurities, can be discarded or processed further if it contains other compounds of interest.

  • Back-Extraction (Optional): To improve purity, the organic layer can be extracted a second time with a fresh portion of 1 M HCl. Combine the aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M NaOH dropwise with stirring until the solution becomes basic (pH > 10), as confirmed by pH paper. The neutral this compound should precipitate out of the solution.

  • Isolation:

    • If a solid precipitates: Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • If the product oils out or remains in solution: Extract the basified aqueous solution with several portions of dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Purity Assessment

Regardless of the purification method employed, the purity of the final product should be rigorously assessed using appropriate analytical techniques, such as:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of crude this compound is a critical step in its utilization for research and development. This guide has provided three distinct and robust methods—recrystallization, flash column chromatography, and acid-base extraction—each with its own advantages. The choice of the optimal method will depend on the specific impurity profile of the crude material and the desired scale of operation. By understanding the chemical principles behind each technique, researchers can effectively implement and adapt these protocols to obtain high-purity this compound, ensuring the reliability and reproducibility of their downstream applications.

References

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Mount Holyoke College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from [Link]

  • Larsen, J. S., et al. (2012). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • S. K. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Rajapakse, C. S. K., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 11(8), e0160871.
  • de Souza, M. V. N., et al. (2011). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 907-913.
  • PubChem. (n.d.). 4-Aminoquinoline. Retrieved from [Link]

  • Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.
  • de la Vega, M. J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(7), e0132533.
  • El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1233.
  • Melato, S., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 893356.

Sources

Application Notes and Protocols for the Quantitative Analysis of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-6-chloro-8-methylquinoline is a substituted quinoline derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural similarity to known biologically active 4-aminoquinolines suggests its potential importance in drug discovery and development.[1][2] Accurate and precise quantification of this compound is paramount for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, assessing stability, and performing pharmacokinetic studies. This guide provides detailed application notes and robust protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the routine quantification of small organic molecules. The selection of a reversed-phase method is logical for this compound due to its predicted moderate polarity.

Rationale for Method Development

The primary objective is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradation products. The choice of a C18 stationary phase is based on its versatility and common success in retaining and separating a wide range of organic compounds.[3] The mobile phase, a mixture of an aqueous buffer and an organic modifier, is critical for achieving optimal retention and peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A phosphate buffer is initially selected to maintain a consistent pH, which is crucial for the reproducible ionization state of the basic amino group on the quinoline ring. UV detection at a wavelength corresponding to a high absorbance maximum for the analyte ensures optimal sensitivity.

Experimental Protocol: HPLC-UV

1.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of this compound (≥98% purity).

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid for buffer preparation.

1.2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

1.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with A: 20 mM KH2PO4 (pH 3.0) and B: Acetonitrile
Gradient Program Time (min)
0
15
17
18
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

1.2.4. Method Validation

To ensure the reliability of the analytical data, the method must be validated according to ICH guidelines.[4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte peak from other potential peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples, with acceptance criteria of 98-102%.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (%RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Data Presentation
Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%Within range
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise Ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise Ratio of 10:1~0.3 µg/mL
Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Curve Standards B->C E Instrument Setup & Equilibration D Prepare Sample Solution F Inject Standards & Sample E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Linearity & System Suitability Check H->I J Report Results I->J LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Curve Standards B->C E Instrument Setup & Tuning D Sample Extraction (if needed) F Inject Standards & Sample E->F G Data Acquisition (MRM) F->G H Peak Integration & Quantification G->H I Linearity & QC Check H->I J Report Results I->J GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Add Solvent A->B C Add Derivatization Reagent B->C D Heat & Cool C->D E Instrument Setup D->E F Inject Derivatized Sample E->F G Data Acquisition F->G H Peak Integration & Identification G->H I Quantification (with IS) H->I J Report Results I->J

Sources

Application Notes and Protocols: Leveraging 4-Amino-6-chloro-8-methylquinoline as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of 4-Amino-6-chloro-8-methylquinoline

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides an excellent platform for the spatial orientation of various pharmacophoric groups, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] The 4-aminoquinoline scaffold, in particular, is a privileged structure found in numerous drugs, most notably the antimalarial agent chloroquine.[5][6]

This application note focuses on a specific, highly promising derivative: This compound . This scaffold combines several key features that make it an attractive starting point for drug discovery campaigns:

  • The 4-amino group: Provides a crucial site for derivatization, allowing for the introduction of a wide range of substituents to modulate physicochemical properties and target engagement.

  • The 6-chloro substituent: Can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.[7] The position of this halogen can be a critical determinant for biological activity.[8]

  • The 8-methyl group: Introduces a lipophilic character and can influence the overall conformation of the molecule, potentially leading to improved target selectivity and metabolic stability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound scaffold. We will detail its synthesis, outline protocols for its derivatization, and provide methodologies for evaluating the biological activity of its analogues, with a focus on anticancer and antiviral applications.

PART 1: Synthesis of the this compound Scaffold

A robust and efficient synthesis of the core scaffold is the essential first step in any medicinal chemistry program. The following multi-step protocol outlines a reliable pathway to obtain this compound.

Experimental Workflow for Scaffold Synthesis

A 4-Chloro-2-methylaniline B Skraup Synthesis A->B Glycerol, H2SO4, Nitrobenzene C 6-Chloro-8-methylquinoline B->C D Nitration C->D HNO3, H2SO4 E 6-Chloro-8-methyl-4-nitroquinoline D->E F Reduction E->F Fe, HCl or SnCl2 G This compound F->G

Caption: Synthetic pathway to this compound.

Protocol 1.1: Synthesis of 6-Chloro-8-methylquinoline (Skraup Synthesis)

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system.[7]

Materials:

  • 4-Chloro-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (as solvent and oxidizing agent)

  • Sodium hydroxide (NaOH) solution (40%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a well-ventilated fume hood, cautiously add concentrated sulfuric acid dropwise to a stirred solution of 4-chloro-2-methylaniline and glycerol in nitrobenzene at room temperature.[9]

  • Slowly heat the reaction mixture to 140°C. An exothermic reaction may be observed.[9]

  • Maintain the temperature at 140°C and continue stirring for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 9.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 6-Chloro-8-methylquinoline.[9]

Protocol 1.2: Synthesis of this compound

This two-step protocol involves the nitration of the quinoline core followed by the reduction of the nitro group to the desired amine.

Step 1: Nitration to 6-Chloro-8-methyl-4-nitroquinoline

Materials:

  • 6-Chloro-8-methylquinoline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a flask cooled in an ice bath, slowly add 6-Chloro-8-methylquinoline to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 6-Chloro-8-methyl-4-nitroquinoline.

Step 2: Reduction to this compound

Materials:

  • 6-Chloro-8-methyl-4-nitroquinoline

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend 6-Chloro-8-methyl-4-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and add iron powder or tin(II) chloride portion-wise over a period of time.

  • Continue refluxing until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove any inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

PART 2: Derivatization of the this compound Scaffold

The 4-amino group serves as a versatile handle for a variety of chemical transformations, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies.

Protocol 2.1: N-Alkylation and N-Arylation

Introducing alkyl or aryl substituents at the 4-amino position can significantly impact the compound's lipophilicity, steric profile, and biological activity.[10]

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the base, followed by the dropwise addition of the alkyl or aryl halide.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2.2: Amide and Sulfonamide Formation

Formation of amide or sulfonamide linkages can introduce hydrogen bond donors and acceptors, potentially enhancing target binding.

Materials:

  • This compound

  • An appropriate acyl chloride, carboxylic acid (with a coupling agent like DCC or HATU), or sulfonyl chloride

  • A suitable base (e.g., pyridine, triethylamine)

  • A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure (for Acyl Chloride):

  • Dissolve this compound in the chosen solvent and cool in an ice bath.

  • Add the base, followed by the dropwise addition of the acyl chloride or sulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer sequentially with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product as needed.

PART 3: Biological Evaluation of this compound Derivatives

A systematic evaluation of the biological activity of the synthesized compounds is crucial for identifying promising lead candidates. The following protocols describe standard in vitro assays for assessing anticancer and antiviral potential.

General Experimental Workflow for Biological Screening

A Compound Library of This compound Derivatives B Anticancer Screening A->B C Antiviral Screening A->C D Cytotoxicity Assay (e.g., MTT, SRB) B->D G CPE Inhibition Assay C->G E Cell Cycle Analysis D->E F Apoptosis Assay E->F I Mechanism of Action Studies F->I H Plaque Reduction Assay G->H H->I J Lead Optimization I->J

Caption: Workflow for anticancer and antiviral evaluation.

Protocol 3.1: In Vitro Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12][13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[14]

This assay determines the effect of the compounds on the progression of the cell cycle.[12]

Materials:

  • Cancer cells

  • Test compounds

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat the cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.

Protocol 3.2: In Vitro Antiviral Activity Screening

This assay is a primary screening method to evaluate the ability of compounds to protect host cells from virus-induced damage.[15]

Materials:

  • Host cell line susceptible to the target virus

  • Target virus stock

  • Complete cell culture medium

  • Test compounds

  • Positive control antiviral drug

  • Crystal Violet staining solution

Procedure:

  • Seed the host cells in 96-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Infect the cells with a dilution of the virus that causes complete CPE in the virus control wells within a few days.

  • Immediately after infection, add the medium containing the test compounds. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubate the plates at 37°C with 5% CO₂ until complete CPE is observed in the virus control wells.[15]

  • Fix the cells and stain with Crystal Violet solution.[15]

  • Wash the plates to remove excess stain and visually assess or quantify the protection against CPE.

  • Calculate the EC₅₀ value (the concentration of the compound that inhibits CPE by 50%).[15]

This assay quantifies the inhibition of viral replication by measuring the reduction in the number and size of viral plaques.[15]

Materials:

  • Host cell line

  • Target virus

  • Test compounds

  • Overlay medium (e.g., medium with methylcellulose or agarose)

  • Crystal Violet staining solution

Procedure:

  • Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Infect the cell monolayers with a dilution of the virus that produces a countable number of plaques.

  • After a viral adsorption period, remove the inoculum and wash the cells.

  • Add an overlay medium containing various concentrations of the test compounds.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells with Crystal Violet to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the IC₅₀ value.

Data Presentation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and analysis of structure-activity relationships.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR Group at 4-Amino PositionIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
Scaffold -HValueValue
Derivative 1 -CH₂-PhValueValue
Derivative 2 -CO-PhValueValue
Doxorubicin (Positive Control)ValueValue

Table 2: In Vitro Antiviral Activity of this compound Derivatives

Compound IDR Group at 4-Amino PositionEC₅₀ (µM) - CPE AssayIC₅₀ (µM) - Plaque Assay
Scaffold -HValueValue
Derivative 1 -CH₂-PhValueValue
Derivative 2 -CO-PhValueValue
Control Drug (e.g., Remdesivir)ValueValue

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in this application note provide a solid foundation for researchers to explore the chemical space around this core structure. Systematic derivatization and comprehensive SAR studies will be instrumental in identifying potent and selective lead compounds for further preclinical and clinical development. Future work could also involve exploring other therapeutic areas, such as antibacterial and antiparasitic applications, where quinoline-based compounds have historically shown significant promise.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 2-(1-Adamantyl)quinoline-4-carboxylic acid in Antiviral Research.
  • Benchchem. (n.d.). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Benchchem. (n.d.). optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). National Institutes of Health.
  • Benchchem. (n.d.). A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.
  • (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2026, January 1). ResearchGate.
  • 4-Amino-6-chloroquinoline. (n.d.). Chem-Impex.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC.
  • Quinoline: An Attractive Scaffold in Drug Design. (n.d.). PubMed.
  • Biological activities of quinoline derivatives. (n.d.). PubMed.
  • 6-chloro-8-methylquinoline synthesis. (n.d.). ChemicalBook.
  • 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials | Request PDF. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for Cell-Based Assays Using AC1903, a Selective TRPC5 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement: This document provides detailed protocols and application notes for the use of AC1903, a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. While the initial inquiry referenced 4-Amino-6-chloro-8-methylquinoline, the available scientific literature extensively documents AC1903 as a tool compound for cell-based assays targeting TRPC5. We have therefore focused this guide on AC1903 to provide the most scientifically robust and actionable information for researchers.

Introduction: The Role of TRPC5 in Cellular Signaling and Disease

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli.[1] The TRPC subfamily, particularly TRPC5, are non-selective cation channels that are permeable to Ca²⁺.[2][3] TRPC5 is expressed in various tissues, including the brain and kidneys, and plays a crucial role in regulating intracellular calcium levels.[2][4] Dysregulation of TRPC5 activity has been implicated in the pathogenesis of several diseases, including anxiety, depression, and progressive kidney diseases like focal segmental glomerulosclerosis (FSGS).[2][3][5][6] The development of selective inhibitors for TRPC5 is therefore of significant interest for both basic research and therapeutic development.[3][7]

AC1903 has emerged as a potent and selective small-molecule inhibitor of TRPC5.[2][5][6] It exhibits high selectivity for TRPC5 over other TRP channels, such as TRPC4 and TRPC6, and shows no off-target effects in kinase profiling assays.[2] This specificity makes AC1903 an invaluable tool for elucidating the physiological and pathological roles of TRPC5.

Mechanism of Action: Selective Inhibition of TRPC5-Mediated Calcium Influx

AC1903 exerts its biological effects by directly blocking the TRPC5 ion channel, thereby inhibiting the influx of calcium into the cell.[2][8] The activation of TRPC5 is often downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that activate the phospholipase C (PLC) pathway.[1][4] This pathway leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), which can modulate TRPC5 activity. Additionally, factors such as Rac1 activation can lead to the translocation of TRPC5 to the cell membrane, further potentiating calcium influx.[3][7] AC1903 effectively antagonizes this process, providing a means to dissect the contributions of TRPC5 to cellular signaling cascades.

Signaling Pathway of TRPC5 Activation and Inhibition by AC1903

TRPC5_Pathway cluster_activation TRPC5 Activation Cascade cluster_channel TRPC5 Channel Modulation cluster_inhibition Inhibition by AC1903 GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC5 TRPC5 Channel DAG->TRPC5 Activates Ca_Influx Ca²⁺ Influx TRPC5->Ca_Influx Mediates Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response Triggers AC1903 AC1903 AC1903->TRPC5 Inhibits

Caption: TRPC5 activation and inhibition by AC1903.

Quantitative Data Summary

ParameterValueCell LineReference
IC₅₀ 4.0 - 13.6 µMHEK-293 cells expressing TRPC5[5][6]
IC₅₀ 14.7 µMHEK-293 cells expressing TRPC5[2]
Selectivity No effect on TRPC4 or TRPC6 currentsHEK-293 cells[2]
Solubility Up to 50 mM in DMSON/A[5]
Molecular Weight 303.36 g/mol N/A[5][6]

Experimental Protocols

Protocol 1: Calcium Influx Assay Using a Fluorescent Plate Reader

This protocol is designed to measure changes in intracellular calcium concentration in response to TRPC5 activation and its inhibition by AC1903.

Materials:

  • HEK-293 cells stably expressing human TRPC5 (or other suitable cell line)

  • AC1903 (stock solution in DMSO)

  • TRPC5 agonist (e.g., Riluzole or Rosiglitazone)[2][3]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black-walled, clear-bottom 96-well plates

  • Fluorescent plate reader with automated injection capabilities

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed HEK-293-TRPC5 cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Incubation:

    • Prepare serial dilutions of AC1903 in HBSS. The final DMSO concentration should be below 0.5%.

    • Aspirate the dye loading buffer and wash the cells twice with HBSS.

    • Add 100 µL of the AC1903 dilutions or vehicle control (HBSS with DMSO) to the respective wells.

    • Incubate for 10-20 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescent plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Using the plate reader's injector, add the TRPC5 agonist (e.g., 10-30 µM Rosiglitazone) to each well.

    • Continue to record the fluorescence signal for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of AC1903 and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow: Calcium Influx Assay

Calcium_Assay_Workflow Start Start Seed_Cells Seed HEK-293-TRPC5 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Load_Dye Load with Fluo-4 AM Incubate_Overnight->Load_Dye Incubate_Dye Incubate 45-60 min Load_Dye->Incubate_Dye Wash_Cells Wash Cells Incubate_Dye->Wash_Cells Add_AC1903 Add AC1903 or Vehicle Wash_Cells->Add_AC1903 Incubate_Compound Incubate 10-20 min Add_AC1903->Incubate_Compound Measure_Fluorescence Measure Fluorescence in Plate Reader Incubate_Compound->Measure_Fluorescence Inject_Agonist Inject TRPC5 Agonist Measure_Fluorescence->Inject_Agonist Analyze_Data Analyze Data and Determine IC₅₀ Inject_Agonist->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the calcium influx assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is used to assess the potential cytotoxicity of AC1903 on the cell line of interest.

Materials:

  • Cell line of interest (e.g., HEK-293, podocytes)

  • AC1903 (stock solution in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of AC1903 in complete medium.

    • Replace the medium with 100 µL of fresh medium containing the different concentrations of AC1903 or a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Incubate in the dark at room temperature for 2-4 hours to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the concentration of AC1903 to assess cytotoxicity.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence in calcium assay Incomplete removal of dye loading bufferIncrease the number of washes after dye loading.
Cell deathCheck cell viability; reduce agonist concentration or incubation time.
No response to TRPC5 agonist Low TRPC5 expressionConfirm TRPC5 expression by Western blot or qPCR.
Inactive agonistUse a fresh stock of the agonist.
High variability between wells Uneven cell seedingEnsure a single-cell suspension before seeding; be gentle when adding reagents.
Edge effectsAvoid using the outer wells of the plate or fill them with PBS.
Precipitation of AC1903 Poor solubility in aqueous bufferEnsure the final DMSO concentration is sufficient to maintain solubility; prepare fresh dilutions.

References

  • DC Chemicals. (n.d.). AC1903|AC-1903|CAS 831234-13-0. Retrieved from [Link]

  • Urban, N., et al. (2016). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. Methods in Molecular Biology, 1424, 149-160. Retrieved from [Link]

  • Zhou, Y., et al. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Science, 358(6368), 1332-1336. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Duan, J., et al. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife, 10, e63683. Retrieved from [Link]

  • GFB-8438: Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. (2019). ACS Medicinal Chemistry Letters, 10(10), 1438-1443. Retrieved from [Link]

  • Liu, X., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1264-1266. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Amino-6-chloro-8-methylquinoline for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. The 4-aminoquinoline template, in particular, gained prominence with the development of the potent antimalarial drug chloroquine.[1][2] The strategic placement of substituents on this heterocyclic system can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide focuses on the targeted derivatization of 4-amino-6-chloro-8-methylquinoline, a scaffold ripe for exploration in the quest for novel therapeutic agents. Understanding the structure-activity relationships (SAR) is paramount, and this document provides a detailed roadmap for the systematic chemical modification of this promising core.

The presence of an amino group at the 4-position, a chloro substituent at the 6-position, and a methyl group at the 8-position offers multiple handles for chemical modification. Each of these sites can be systematically altered to probe the chemical space and elucidate the key molecular interactions responsible for biological activity. For instance, in the context of antimalarials, an electron-withdrawing group at the 7-position (analogous to our 6-position) is often crucial for activity.[3][4][5] The nature of the side chain at the 4-amino position is also a critical determinant of efficacy and resistance profiles.[3][6]

Strategic Derivatization for SAR Exploration

The derivatization strategy for this compound should be guided by a systematic approach to understanding how modifications at each key position impact the target biological activity. The primary sites for derivatization are the 4-amino group and the 6-chloro group.

I. Derivatization of the 4-Amino Group: Probing the Pharmacophore

The 4-amino group is a critical site for introducing diversity and modulating the physicochemical properties of the molecule. Modifications here can influence target binding, solubility, and metabolic stability.

Rationale for Derivatization:

  • Introduction of Side Chains: Attaching various alkyl or aryl side chains, often containing additional functional groups like secondary or tertiary amines, can mimic the side chains of known drugs like chloroquine and amodiaquine.[1] The length and basicity of these side chains are known to be critical for antimalarial activity, potentially influencing drug accumulation in the acidic food vacuole of the parasite.[4][5]

  • Amide and Sulfonamide Formation: Converting the amino group into amides or sulfonamides introduces hydrogen bond donors and acceptors, which can lead to new interactions with the biological target. This also allows for the introduction of a wide variety of R-groups from commercially available carboxylic acids and sulfonyl chlorides.

  • Bioisosteric Replacement: Employing bioisosteric replacement strategies can help in fine-tuning the properties of the lead compound.[7][8][9][10] For example, replacing an amide with a triazole or other heterocycles can alter the electronic and steric profile while maintaining key interactions.

Experimental Workflow for 4-Amino Derivatization:

G start This compound reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) start->reductive_amination Primary/Secondary Amine Introduction acylation Acylation (Acyl Chloride/Anhydride, Base) start->acylation sulfonylation Sulfonylation (Sulfonyl Chloride, Pyridine) start->sulfonylation alkylation N-Alkylation (Alkyl Halide, Base) start->alkylation side_chain_analogs Side-Chain Analogs reductive_amination->side_chain_analogs amide_analogs Amide Analogs acylation->amide_analogs sulfonamide_analogs Sulfonamide Analogs sulfonylation->sulfonamide_analogs alkylamino_analogs N-Alkylated Analogs alkylation->alkylamino_analogs

Caption: Workflow for derivatization at the 4-amino position.

II. Derivatization at the 6-Chloro Position: Modulating Electronic and Steric Properties

The chloro group at the 6-position is an electron-withdrawing group that can be replaced with various other functionalities through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Rationale for Derivatization:

  • Varying Electronic Effects: Replacing the chloro group with other halogens (F, Br, I) or electron-donating groups (e.g., OMe, NMe2) can systematically probe the influence of electronic effects on activity.[3][6]

  • Introducing New Functional Groups: The chloro group can be substituted with amines, alcohols, thiols, or used as a handle for carbon-carbon bond formation (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of a vast array of substituents.[11][12]

  • Improving Physicochemical Properties: Modifications at this position can be used to enhance solubility, modulate lipophilicity, and block potential sites of metabolism.

Experimental Workflow for 6-Chloro Derivatization:

G start This compound snar Nucleophilic Aromatic Substitution (Nu-H, Base) start->snar Nu = R2NH, ROH, RSH suzuki Suzuki Coupling (Boronic Acid, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start->buchwald sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira amino_analogs 6-Amino Analogs snar->amino_analogs aryl_analogs 6-Aryl Analogs suzuki->aryl_analogs buchwald->amino_analogs alkynyl_analogs 6-Alkynyl Analogs sonogashira->alkynyl_analogs

Caption: Workflow for derivatization at the 6-chloro position.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-alkylated Side-Chain Analogs via Reductive Amination

This protocol describes the synthesis of a library of N-alkylated derivatives at the 4-amino position.

Materials:

  • This compound

  • Various aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the desired aldehyde or ketone (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of 6-Aryl Analogs via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki coupling to introduce aryl groups at the 6-position.

Materials:

  • This compound

  • Various arylboronic acids

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (or other suitable solvent systems like Toluene/water)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired 6-aryl derivative.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation for SAR Studies

Table 1: Derivatization of this compound and Biological Activity

Compound IDR¹ (at 4-NH₂)R² (at C-6)Biological Activity (e.g., IC₅₀, µM)
Parent HCl-
A-1 -(CH₂)₂NEt₂ClData
A-2 -CH₂-PhClData
B-1 HPhData
B-2 H4-MeO-PhData
C-1 -(CH₂)₂NEt₂PhData

Conclusion

The systematic derivatization of the this compound scaffold provides a powerful platform for conducting detailed SAR studies. By strategically modifying the 4-amino and 6-chloro positions, researchers can explore a vast chemical space to identify novel compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols and strategies outlined in this guide offer a robust framework for the synthesis and evaluation of new quinoline-based drug candidates.

References

  • De, D., et al. (1996). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. American Journal of Tropical Medicine and Hygiene, 55, 579-583. [Link]

  • Medicinal Chemistry. (2022). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • O'Neill, P. M., et al. (1996). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 39(22), 4373-4384. [Link]

  • Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

  • Kaschula, C. H., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. ResearchGate. [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20856-20879. [Link]

  • Wiese, M., et al. (2011). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters, 2(10), 749-753. [Link]

  • Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Nainwal, L. M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 981947. [Link]

  • Sarmah, B. K., & Das, A. (2025). Synthetic methods for C−H functionalization of quinoline N‐oxide. ResearchGate. [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6533. [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1232. [Link]

  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][4]triazino[2,3-c]quinazolines. International Journal of Molecular Sciences, 25(19), 10744. [Link]

  • Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][4]triazino[2,3-c]quinazolines. MDPI. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-68). [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]

  • Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(18), 6683. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(9), 2469. [Link]

Sources

Application Note: A Comprehensive Guide to Kinase Inhibitor Screening Using 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework for the screening and characterization of 4-Amino-6-chloro-8-methylquinoline as a potential kinase inhibitor. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. This guide is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols, theoretical justifications, and field-proven insights. We will cover essential preliminary steps, detailed protocols for both biochemical and cell-based primary screening, and methodologies for secondary validation assays. The protocols described herein are designed as self-validating systems, emphasizing robust controls and data interpretation to ensure scientific integrity.

Introduction: The Rationale for Targeting Kinases

The human kinome consists of over 500 protein kinases, which act as molecular switches in a vast array of cellular processes, including cell cycle progression, metabolism, and apoptosis. The fundamental role of kinases in signal transduction is accomplished through the catalysis of phosphate group transfer from ATP to specific substrate proteins. Dysregulation of kinase activity, often through mutation or overexpression, can lead to uncontrolled cell growth and survival, a key factor in oncology. Small molecule inhibitors that target the ATP-binding pocket of kinases have proven to be a highly successful class of therapeutics.

This compound is a small molecule belonging to the quinoline class. Quinoline derivatives have a well-established history in medicinal chemistry and have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The purpose of this guide is to provide a systematic approach to evaluating the inhibitory potential of this specific compound against a panel of kinases.

Pre-Screening Compound Characterization: The Foundation of Reliable Data

Before commencing any screening assay, it is imperative to characterize the test compound. This step is critical for avoiding artifacts and ensuring that the observed biological activity is genuine.

2.1. Purity and Identity Confirmation The purity and identity of this compound should be confirmed using standard analytical techniques.

  • Methodology :

    • LC-MS (Liquid Chromatography-Mass Spectrometry) : To confirm the molecular weight and assess purity. A purity level of >95% is recommended for screening campaigns.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy : To confirm the chemical structure.

2.2. Solubility Assessment Poor compound solubility is a leading cause of false negatives and inconsistent results in screening assays.

  • Rationale : Undissolved compound can scatter light, interfering with optical readouts, and the actual concentration in solution will be lower than the nominal concentration, leading to inaccurate potency measurements.

  • Protocol: Kinetic Solubility Assay

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the compound in DMSO.

    • Add the DMSO-compound solutions to an aqueous buffer (relevant to the kinase assay, e.g., PBS or HEPES-based buffer) to a final DMSO concentration of 1-2%.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure turbidity using a nephelometer or by absorbance at a wavelength such as 620 nm.

    • The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit.

Table 1: Example Solubility Profile

Compound Lot #SolventMax Stock Conc.Kinetic Solubility in PBS (1% DMSO)
AC8M-12345DMSO10 mM75 µM

Primary Screening: Biochemical Assays

Biochemical assays utilize purified kinases and substrates to directly measure the compound's ability to inhibit enzymatic activity. They are ideal for primary screening due to their high throughput and direct measurement of target engagement.

3.1. Choosing the Right Assay Platform Several commercial platforms are available, each with its own advantages. The ADP-Glo™ Kinase Assay (Promega) is a robust and widely used platform that measures kinase activity by quantifying the amount of ADP produced.

  • Principle : The assay is performed in two steps. First, the kinase reaction proceeds, and ADP is generated. Second, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

Diagram 1: ADP-Glo™ Assay Workflow

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Reaction ADP + Phosphorylated Substrate Kinase->Reaction Incubation Compound This compound Compound->Kinase Inhibition? ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Reaction->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Detection_Reagent Luciferase Luciferase/Luciferin Reaction Detection_Reagent->Luciferase Light Luminescence Signal Luciferase->Light EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P P_ERK p-ERK ERK->P_ERK Proliferation Cell Proliferation, Survival P_ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Inhibitor->EGFR

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

5.2. Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Culture : Seed cells that overexpress the target kinase (e.g., A431 cells for EGFR) in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation : Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

  • Compound Treatment : Treat cells with varying concentrations of this compound for 1-2 hours.

  • Ligand Stimulation : Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for 10-15 minutes to activate the pathway.

  • Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot : Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the phosphorylated target (e.g., p-ERK) and total target (e.g., total ERK) as a loading control.

  • Analysis : Quantify band intensity to determine the reduction in phosphorylation as a function of compound concentration.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for the initial characterization of this compound as a potential kinase inhibitor. By following a staged approach from compound quality control to biochemical screening and cellular validation, researchers can generate high-quality, reliable data. A compound demonstrating potent activity in both biochemical and cellular assays would be a strong candidate for further preclinical development, including selectivity profiling against a broad panel of kinases, mechanism of action studies, and in vivo efficacy testing.

References

  • Title: Kinases as Cancer Drug Targets Source: Nature Reviews Cancer URL: [Link]

  • Title: The human kinome Source: Science URL: [Link]

  • Title: Targeting protein kinases in cancer therapy Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A Review on Quinoline Derivatives with Kinase Inhibitory Activity Source: Current Medicinal Chemistry URL: [Link]

Application Notes and Protocols for Antimicrobial Activity Testing of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Substituted Quinolines in Antimicrobial Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] The 4-aminoquinoline derivatives, in particular, have been extensively explored, leading to the development of crucial antimalarial drugs like chloroquine.[3][4] Their mechanism of action often involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are responsible for DNA replication.[5][6][7][8] This disruption of DNA synthesis ultimately leads to bacterial cell death.[7] The continual rise of antimicrobial resistance necessitates the exploration of novel derivatives.[7][9]

4-Amino-6-chloro-8-methylquinoline is a synthetic compound of interest, combining several structural features that suggest potential antimicrobial efficacy. The chloro- and methyl- substitutions on the quinoline ring can significantly influence the compound's electronic and steric properties, potentially enhancing its interaction with bacterial targets and its overall activity.[10] This document provides a comprehensive guide for researchers to systematically evaluate the antimicrobial properties of this compound, encompassing both preliminary screening and quantitative assessment, as well as initial safety profiling.

Part 1: Preliminary Antimicrobial Screening using the Agar Well Diffusion Assay

The agar well diffusion method is a widely used and robust technique for the initial screening of antimicrobial activity of novel compounds.[11][12] This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition on an agar plate.[13]

Scientific Rationale

This assay is based on the principle of diffusion of the test compound through a solid agar medium inoculated with a target microorganism. If the compound possesses antimicrobial properties, it will create a concentration gradient in the agar, and at concentrations above the minimum inhibitory concentration (MIC), microbial growth will be prevented, resulting in a clear zone around the well where the compound was deposited.[13] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[14]

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare and sterilize Mueller-Hinton Agar (MHA) D Pour MHA into sterile Petri dishes and allow to solidify A->D B Prepare standardized microbial inoculum (0.5 McFarland) E Inoculate MHA plates with the standardized microbial suspension B->E C Prepare stock solution of this compound G Add a defined volume of the test compound solution to the wells C->G D->E F Create wells in the agar using a sterile cork borer E->F F->G H Incubate plates under appropriate conditions (e.g., 37°C for 24h) G->H I Measure the diameter of the zones of inhibition H->I J Compare results with positive and negative controls I->J

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion
  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

  • Plate Inoculation:

    • Pour the molten MHA into sterile Petri dishes to a uniform depth and allow it to solidify.

    • Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of the MHA plates.[12]

  • Well Preparation and Compound Application:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[11]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[11]

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) on each plate.[13]

  • Incubation and Data Collection:

    • Incubate the plates at the optimal temperature for the test microorganism (typically 37°C) for 18-24 hours.[13]

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Part 2: Quantitative Antimicrobial Activity Assessment by Broth Microdilution

To determine the Minimum Inhibitory Concentration (MIC) of this compound, the broth microdilution method is the gold standard.[15][16][17] This quantitative technique establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Scientific Rationale

This method involves challenging a standardized inoculum of the test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. By observing the lowest concentration at which no growth occurs, a precise MIC value can be determined. This provides a quantitative measure of the compound's potency. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) is recommended for ensuring the accuracy and reproducibility of results.[16][18][19]

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of the test compound in a 96-well plate D Inoculate each well (except sterility control) with the microbial suspension A->D B Prepare standardized microbial inoculum B->D C Prepare growth and sterility controls C->D E Seal the plate and incubate under appropriate conditions D->E F Visually inspect for turbidity or use a plate reader E->F G Determine the MIC: the lowest concentration with no visible growth F->G

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol: Broth Microdilution (CLSI Guidelines)
  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[15]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion assay (0.5 McFarland standard).

    • Dilute the standardized inoculum to the final required concentration for testing.[15]

  • Plate Inoculation and Controls:

    • Inoculate each well containing the compound dilutions with the prepared inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[15]

  • Incubation and MIC Determination:

    • Seal the plate to prevent evaporation and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).[20]

    • After incubation, visually examine the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15] A plate reader can also be used for a more quantitative assessment of growth inhibition.

Data Presentation: Example MIC Data Table
MicroorganismStrainMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
Staphylococcus aureusATCC 29213[Insert experimental value][Insert experimental value]
Escherichia coliATCC 25922[Insert experimental value][Insert experimental value]
Pseudomonas aeruginosaATCC 27853[Insert experimental value][Insert experimental value]
Candida albicansATCC 90028[Insert experimental value][Insert experimental value]

Part 3: Preliminary Cytotoxicity Assessment

Before a compound can be considered for further development, it is crucial to assess its potential toxicity to mammalian cells.[21] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[22][23]

Scientific Rationale

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.[24] The amount of formazan produced is directly proportional to the number of viable cells. A decrease in the amount of formazan produced in treated cells compared to untreated controls indicates a reduction in cell viability and thus, cytotoxicity of the compound.[23]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • MTT Assay and Data Analysis:

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solubilized formazan at the appropriate wavelength (usually around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial antimicrobial and cytotoxic evaluation of this compound. Positive results from these assays, such as significant zones of inhibition, low MIC values, and low cytotoxicity, would warrant further investigation. Subsequent studies could include determining the minimum bactericidal concentration (MBC), exploring the mechanism of action in more detail, and evaluating the compound's efficacy in more complex models.

References

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  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bush, N. G., Diez-Santos, I., & Luisi, B. F. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Kretschmer, D., & Gleske, A. K. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antimicrobial Peptides (pp. 79-91). Humana Press, New York, NY. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1827-1830. [Link]

  • ResearchGate. Agar well-diffusion antimicrobial assay. [Link]

  • Microbiology Info. Broth Microdilution. [Link]

  • Bennett, J. V., et al. (1966). Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens. Applied Microbiology, 14(2), 170-177. [Link]

  • Public Health Agency of Canada. (2010). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology, 38, 369-380. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Pfaller, M. A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. Journal of Clinical Microbiology, 45(6), 1827-1830. [Link]

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Schmidt, L. H., Crosby, R., Rasco, J., & Vaughan, D. (1978). Activities of Various 4-Aminoquinolines Against Infections with Chloroquine-Resistant Strains of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 13(6), 1011-1021. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press. [Link]

  • ResearchGate. (2018). Synthesis, antimalarial-, and antibacterial activity evaluation of some new 4-aminoquinoline derivatives. [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Asfaw, T. T., et al. (2023). Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. BMC complementary medicine and therapies, 23(1), 29. [Link]

  • El-Baky, R. M. A., & El-Gendy, A. O. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed research international, 2018, 4620387. [Link]

  • Shokrzadeh, M., et al. (2014). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna journal of phytomedicine, 4(4), 236–244. [Link]

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  • bioMérieux. (2024). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Romero, A. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389438. [Link]

  • Singh, S. K., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(15), 3505-3513. [Link]

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  • Abdi, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 9968838. [Link]

  • Bouzard, D., et al. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of medicinal chemistry, 39(2), 436-445. [Link]

Sources

Topic: Scale-up Synthesis of 4-Amino-6-chloro-8-methylquinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Process Chemistry & Development Group

Abstract

This application note provides a comprehensive guide for the multi-gram to kilogram scale-up synthesis of 4-Amino-6-chloro-8-methylquinoline, a key heterocyclic scaffold with potential applications in pharmaceutical development. The described synthetic strategy is designed for robustness, scalability, and control, addressing the common challenges encountered when transitioning from laboratory-scale procedures to production suitable for generating material for preclinical toxicology studies. We detail a three-step sequence commencing with a Conrad-Limpach condensation, followed by chlorination and a final selective amination. Emphasis is placed on process safety, in-process controls (IPCs), scalable purification techniques, and alignment with the principles of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs).[1][2] This document is intended for researchers, chemists, and drug development professionals involved in process chemistry and the manufacturing of small molecules for clinical evaluation.[3][4]

Introduction and Strategic Overview

The 4-aminoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[5][6] The specific analogue, this compound, represents a key intermediate or potential API candidate for further development. The provision of high-purity material in sufficient quantities (hundreds of grams to kilograms) is essential for comprehensive preclinical evaluation, including pharmacology, DMPK, and toxicology studies.[7][8]

A successful scale-up synthesis requires a strategic departure from typical discovery-phase chemistry, prioritizing safety, cost-effectiveness, and reproducibility over novel, unvalidated methods.[9] The selected synthetic route, detailed herein, is based on well-established, high-yielding transformations that are amenable to large-scale chemical reactors.

Our strategy involves a three-step sequence:

  • Conrad-Limpach Synthesis: Formation of the quinoline core by reacting 4-chloro-2-methylaniline with ethyl acetoacetate to produce 4-hydroxy-6-chloro-8-methylquinoline. This method provides excellent regiochemical control.[10][11]

  • Deoxychlorination: Conversion of the 4-hydroxy group to the more reactive 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This activates the C4 position for subsequent nucleophilic substitution.[10][12]

  • Selective Amination: Introduction of the C4-amino group via nucleophilic aromatic substitution (SNAr) on the 4,6-dichloro-8-methylquinoline intermediate. The C4 position is significantly more activated towards substitution than the C6 position, ensuring high selectivity.[13]

This route was chosen for its reliance on readily available starting materials, robust and well-understood reaction mechanisms, and the generation of crystalline intermediates that facilitate purification by recrystallization, a more scalable and economical method than chromatography.[9]

G cluster_0 Synthetic Pathway A 4-Chloro-2-methylaniline B Step 1: Conrad-Limpach (4-Hydroxy-6-chloro-8-methylquinoline) A->B Ethyl Acetoacetate, High Temp. C Step 2: Chlorination (4,6-Dichloro-8-methylquinoline) B->C POCl3 D Step 3: Amination (this compound) C->D NH3 source, Pressure

Caption: Overall synthetic pathway for this compound.

Scale-Up Process Considerations

Transitioning a synthesis from benchtop glassware to jacketed reactors introduces significant challenges related to physical and chemical parameters. A drop in yield or increase in impurities upon scale-up is often traced back to issues with mass and heat transfer.[9]

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically as scale increases, making heat management critical.[9] The Conrad-Limpach cyclization (Step 1) is endothermic, requiring efficient heat input, while the quenching of the POCl₃ reaction (Step 2) is highly exothermic and demands robust cooling capacity to prevent temperature runaways.

  • Mass Transfer (Mixing): Inefficient mixing in large reactors can lead to localized concentration gradients and "hot spots," promoting side reactions.[9] Overhead mechanical stirring with appropriate impeller design is mandatory, replacing the magnetic stirring used at the lab scale.

  • Reagent Handling and Addition: Handling large quantities of corrosive reagents like POCl₃ and concentrated acids requires specialized equipment and personal protective equipment (PPE). For highly exothermic steps, a semi-batch approach, where a reagent is added portion-wise or via a metering pump, is essential to control the rate of heat generation.[9]

  • GMP and Documentation: For preclinical material, the synthesis must be conducted under a quality management system that ensures traceability and reproducibility.[14] All operations, including receipt of materials, production, packaging, quality control, and release, should be documented in accordance with ICH Q7 guidelines for APIs.[1][2][15]

G cluster_workflow Scale-Up Workflow cluster_params Key Optimization Parameters lab Lab Scale (1-10 g) - Proof of Concept - Magnetic Stirring - Glassware pilot Pilot Scale (100 g - 5 kg) - Process Optimization - Overhead Stirring - Jacketed Reactor lab->pilot Process Safety Assessment gmp Preclinical Batch (Kilogram Scale) - Process Validation - Strict IPCs & QA - Full Documentation pilot->gmp Quality & Regulatory Review p1 Heat Transfer p2 Mixing Efficiency p3 Purification Method (Chromatography -> Recrystallization) p4 Cycle Time

Caption: Key workflow considerations for scaling chemical synthesis.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and reactions. All operations must be conducted in a controlled environment (e.g., a walk-in fume hood) by trained personnel with appropriate PPE. A thorough process safety review must be completed before attempting any scale-up. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[10]

Step 1: Synthesis of 4-Hydroxy-6-chloro-8-methylquinoline

This step utilizes the Conrad-Limpach-Knorr synthesis to build the quinoline core.[10] The reaction proceeds in two thermal stages: initial formation of a β-aminoacrylate intermediate, followed by a high-temperature cyclization.

ReagentM.W.AmountMolesEquiv.
4-Chloro-2-methylaniline141.591.00 kg7.061.0
Ethyl Acetoacetate130.140.96 kg7.371.04
Diphenyl Ether (Solvent)170.214.00 L--
Heptane (Anti-solvent)100.2110.0 L--

Protocol:

  • Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and distillation head with 4-chloro-2-methylaniline (1.00 kg) and diphenyl ether (4.00 L).

  • Begin stirring and add ethyl acetoacetate (0.96 kg) over 15 minutes.

  • Heat the reactor jacket to 150-160 °C. Water and ethanol will begin to distill off.

  • Monitor the reaction by HPLC or TLC for the disappearance of the starting aniline (approx. 2-4 hours).

  • Once the intermediate formation is complete, increase the jacket temperature to 250-260 °C to drive the cyclization. Maintain this temperature for 3-5 hours until IPC confirms completion.

  • Cool the reaction mixture to 80-90 °C.

  • Slowly add heptane (10.0 L) over 1 hour with vigorous stirring to precipitate the product.

  • Cool the resulting slurry to ambient temperature (20-25 °C) and stir for an additional 2 hours.

  • Filter the solid product using a suitable filter-drier. Wash the filter cake with fresh heptane (2 x 2 L).

  • Dry the product under vacuum at 60 °C to a constant weight. Expected Yield: 1.15 - 1.30 kg (78-88%).

Step 2: Synthesis of 4,6-Dichloro-8-methylquinoline

This is a deoxychlorination reaction. The 4-hydroxy group is converted to the 4-chloro group, which is essential for the final amination step.

ReagentM.W.AmountMolesEquiv.
4-Hydroxy-6-chloro-8-methylquinoline209.641.00 kg4.771.0
Phosphorus Oxychloride (POCl₃)153.332.20 kg (1.33 L)14.313.0

Protocol:

  • Charge the 20 L reactor with phosphorus oxychloride (2.20 kg).

  • With moderate stirring, carefully add 4-hydroxy-6-chloro-8-methylquinoline (1.00 kg) portion-wise over 1-2 hours, maintaining the internal temperature below 40 °C. An initial exotherm may be observed.

  • Once the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and hold for 4-6 hours.

  • Monitor the reaction by HPLC or TLC for the disappearance of starting material.

  • After completion, cool the reaction mixture to 20-25 °C.

  • Caution: Highly Exothermic Quench. In a separate 50 L reactor, charge crushed ice (10 kg) and water (5 L).

  • Slowly transfer the reaction mixture onto the ice/water with vigorous stirring and efficient cooling, ensuring the quench temperature does not exceed 30 °C.

  • After the transfer is complete, stir the slurry for 1 hour. The product will precipitate.

  • Filter the solid, and wash the cake thoroughly with water until the filtrate is neutral (pH 6-7).

  • Dry the product under vacuum at 50 °C. Expected Yield: 1.0 - 1.06 kg (92-98%).

Step 3: Synthesis of this compound

This final step is a selective nucleophilic aromatic substitution at the C4 position. The reaction is performed under pressure to maintain a sufficient concentration of ammonia.

ReagentM.W.AmountMolesEquiv.
4,6-Dichloro-8-methylquinoline228.081.00 kg4.381.0
Ammonia in 2-Propanol (7N Solution)17.034.4 L~30.8~7.0
2-Propanol (Co-solvent)60.14.0 L--

Protocol:

  • Charge a suitable pressure reactor (e.g., a 20 L autoclave) with 4,6-dichloro-8-methylquinoline (1.00 kg), 2-propanol (4.0 L), and the 7N solution of ammonia in 2-propanol (4.4 L).

  • Seal the reactor and begin stirring.

  • Heat the reactor to 120-130 °C. The internal pressure will increase. Monitor the pressure to ensure it remains within the vessel's safe operating limits.

  • Hold at temperature for 12-18 hours. Monitor reaction completion by taking samples (after cooling and depressurizing) for HPLC analysis.

  • Once complete, cool the reactor to ambient temperature and vent any residual pressure.

  • Transfer the reaction mixture to a rotary evaporator and concentrate under reduced pressure to remove most of the solvent and excess ammonia.

  • Add water (10 L) to the resulting slurry and adjust the pH to 9-10 with aqueous sodium hydroxide.

  • Stir for 1 hour, then filter the solid product.

  • Wash the filter cake with water (2 x 2 L).

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the final product under vacuum at 60 °C. Expected Yield: 0.75 - 0.83 kg (89-98%).

Analytical Characterization and Quality Control

For material intended for preclinical studies, rigorous analytical control is mandatory to ensure identity, strength, purity, and quality.[8][16]

TestMethodSpecification (Example)
Appearance Visual InspectionOff-white to pale yellow solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity (Assay) HPLC (UV, 254 nm)≥ 98.5%
Related Substances HPLCAny single impurity: ≤ 0.15%, Total impurities: ≤ 0.5%
Residual Solvents GC-HSPer ICH Q3C Guidelines
Loss on Drying TGA or Vacuum Oven≤ 0.5%

The development of validated analytical methods is a critical parallel activity to the process scale-up.[17] Impurity profiling should be conducted to identify and characterize any process-related impurities or degradation products, as this data is essential for safety assessment.[7]

Conclusion

This application note outlines a robust and scalable three-step synthesis for this compound. By employing well-established chemical transformations and giving careful consideration to the challenges of heat transfer, mixing, and process safety, this protocol provides a reliable pathway for producing kilogram quantities of the target compound. The emphasis on scalable purification methods and alignment with GMP principles ensures that the resulting material will meet the stringent quality requirements for preclinical evaluation, thereby facilitating its advancement in the drug development pipeline.

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  • Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Link]

  • 4-Amino-7-chloroquinoline. PubChem. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Amino-6-chloro-8-methylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to not just follow a protocol, but to rationalize and optimize it.

Overview of the Synthetic Strategy

The synthesis of this compound is a sequential process that involves the construction of the quinoline core, followed by strategic functional group interconversions. The most common and logical pathway can be dissected into three primary stages:

  • Formation of the Quinoline Core: This is typically achieved through a Gould-Jacobs reaction, which involves the condensation of 4-chloro-2-methylaniline with a malonic ester derivative, followed by a high-temperature cyclization to form 6-chloro-8-methylquinolin-4-ol.

  • Chlorination of the 4-Hydroxy Group: The hydroxyl group at the 4-position is then converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the key intermediate, 4,6-dichloro-8-methylquinoline.

  • Nucleophilic Aromatic Substitution (SNAr): The final step is the selective amination at the 4-position, where the more reactive chloro group is displaced by an amino group to furnish the target molecule, this compound.

This guide will provide a detailed examination of each of these stages, offering troubleshooting advice in a question-and-answer format, detailed experimental protocols, and visualizations to clarify the process.

Stage 1: Gould-Jacobs Reaction for 6-chloro-8-methylquinolin-4-ol

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines.[1] It begins with the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1]

Troubleshooting Guide: Stage 1

Question: My yield of 6-chloro-8-methylquinolin-4-ol is consistently low, and I observe a significant amount of unreacted 4-chloro-2-methylaniline. What could be the cause?

Answer: Low conversion in the initial condensation step is a common issue. The reaction between the aniline and diethyl ethoxymethylenemalonate requires sufficient heat to drive off the ethanol byproduct.[2] Ensure your reaction temperature is between 100-120°C and that the ethanol is being effectively removed, either by distillation or under reduced pressure. Incomplete removal of ethanol can shift the equilibrium back towards the starting materials.

Question: During the high-temperature cyclization, I am getting a dark, tarry mixture with a very low yield of the desired product. How can I mitigate this?

Answer: Tar formation is often a result of decomposition at excessively high temperatures or prolonged reaction times. The cyclization requires a high temperature (typically 240-260°C), but it's crucial to maintain this temperature consistently and for the optimal duration (usually 30-60 minutes).[2] Using a high-boiling point solvent like Dowtherm A or diphenyl ether helps in maintaining a stable temperature.[2] Additionally, ensure that your starting materials are of high purity, as impurities can catalyze polymerization and degradation.

Question: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the cyclization?

Answer: While the Gould-Jacobs reaction is generally regioselective, cyclization can sometimes occur at the other ortho position of the aniline. In the case of 4-chloro-2-methylaniline, the steric hindrance from the methyl group at the 2-position generally directs the cyclization to the desired position. However, if you are observing the formation of the 8-chloro-6-methyl isomer, consider slightly lowering the cyclization temperature, as higher temperatures can sometimes overcome the steric barrier.

Experimental Protocol: Synthesis of 6-chloro-8-methylquinolin-4-ol

Step 1a: Condensation of 4-chloro-2-methylaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 4-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 110-120°C with stirring.

  • Continue heating for 2 hours, collecting the ethanol that distills off.

  • After 2 hours, apply vacuum to remove any remaining ethanol. The product, diethyl ((4-chloro-2-methylphenyl)amino)methylene)malonate, will be a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 1b: Thermal Cyclization

  • To the crude product from the previous step, add a high-boiling point solvent such as Dowtherm A (approximately 5-10 mL per gram of starting aniline).

  • Heat the mixture with vigorous stirring to 250°C.

  • Maintain the temperature at 250°C for 30-45 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture to below 100°C and add hexane or heptane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 6-chloro-8-methylquinolin-4-ol.

Stage 2: Chlorination of 6-chloro-8-methylquinolin-4-ol

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step, as it activates the position for the subsequent amination.

Troubleshooting Guide: Stage 2

Question: My chlorination reaction with POCl₃ is incomplete, and I recover a significant amount of starting material. How can I drive the reaction to completion?

Answer: Incomplete chlorination can be due to several factors. Firstly, ensure that your 6-chloro-8-methylquinolin-4-ol is completely dry, as any moisture will react with the POCl₃ and reduce its efficacy. Secondly, an excess of POCl₃ (typically 5-10 equivalents) is necessary to ensure the reaction goes to completion.[2] The reaction temperature should be at reflux (around 110°C) for 2-4 hours.[2] The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction.

Question: The work-up of the POCl₃ reaction is hazardous and gives a low yield of the product. Are there any tips for a safer and more efficient work-up?

Answer: The quenching of excess POCl₃ is highly exothermic and must be done with extreme caution. Slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring is the standard procedure.[2] To improve the yield, ensure that the pH of the aqueous solution is carefully neutralized (to pH 8-9) with a base like sodium carbonate or ammonium hydroxide to precipitate the product completely.[2] Extraction with a suitable organic solvent like dichloromethane or ethyl acetate should be performed to recover all the product from the aqueous layer.

Experimental Protocol: Synthesis of 4,6-dichloro-8-methylquinoline
  • In a fume hood, carefully add 6-chloro-8-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the crushed ice.

  • Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 8-9.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 4,6-dichloro-8-methylquinoline.

Stage 3: Amination of 4,6-dichloro-8-methylquinoline

This final step involves a nucleophilic aromatic substitution (SNAr) to introduce the amino group at the 4-position. The chloro group at the 4-position is significantly more reactive than the one at the 6-position due to the electronic influence of the ring nitrogen.[3]

Troubleshooting Guide: Stage 3

Question: The amination reaction is very slow, and I have a low conversion to the final product. How can I increase the reaction rate?

Answer: The rate of an SNAr reaction is dependent on the nucleophilicity of the amine and the reaction conditions. Using a concentrated solution of ammonia in a suitable solvent like ethanol or isopropanol is common.[1] The reaction often requires elevated temperatures and pressure, so conducting the reaction in a sealed pressure vessel is recommended.[1] The use of a catalyst, such as a palladium-based catalyst in a Buchwald-Hartwig amination, can also be explored for more challenging substrates, though it adds complexity and cost.

Question: I am observing the formation of a di-aminated byproduct where the chloro group at the 6-position is also substituted. How can I improve the selectivity for mono-amination at the 4-position?

Answer: While the 4-position is more reactive, di-substitution can occur under harsh conditions (very high temperatures or prolonged reaction times). To improve selectivity, try running the reaction at a lower temperature for a longer period. Using a less nucleophilic source of ammonia or controlling the stoichiometry of the ammonia can also help. Monitoring the reaction closely by TLC and stopping it once the starting material is consumed but before significant di-substituted product forms is crucial.

Question: My final product is difficult to purify from the unreacted starting material and other byproducts. What are the recommended purification methods?

Answer: Purification can indeed be challenging. Column chromatography using a silica gel stationary phase is often effective.[1] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can help separate the more polar product from the less polar starting material. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can also be an effective final purification step to obtain a highly pure, crystalline product.

Experimental Protocol: Synthesis of this compound
  • Dissolve 4,6-dichloro-8-methylquinoline (1.0 equivalent) in a suitable alcohol, such as 2-propanol, in a pressure vessel.

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol (e.g., 7N ammonia in methanol).

  • Seal the pressure vessel and heat the mixture to 120-140°C for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Evaporate the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent to yield this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
4-chloro-2-methylanilineC₇H₈ClN141.60Starting Material
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Reagent
6-chloro-8-methylquinolin-4-olC₁₀H₈ClNO193.63Intermediate
Phosphorus oxychloride (POCl₃)Cl₃OP153.33Reagent
4,6-dichloro-8-methylquinolineC₁₀H₇Cl₂N212.08Intermediate
Ammonia (NH₃)H₃N17.03Reagent
This compoundC₁₀H₉ClN₂192.65Final Product

Visualizations

Synthetic_Pathway cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Amination 4-chloro-2-methylaniline 4-chloro-2-methylaniline Intermediate_1 Diethyl ((4-chloro-2-methylphenyl)amino) methylene)malonate 4-chloro-2-methylaniline->Intermediate_1 Condensation (110-120°C) Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_1 6-chloro-8-methylquinolin-4-ol 6-chloro-8-methylquinolin-4-ol Intermediate_1->6-chloro-8-methylquinolin-4-ol Thermal Cyclization (250°C) 4,6-dichloro-8-methylquinoline 4,6-dichloro-8-methylquinoline 6-chloro-8-methylquinolin-4-ol->4,6-dichloro-8-methylquinoline Reflux POCl3 POCl3 POCl3->4,6-dichloro-8-methylquinoline Final_Product This compound 4,6-dichloro-8-methylquinoline->Final_Product Pressure Vessel (120-140°C) Ammonia Ammonia Ammonia->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Low_Yield Low Yield of Final Product Check_Stage3 Check Amination (Stage 3) Incomplete reaction? Side products? Low_Yield->Check_Stage3 Final Step Check_Stage2 Check Chlorination (Stage 2) Incomplete reaction? Poor work-up? Low_Yield->Check_Stage2 Intermediate Step Check_Stage1 Check Gould-Jacobs (Stage 1) Low conversion? Tar formation? Low_Yield->Check_Stage1 Initial Step Optimize_S3 Increase temp/pressure Use catalyst Check_Stage3->Optimize_S3 Optimize_S2 Use excess POCl₃ Ensure anhydrous conditions Check_Stage2->Optimize_S2 Optimize_S1 Ensure EtOH removal Control cyclization temp Check_Stage1->Optimize_S1

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during this synthesis?

A1: The main safety hazards are associated with the use of phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water, and the high-temperature thermal cyclization step.[1] All manipulations involving POCl₃ should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The high-temperature reactions should be conducted with care to avoid thermal burns and potential splashing of hot oil or solvent.

Q2: How can I confirm the identity and purity of the final product and intermediates?

A2: Standard analytical techniques should be employed. ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. Mass spectrometry will confirm the molecular weight of the compounds.[4] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point. Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of each reaction step.

Q3: Can I use a different method to construct the quinoline ring?

A3: Yes, other named reactions like the Skraup synthesis could potentially be used. However, the Skraup reaction often employs harsh acidic and oxidizing conditions, which can lead to significant charring and the formation of tarry byproducts, making purification difficult.[5] The Gould-Jacobs reaction is generally a milder and more controlled method for the synthesis of 4-hydroxyquinolines.

Q4: Is it possible to introduce the amino group at the 4-position before forming the quinoline ring?

A4: While theoretically possible, it is synthetically more challenging and less efficient. The functional groups on the aniline precursor required for such a strategy might interfere with the cyclization reaction. The presented route, where the robust quinoline core is first constructed and then functionalized, is a more reliable and higher-yielding approach.

References

  • El-Sayed, A. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1235. [Link]

  • Jain, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20163-20191. [Link]

  • Spartan'20, wB97X-D/6-31G*. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Li, X., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Catalysis. [Link]

  • El-Sayed, A. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

Sources

Side-product formation in the amination of 6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the palladium-catalyzed amination of 6-chloro-8-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation on this specific heterocyclic scaffold. The quinoline core is a vital pharmacophore, and successful, high-yielding amination is often a critical step in the synthesis of bioactive molecules.[1][2]

However, the inherent electronic properties of the quinoline ring and the relative inertness of the C-Cl bond present unique challenges, frequently leading to undesired side-product formation. This guide provides in-depth, mechanism-driven troubleshooting advice and optimized protocols to help you overcome these hurdles.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Buchwald-Hartwig amination of 6-chloro-8-methylquinoline?

The primary challenges stem from three main factors:

  • Substrate Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[3][4] This often necessitates more forcing conditions (higher temperatures) and highly active, specialized catalyst systems.

  • Heteroatom Interference: The quinoline nitrogen can coordinate with the palladium center, potentially interfering with the catalytic cycle and leading to catalyst deactivation.

  • Competing Side Reactions: The aggressive conditions required to activate the C-Cl bond can promote side reactions, most notably hydrodechlorination (reduction of the C-Cl bond to C-H) and, to a lesser extent, homocoupling or reactions with the solvent/base.[5]

Q2: How do I select the optimal catalyst and ligand for this transformation?

For challenging substrates like 6-chloro-8-methylquinoline, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to facilitate the difficult oxidative addition step and promote the final reductive elimination.[6]

  • Recommended Ligands: Biarylphosphine ligands are the industry standard for this type of reaction. Consider starting with ligands such as XPhos , RuPhos , or BrettPhos .[7] These ligands possess the necessary steric bulk and electron-donating properties to create a highly active palladium catalyst.

  • Palladium Precatalysts: Using pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended. These complexes are often more stable and generate the active Pd(0) species more reliably than using separate sources like Pd₂(dba)₃ or Pd(OAc)₂.[3]

Q3: Which base and solvent combination is most effective?

The base plays a crucial role in the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate.[6][8]

  • Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate is sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[3]

  • Solvents: Anhydrous, aprotic polar solvents are preferred. Toluene , dioxane , or tert-amyl alcohol are excellent choices. Toluene is particularly favored for reactions involving aryl chlorides as it can help suppress certain side reactions.[9]

Troubleshooting Guide: Side-Product Formation

This section addresses specific side-products you may observe during your experiment and provides actionable solutions based on mechanistic principles.

Problem 1: Significant formation of 8-methylquinoline (Hydrodechlorination Product)

Question: My reaction is yielding a large amount of 8-methylquinoline instead of the desired aminated product. What is causing this, and how can I prevent it?

Probable Cause: Hydrodechlorination is a common side reaction in Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides.[5] It often arises from a competing pathway where a palladium-hydride species is generated. This can occur through β-hydride elimination from the tert-butoxide base or from trace water in the reaction. This Pd-H species can then react with the starting material in a reductive process, cleaving the C-Cl bond and replacing it with a C-H bond.

Solutions & Protocol Adjustments:

  • Scrupulous Control of Atmosphere and Reagents:

    • Action: Ensure all reagents and solvents are strictly anhydrous. Dry the solvent over molecular sieves or by distillation. Ensure the base is fresh and has been stored under an inert atmosphere.

    • Rationale: Minimizing water content reduces a primary source for the generation of palladium-hydride species.

  • Optimize the Base:

    • Action: Switch from NaOtBu to a different base like Lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) .

    • Rationale: LHMDS is less prone to generating hydride species compared to alkoxides. While weaker bases like K₃PO₄ may require higher temperatures, they can sometimes suppress this side reaction.[3]

  • Modify the Ligand:

    • Action: Employ a ligand that promotes faster reductive elimination. Bidentate ligands like BINAP or DPPF can sometimes be effective as they are believed to prevent the formation of intermediates that lead to β-hydride elimination.[5][10]

    • Rationale: The desired C-N bond formation and the undesired hydrodechlorination are competing pathways. A ligand that accelerates the former can outcompete the latter.

Visualizing Competing Pathways

The diagram below illustrates the point at which the desired amination pathway diverges from the hydrodechlorination side-reaction.

G cluster_main Main Catalytic Cycle cluster_side Hydrodechlorination Pathway A Pd(0)L₂ B Oxidative Addition (Ar-Cl) A->B C Ar-Pd(II)(Cl)L₂ B->C D Amine Coordination (R₂NH) C->D K Pd-H Species Formation C->K Reaction with Pd-H source E [Ar-Pd(II)(NHR₂)L₂]⁺Cl⁻ D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR₂)L₂ F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Desired Product (Ar-NR₂) H->I J Source of [H⁻] (e.g., Base, H₂O) J->K L Ar-Pd(II)(H)L₂ K->L M Reductive Elimination L->M M->A Regenerates Catalyst N Side Product (Ar-H) M->N caption Fig 1. Competing Amination and Hydrodechlorination Pathways.

Caption: Fig 1. Competing Amination and Hydrodechlorination Pathways.

Problem 2: Formation of Dimeric Biquinoline Impurities

Question: I am observing a high molecular weight impurity that appears to be a dimer of my starting material. What is happening?

Probable Cause: This is likely due to a homocoupling side reaction. While less common than hydrodechlorination, it can occur at high temperatures or if the catalyst system is not optimal. The mechanism can involve the reaction of the oxidative addition complex (Ar-Pd-Cl) with another molecule of the starting material.

Solutions & Protocol Adjustments:

  • Lower the Reaction Temperature:

    • Action: Screen reaction temperatures, starting from 80 °C and gradually increasing to 100-110 °C.

    • Rationale: Homocoupling is often more prevalent at higher temperatures. Finding the minimum temperature required for C-N coupling can suppress this side reaction.

  • Adjust Catalyst Loading and Ligand-to-Metal Ratio:

    • Action: Maintain a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or 1.5:1). Avoid excessively high catalyst loading.

    • Rationale: Ensuring the palladium center remains coordinated with the phosphine ligand can stabilize it and prevent off-cycle reactions that lead to dimerization.

  • Choose a More Sterically Hindered Ligand:

    • Action: If using a less bulky ligand, switch to one with more steric hindrance, such as tBuXPhos .

    • Rationale: The increased steric bulk can disfavor the formation of bridged palladium dimer intermediates that may be involved in homocoupling pathways.[11][12]

Optimized Protocol: Amination of 6-chloro-8-methylquinoline

This protocol is designed to maximize the yield of the desired product while minimizing side-product formation.

Materials:

  • 6-chloro-8-methylquinoline (1.0 equiv)

  • Amine of choice (1.2 - 1.5 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line setup

Experimental Workflow Diagram:

G start Start prep Prepare Reagents (Oven-dry glassware, Anhydrous solvent) start->prep glovebox In Glovebox: Add 6-chloro-8-methylquinoline, Amine, XPhos Pd G3, and NaOtBu to vial prep->glovebox seal Seal vial with PTFE-lined cap glovebox->seal remove Remove from glovebox seal->remove heat Heat reaction at 100-110 °C with vigorous stirring remove->heat monitor Monitor reaction progress (TLC / LC-MS) heat->monitor workup Work-up: Cool, Dilute with EtOAc, Filter through Celite, Concentrate monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Fig 2. Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure:

  • Preparation: Oven-dry all glassware and cool under a stream of argon or nitrogen. Prepare a reaction vial with a PTFE-coated magnetic stir bar.

  • Reaction Setup (Inert Atmosphere): Inside a glovebox, add 6-chloro-8-methylquinoline (e.g., 1 mmol, 177.6 mg), the XPhos Pd G3 precatalyst (e.g., 0.02 mmol, ~17 mg), and sodium tert-butoxide (1.5 mmol, 144 mg) to the reaction vial.

  • Addition of Reagents: Add the amine (1.2 mmol) followed by anhydrous toluene (to achieve a concentration of ~0.2 M).

  • Reaction: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum block on a stirrer hotplate set to 100-110 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a short plug of Celite to remove inorganic salts and palladium residues. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure aminated product.

Troubleshooting Logic Flowchart

If your reaction is not performing as expected, use this flowchart to guide your optimization strategy.

G start Reaction Outcome Unsatisfactory q_conversion Is starting material consumed? start->q_conversion a_conversion_no Increase Temp (to 110°C) Increase Catalyst Loading (to 2-3 mol%) Check Base Activity q_conversion->a_conversion_no No q_product What is the major product? q_conversion->q_product Yes end Optimized Reaction a_conversion_no->end a_hydrodechlorination Problem: Hydrodechlorination Solutions: 1. Use strictly anhydrous conditions. 2. Switch base (e.g., LHMDS). 3. Re-evaluate ligand. q_product->a_hydrodechlorination Ar-H a_dimer Problem: Dimerization Solutions: 1. Lower reaction temperature. 2. Increase ligand:Pd ratio. 3. Use a bulkier ligand. q_product->a_dimer Ar-Ar a_desired Yield is low but clean. Optimize: 1. Reaction time. 2. Reagent stoichiometry. 3. Concentration. q_product->a_desired Desired Ar-NR₂ a_hydrodechlorination->end a_dimer->end a_desired->end

Caption: Fig 3. A logical workflow for troubleshooting common amination issues.

Summary of Reaction Parameters
ParameterStandard ConditionAlternative (for Troubleshooting)Rationale for Change
Catalyst XPhos Pd G3 (1-2 mol%)RuPhos Pd G3, BrettPhos Pd G3Altering ligand electronics/sterics to favor C-N coupling.
Ligand XPhosRuPhos, tBuXPhos, BINAPIncreased bulk can reduce dimerization; bidentate ligands can alter reaction pathways.[5][7]
Base NaOtBu (1.5 equiv)K₃PO₄, LHMDS (2.0 equiv)Weaker bases or non-alkoxide bases can reduce hydrodechlorination.[3]
Solvent TolueneDioxane, t-Amyl AlcoholSolvent polarity can influence reaction rates and catalyst stability.[8]
Temperature 100-110 °C80-100 °CLower temperatures can suppress side reactions like dimerization.
References
  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Role of the base in Buchwald-Hartwig amination Source: PubMed URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands Source: Royal Society of Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines Source: PubMed Central URL: [Link]

  • Title: Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands Source: PubMed URL: [Link]

  • Title: Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions Source: ACS Publications URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: Use of base metals in Buchwald-Hartwig coupling Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products Source: ResearchGate URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain Source: PubMed URL: [Link]

  • Title: Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction Source: MDPI URL: [Link]

  • Title: The Buchwald-Hartwig Amination Reaction Source: YouTube URL: [Link]

  • Title: Buchwald-Hartwig Amination - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

Sources

Technical Support Center: Resolving Purification Challenges of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 4-Amino-6-chloro-8-methylquinoline. Understanding the unique chemical nature of this substituted quinoline is paramount to overcoming the challenges in isolating it in high purity.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification protocols, it is crucial to understand the inherent properties of this compound that influence its behavior during separation processes.

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 192.64 g/mol [1]Standard for a small organic molecule.
Appearance Solid[1]Amenable to recrystallization.
Predicted pKa 8.27 ± 0.50The 4-amino group is basic, making the molecule's solubility pH-dependent and suitable for acid-base extraction.
Polarity Moderately polarInfluences choice of chromatographic system. The presence of both a halogen and an amino group on the aromatic scaffold creates a distinct polarity profile.
Stability Prone to degradation on acidic mediaThe basic amino group can interact strongly with acidic surfaces like standard silica gel, potentially leading to decomposition or poor recovery.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My purified this compound appears discolored (e.g., yellow or brown). What is the likely cause?

A1: Discoloration often indicates the presence of oxidized impurities or residual starting materials from the synthesis. For instance, syntheses involving nitrobenzene as an oxidizing agent can leave colored byproducts if not completely removed.[2] To address this, consider treating a solution of your compound with activated charcoal followed by hot filtration before recrystallization.

Q2: I'm seeing multiple spots on my TLC plate even after column chromatography. What could be the issue?

A2: This could be due to several factors:

  • Co-eluting Impurities: Your chosen solvent system may not be optimal for separating impurities with similar polarities. Experiment with different solvent systems, varying the ratio of polar and non-polar solvents.

  • On-plate Degradation: If the TLC plate is silica-based, the acidic nature of the silica could be causing your compound to degrade, leading to the appearance of new spots. Try using a TLC plate with a basic modifier or a neutral alumina plate.

  • Incomplete Reaction: The presence of starting materials, such as the corresponding 4-hydroxy or 4-chloro precursor, is a common issue. Ensure your synthesis has gone to completion before beginning purification.

Q3: My yield is significantly lower after purification. Where could I be losing my product?

A3: Product loss can occur at several stages:

  • Multiple Extractions: During acid-base extraction, ensure the pH is adjusted correctly in each step to fully protonate or deprotonate the amine. Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Recrystallization: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Column Chromatography: Irreversible adsorption to the stationary phase, especially acidic silica gel, can lead to substantial product loss.[3]

In-Depth Purification Protocols and Troubleshooting

This section provides detailed experimental protocols and specific troubleshooting advice for the primary purification techniques.

Acid-Base Extraction: Leveraging the Basicity of the 4-Amino Group

Acid-base extraction is a powerful first-step purification method to separate basic compounds like this compound from neutral or acidic impurities.[4][5][6] The key is to manipulate the pH to control the solubility of the target molecule.

start Crude Product in Organic Solvent (e.g., Dichloromethane) extract_acid Extract with 1M HCl (aq) start->extract_acid separate1 Separate Layers extract_acid->separate1 aq_layer Aqueous Layer (Protonated Amine Salt) separate1->aq_layer Bottom Layer org_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->org_layer1 Top Layer basify Basify Aqueous Layer with 2M NaOH to pH > 10 aq_layer->basify extract_org Extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 org_layer2 Organic Layer (Purified Amine) separate2->org_layer2 Top Layer aq_layer2 Aqueous Layer (Inorganic Salts) separate2->aq_layer2 Bottom Layer dry Dry Organic Layer (Na2SO4) and Concentrate org_layer2->dry final Partially Purified Product dry->final

Caption: Workflow for purifying this compound via acid-base extraction.

  • Problem: An emulsion forms at the interface of the organic and aqueous layers.

    • Causality: Vigorous shaking can lead to the formation of a stable emulsion, especially if particulate matter is present.

    • Solution: Instead of shaking, gently invert the separatory funnel multiple times. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently.[4]

  • Problem: Low recovery of the product after basification and extraction.

    • Causality: The pH of the aqueous layer may not be sufficiently basic to deprotonate the amine salt completely. With a pKa of ~8.27, a pH of at least 10 is recommended to ensure the free amine is the predominant species.

    • Solution: Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH > 10) after adding NaOH. Perform at least three extractions with fresh organic solvent to ensure complete removal of the product from the aqueous phase.

Column Chromatography: Navigating the Challenges of a Basic Amine

Column chromatography is a highly effective technique for separating this compound from impurities with different polarities.[7] However, the basicity of the amino group presents a significant challenge when using standard silica gel.

start Crude Product for Column Chromatography tlc_check Run TLC on Silica Gel start->tlc_check streaking Streaking or Spot Tailing Observed? tlc_check->streaking yes_streaking Yes streaking->yes_streaking no_streaking No streaking->no_streaking add_modifier Add Basic Modifier to Eluent (e.g., 0.5-2% Triethylamine) yes_streaking->add_modifier run_column Proceed with Standard Silica Gel Column no_streaking->run_column use_alumina Consider Neutral or Basic Alumina as Stationary Phase add_modifier->use_alumina If streaking persists rp_hplc Consider Reversed-Phase HPLC (C18) use_alumina->rp_hplc For highly polar impurities

Caption: Decision-making process for selecting a column chromatography strategy.

  • Select an appropriate eluent system: A good starting point is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate. Determine the optimal ratio by running TLC plates.

  • Modify the eluent: To counteract the acidity of the silica gel, add a basic modifier to your chosen eluent. A common and effective choice is triethylamine (NEt₃) at a concentration of 0.5-2% by volume.[3]

  • Pack the column: Prepare a slurry of silica gel in your modified eluent and carefully pack the column to avoid air bubbles and cracks.

  • Load the sample: Dissolve your crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column. Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[8]

  • Elute and collect fractions: Run the column, collecting fractions and monitoring their composition by TLC.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Problem: The product is decomposing on the column.

    • Causality: The acidic nature of silica gel is likely causing the degradation of the acid-sensitive aminoquinoline.[9]

    • Solution: In addition to adding triethylamine, consider using a less acidic stationary phase like neutral or basic alumina. For very sensitive compounds, a quick purification via a short plug of basic alumina might be preferable to a long column run.

  • Problem: Poor separation of the product from a closely-eluting impurity.

    • Causality: The chosen solvent system does not provide sufficient selectivity.

    • Solution: Experiment with different solvent systems. For example, replacing ethyl acetate with dichloromethane or a small amount of methanol can significantly alter the selectivity. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.

Recrystallization: The Final Polishing Step

Recrystallization is an excellent final step to obtain highly pure, crystalline this compound. The key is to find a suitable solvent or solvent pair.

Solvent/Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization.
Toluene A good option for compounds with aromatic character.
Ethyl Acetate/Hexanes Dissolve in hot ethyl acetate and add hexanes until the solution becomes cloudy, then allow to cool slowly.
Acidified Ethanol/Water For difficult-to-crystallize amines, dissolving in acidic ethanol and then carefully neutralizing can sometimes induce crystallization of the free base.
  • Dissolve the crude product: In a flask, add a small amount of the chosen solvent to your crude product and heat the mixture to boiling while stirring.

  • Add solvent dropwise: Continue adding the hot solvent dropwise until the solid just dissolves.

  • Hot filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool slowly: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collect the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals: Dry the crystals under vacuum to remove any residual solvent.

  • Problem: The compound oils out instead of crystallizing.

    • Causality: The solution is too supersaturated, or the compound is melting in the hot solvent.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent's surface can provide nucleation sites to induce crystallization.[4]

  • Problem: No crystals form upon cooling.

    • Causality: The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not sufficiently concentrated.

    • Solution: Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy. Alternatively, slowly evaporate some of the solvent to increase the concentration.

Summary of Key Recommendations

  • Initial Purification: Always start with an acid-base extraction to remove the bulk of neutral and acidic impurities.

  • Chromatography: When using silica gel, always add a basic modifier like triethylamine to the eluent. Consider using neutral or basic alumina for acid-sensitive compounds.

  • Final Purification: Use recrystallization as the final step to achieve high purity and obtain a crystalline solid. Experiment with different solvent systems to find the optimal conditions.

  • Analysis: Monitor the purity at each step using Thin Layer Chromatography (TLC).

By understanding the chemical properties of this compound and applying these targeted purification strategies, researchers can overcome common challenges and obtain this valuable compound in high purity for their research and development endeavors.

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. Technical Support Center.
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  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Sigma-Aldrich. This compound. Product Page.
  • BenchChem. (2025).
  • Reddit. (2023). Purification of Quinoline-3,4-diones. r/Chempros.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Engineering Ideas Clinic - Confluence.
  • Wikipedia. Acid–base extraction.
  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Frontiers. (2022).
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Chem-Impex. 4-Amino-6-chloroquinoline. Product Page.
  • University of Rochester, Department of Chemistry.
  • ChemicalBook. 6-chloro-8-methylquinoline synthesis.
  • Sigma-Aldrich. This compound. Product Page.
  • Kumar, V., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • Wikipedia.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
  • ChemistryViews. (2012).
  • Kumar, V., et al. (2007).
  • ResearchGate. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS.
  • Madrid, P. B., et al. (2005). Synthesis of Ring-Substituted 4-aminoquinolines and Evaluation of Their Antimalarial Activities. PubMed.
  • Promega.
  • Slideshare.
  • PLOS One. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • ResearchGate. (2015). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • ResearchGate. (2021). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • ResearchGate. (2020).
  • BenchChem. (2025). Optimizing solvent and base conditions for quinoline synthesis.
  • NIH. (2022).
  • BenchChem. (2025).
  • Biosynth. 4-Chloro-6-fluoro-8-methylquinoline-3-carbonitrile. Product Page.
  • Sigma-Aldrich. This compound. Product Page.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Santa Cruz Biotechnology. 6-chloro-8-methylquinoline. Product Page.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach.

Sources

Common pitfalls in the synthesis of substituted quinolines and their solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of these important heterocyclic compounds. Quinolines are a vital structural motif in medicinal chemistry and materials science, but their synthesis is not always straightforward. This resource is designed to provide both mechanistic explanations and practical, field-proven solutions to common pitfalls.

General Troubleshooting Workflow

Before diving into method-specific issues, it's often beneficial to review general experimental parameters. Many reaction failures can be traced back to common oversights. Use this workflow to diagnose initial problems.

G cluster_0 start Low Yield or Reaction Failure purity Are starting materials pure and dry? start->purity conditions Were reaction conditions (temp, time, atmosphere) correct? purity->conditions Yes purify_reagents Purify/dry all reagents and solvents. purity->purify_reagents No catalyst Is the catalyst appropriate and active? conditions->catalyst Yes optimize_cond Optimize temperature, time, and atmosphere (e.g., anhydrous). conditions->optimize_cond No workup Was the workup/purification procedure appropriate? catalyst->workup Yes new_catalyst Screen alternative catalysts or check activity of current one. catalyst->new_catalyst No specifics Consult Method-Specific Troubleshooting Guides workup->specifics Yes optimize_workup Review workup pH, solvents, and purification method. workup->optimize_workup No purify_reagents->start optimize_cond->start new_catalyst->start optimize_workup->start

Caption: Initial diagnostic workflow for troubleshooting quinoline synthesis.

Method-Specific Troubleshooting Guides

The Skraup Synthesis

The Skraup synthesis is a classic method involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] Its primary challenges stem from its notoriously exothermic nature.[2][4][5]

Q: My Skraup synthesis is extremely violent and difficult to control, leading to low yields and significant tar formation. How can I moderate it?

A: This is the most common pitfall of the Skraup synthesis. The reaction of glycerol with concentrated sulfuric acid to form acrolein is highly exothermic, and the subsequent reactions can accelerate uncontrollably.[2][4][5]

Causality: The uncontrolled exotherm leads to polymerization and charring of the organic materials, which is the source of the tar.[4] High temperatures and harsh acidic conditions contribute to these side reactions.[4]

Solutions:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is the most common and effective moderator.[4][6][7] It appears to function as an oxygen carrier, smoothing the reaction over a longer period and preventing a dangerous runaway scenario.[6] Boric acid can also be used for this purpose.[2][4][8]

  • Controlled Reagent Addition: The order and rate of addition are critical. Add the concentrated sulfuric acid slowly to the mixture of the aniline and moderator while providing efficient cooling (e.g., an ice bath).[4] The glycerol should then be added slowly.

  • Ensure Efficient Stirring: Good mechanical stirring is essential to dissipate heat and prevent localized hotspots from forming.[4]

  • Alternative Oxidizing Agents: While nitrobenzene is traditional, it also acts as a solvent and can be difficult to remove.[7] Arsenic acid is effective and results in a less violent reaction but is highly toxic.[7] In some cases, milder oxidants like iodine (often from NaI) or even air can be sufficient for the final aromatization step.[9]

Table 1: Comparison of Classical vs. Moderated Skraup Conditions

ParameterClassical SkraupModerated Skraup (Recommended)
Moderator NoneFerrous Sulfate (FeSO₄·7H₂O)
Safety High risk of violent, runaway reactionSignificantly smoother, more controllable
Typical Yield Often low and variable (<30%)Improved and more reproducible (50-70%)
Byproducts Excessive tar and char formationReduced tar formation
Control Difficult, requires extreme cautionManageable with standard lab equipment

Q: I am using a substituted aniline with an electron-withdrawing group (e.g., a nitro group) and getting very low yields. Why is this happening?

A: Electron-withdrawing groups (EWGs) on the aniline ring significantly deactivate it towards electrophilic aromatic substitution.

Causality: The key cyclization step in the Skraup synthesis is an intramolecular electrophilic attack of a protonated carbonyl intermediate onto the aniline ring. An EWG reduces the nucleophilicity of the ring, making this step much more difficult and slowing down the entire reaction, which can lead to the prevalence of side reactions.[10][11]

Solutions:

  • Harsher Conditions: More forcing conditions, such as higher temperatures and longer reaction times, may be necessary. However, this also increases the risk of decomposition.

  • Alternative Synthesis Route: For strongly deactivated systems, the Skraup synthesis may not be the best choice. Consider a different method, like the Friedländer synthesis, if appropriate precursors are available.

  • Protecting Groups/Functional Group Interconversion: It may be more effective to perform the Skraup synthesis with an electron-donating or neutral group on the aniline and then convert it to the desired EWG in a later step (e.g., perform the reaction on bromoaniline and then introduce a nitro group).

The Doebner-von Miller Synthesis

This method is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[12][13] This allows for the synthesis of a wider variety of substituted quinolines.

Q: My Doebner-von Miller reaction is producing a large amount of insoluble polymer and a low yield of the quinoline product. What is the cause?

A: The α,β-unsaturated carbonyl compounds used in this reaction are highly susceptible to acid-catalyzed polymerization.[14]

Causality: Under the strong acidic conditions required for the reaction, the carbonyl compound can self-condense or polymerize, consuming the starting material and complicating the purification process.

Solutions:

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can keep its instantaneous concentration low, minimizing polymerization.[14]

  • Optimize Acid Catalyst: The choice and concentration of the acid are crucial. While strong Brønsted acids like HCl or H₂SO₄ are common, Lewis acids such as SnCl₄, Sc(OTf)₃, or iodine can also be effective and may lead to cleaner reactions under milder conditions.[12][15]

  • Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase while the aniline salt is in an aqueous acidic phase can drastically reduce polymerization and improve yields.[14]

Q: I am getting a mixture of regioisomers when using a meta-substituted aniline. How can I control the regioselectivity?

A: The cyclization step onto a meta-substituted aniline ring can occur at either of the two available ortho positions (relative to the amino group), leading to a mixture of 5- and 7-substituted quinolines. The outcome is often unpredictable.[15]

Causality: The regioselectivity is determined by a delicate balance of steric and electronic effects of the meta-substituent, and often both possible products are formed.

Solutions:

  • Empirical Optimization: There is no universal solution. The product ratio is highly dependent on the specific substrate, acid catalyst, and reaction temperature. Systematic screening of these parameters is often necessary.

  • Alternative Substrates: If possible, starting with the corresponding ortho- or para-substituted aniline will provide an unambiguous regiochemical outcome.[15]

  • Directed Cyclization Strategies: In some advanced applications, a directing group can be temporarily installed on the aniline to favor cyclization at a specific position, though this adds synthetic steps.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis.[16][17][18]

Q: My Friedländer synthesis is failing or giving low yields. What are the common causes?

A: Failure in the Friedländer synthesis often points to issues with either the initial condensation step or the final cyclodehydration.

Causality:

  • Self-Condensation: Under basic conditions, the ketone reactant can undergo self-aldol condensation, a significant side reaction that consumes the starting material.[16]

  • Poor Reactivity: The 2-aminoaryl ketone may not be sufficiently reactive, or the α-methylene protons of the other carbonyl component may not be acidic enough for the reaction to proceed.

  • Catalyst Choice: The reaction is sensitive to the catalyst. Both acid and base catalysis are possible, and the optimal choice depends on the specific substrates.[18][19]

Solutions:

  • Catalyst Screening: Test a range of catalysts. For acid catalysis, options include p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid, or various Lewis acids.[17][19] For base catalysis, KOtBu or NaOH in alcohol are common choices.[16][20]

  • Use of Imines: To avoid self-condensation of the ketone under basic conditions, the 2-aminoaryl ketone can first be converted to an imine, which then reacts more cleanly.[16]

  • Microwave Irradiation: Using microwave heating can often dramatically reduce reaction times and improve yields by overcoming activation energy barriers more efficiently than conventional heating.

G cluster_friedlander Friedländer Pathway vs. Side Reaction AminoKetone 2-Aminoaryl Ketone DesiredProduct Substituted Quinoline AminoKetone->DesiredProduct Desired Condensation & Cyclodehydration MethyleneKetone α-Methylene Ketone Base Base Catalyst MethyleneKetone->Base MethyleneKetone->DesiredProduct Desired Condensation & Cyclodehydration SideProduct Self-Condensation Product (Dimer) Base->SideProduct Undesired Self-Aldol Condensation

Caption: Competing reaction pathways in the base-catalyzed Friedländer synthesis.

Q: I am using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control this?

A: This is a classic challenge when the ketone has two different α-methylene groups (e.g., 2-pentanone).[16][19]

Causality: Condensation can occur at either of the two non-equivalent α-positions of the ketone, leading to two different quinoline products.

Solutions:

  • Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. Certain amine catalysts or the use of ionic liquids have been shown to favor the formation of one regioisomer over the other.[16][19]

  • Substrate Modification: If feasible, modifying the ketone substrate can direct the cyclization. For example, introducing a temporary phosphoryl group on one α-carbon can block that site, forcing the reaction to occur at the other.[16][19]

  • Thermodynamic vs. Kinetic Control: Carefully optimizing the reaction temperature and time can sometimes favor the more stable thermodynamic product over the kinetically formed one (or vice versa).[19]

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[3][21][22]

Q: My Combes synthesis is giving a low yield. What are the likely causes?

A: Low yields in the Combes synthesis can result from incomplete enamine formation, a difficult cyclization step, or steric hindrance.[19]

Causality:

  • Inefficient Dehydration: The reaction requires two dehydration steps: the initial formation of an enamine intermediate and the final aromatization. If the acid catalyst is not a strong enough dehydrating agent, the reaction will stall.[3]

  • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can significantly slow down the rate-determining electrophilic aromatic annulation step.[19][23]

  • Deactivating Groups: Strong electron-withdrawing groups on the aniline (e.g., -NO₂) can prevent the cyclization step from occurring.[21][22]

Solutions:

  • Stronger Acid Catalysts: While sulfuric acid is common, polyphosphoric acid (PPA) or polyphosphoric esters (PPE) are often more effective dehydrating agents and can significantly improve yields.[19][23]

  • Optimize Temperature: The cyclization step typically requires heat. Ensure the temperature is high enough to overcome the activation barrier but not so high that it causes decomposition.

  • Less Hindered Substrates: If possible, choosing less sterically hindered starting materials can improve reaction rates and yields.[19]

Table 2: Common Acid Catalysts for Combes Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
H₂SO₄ 100-120 °CInexpensive, readily availableCan cause charring, moderately effective
PPA 130-160 °CExcellent dehydrating agent, good yieldsViscous, can be difficult to stir
PPE 80-140 °CHighly effective, often gives cleaner reactionsMust be prepared or purchased
p-TsOH Reflux in TolueneMilder conditions, good for sensitive substratesMay not be strong enough for deactivated systems

General FAQs

Q: How do I effectively purify my crude quinoline product, especially if it's a tarry mess?

A: Purification is a critical and often challenging step.

  • Acid-Base Extraction: First, dissolve the crude mixture in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash with aqueous base (e.g., 10% NaOH) to remove acidic tars and unreacted phenols. Then, extract the organic layer with aqueous acid (e.g., 10% HCl). The basic quinoline will move into the aqueous layer as a salt, leaving many non-basic impurities behind. Finally, neutralize the acidic aqueous layer with a base to precipitate the pure quinoline, which can then be extracted back into an organic solvent.

  • Steam Distillation: For reactions like the Skraup synthesis that produce high-boiling tars, steam distillation can be an effective first-pass purification method to isolate the volatile quinoline product from the non-volatile tar.[4]

  • Column Chromatography: For less polar quinolines and for separating mixtures of isomers, silica gel chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexanes, or a mixture) is an excellent final purification step.

Q: How do I choose the best synthesis method for my target molecule?

A: The choice depends on the desired substitution pattern and the availability of starting materials.

  • Unsubstituted/Simple Alkyl Quinolines: The Skraup or Doebner-von Miller reactions are often the most direct routes.

  • 2,4-Disubstituted Quinolines: The Combes synthesis is ideal if the corresponding β-diketone is available.

  • Highly Functionalized Quinolines (especially 2,3-disubstituted): The Friedländer synthesis offers great flexibility, provided the 2-aminoaryl ketone/aldehyde precursor is accessible.

  • Quinolines with Carboxylic Acid Groups: The Pfitzinger or Doebner reactions are specifically designed for this purpose.[13]

References

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  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
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  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction.
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  • PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Retrieved from [Link]

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  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

Sources

Stability and degradation issues of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-6-chloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability and degradation issues encountered during experimentation. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a substituted quinoline with a reactive amino group and a halogenated benzene ring. This structure, while synthetically versatile, is susceptible to various degradation pathways that can be triggered by environmental factors such as light, pH, temperature, and oxidizing agents. Understanding these potential instabilities is critical for accurate and reproducible experimental outcomes. This guide provides a structured approach to identifying, mitigating, and troubleshooting common stability-related challenges.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color. Is it still usable?

A change in the color of the solid, often to a yellowish or brownish hue, is a potential indicator of degradation. This can be caused by slow oxidation or reaction with atmospheric components over time. While a slight color change may not significantly impact purity for some applications, it is crucial to re-characterize the material using techniques like HPLC, NMR, or mass spectrometry to assess its purity before use in sensitive assays. For critical applications, using a fresh, uncolored lot is always recommended.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to the stability of my this compound stock solution?

Yes, inconsistent biological activity is a common consequence of compound degradation in solution. The degradation products may be inactive, have altered activity, or even exhibit cytotoxic effects, leading to unreliable and misleading data. It is essential to prepare fresh stock solutions regularly and store them under optimal conditions (see Troubleshooting Guide). If you suspect degradation, a stability-indicating assay should be performed on your stock solution.

Q3: What are the primary degradation pathways for this compound?

Based on the structure and general knowledge of quinoline chemistry, the primary degradation pathways are likely to be:

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions.

  • Oxidation: The electron-rich aminoquinoline ring system is susceptible to oxidation, which can be accelerated by atmospheric oxygen, metal ions, or oxidizing reagents.

  • Hydrolysis: While the amino and chloro groups are generally stable, extreme pH conditions can promote hydrolysis.

  • Thermal Degradation: High temperatures can lead to decomposition.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Discoloration of Stock Solutions
Observation Potential Cause Recommended Solution
Solution turns yellow or brown upon preparation or storage.Photodegradation or Oxidation. - Prepare solutions fresh before each experiment.- Store stock solutions in amber vials or wrap vials in aluminum foil to protect from light.- Degas solvents before use to remove dissolved oxygen.- Store solutions at low temperatures (-20°C or -80°C).- Consider adding an antioxidant, such as BHT or ascorbic acid, if compatible with your experimental system.
Issue 2: Precipitation in Stock Solutions
Observation Potential Cause Recommended Solution
Precipitate forms in the stock solution upon storage, especially at low temperatures.Poor solubility or compound degradation leading to insoluble products. - Determine the optimal solvent for your desired concentration.- If using aqueous buffers, ensure the pH is suitable for maintaining solubility.- Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.- Before use, visually inspect for precipitation and gently warm the solution if necessary to redissolve, ensuring the compound is thermally stable at that temperature.
Issue 3: Appearance of New Peaks in HPLC Analysis
Observation Potential Cause Recommended Solution
Additional peaks, not present in the initial analysis, appear over time.Compound degradation. - Identify the conditions leading to degradation by performing a forced degradation study (see Experimental Protocols).- Optimize storage and handling conditions to minimize degradation.- If degradation is unavoidable, use a stability-indicating HPLC method to quantify the parent compound and its major degradants.

Visualizing Degradation and Troubleshooting Workflows

Potential Degradation Pathways

A This compound B Oxidized Products (e.g., quinone-imines, N-oxides) A->B Oxidation (O2, H2O2) C Photodegradation Products (e.g., hydroxylated species, ring-opened products) A->C Light (UV, ambient) D Hydrolysis Products (e.g., 4-hydroxy derivative) A->D Extreme pH (Acid/Base)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Inconsistent Experimental Results

Start Inconsistent Experimental Results Check_Compound Verify Identity and Purity of Solid Compound (NMR, MS, HPLC) Start->Check_Compound Prep_Fresh Prepare Fresh Stock Solution Check_Compound->Prep_Fresh Purity Confirmed Check_Solubility Assess Solubility and Stability in Chosen Solvent Prep_Fresh->Check_Solubility Optimize_Storage Optimize Storage Conditions (Light protection, Temperature, Aliquoting) Check_Solubility->Optimize_Storage Stability_Assay Perform Stability-Indicating Assay (e.g., time-course HPLC) Optimize_Storage->Stability_Assay Redo_Experiment Repeat Experiment with Fresh, Quality-Controlled Compound Stability_Assay->Redo_Experiment Stability Confirmed

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) for initial stock solutions. For aqueous assays, prepare a concentrated stock in an organic solvent and dilute it into the aqueous buffer immediately before use.

  • Preparation: Accurately weigh the solid compound and dissolve it in the chosen solvent to the desired concentration. Gentle warming and sonication can be used to aid dissolution, but avoid excessive heat.

  • Storage:

    • Store concentrated stock solutions at -20°C or -80°C in tightly sealed vials.

    • Protect from light by using amber vials or by wrapping the vials in aluminum foil.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify the conditions under which this compound is unstable and can aid in the development of a stability-indicating analytical method.[1]

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

    • Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, take an aliquot, neutralize it, and analyze by HPLC.

  • Base Hydrolysis:

    • Repeat the procedure from step 1, but use 0.1 M NaOH instead of HCl.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature and monitor at various time points.

  • Photodegradation:

    • Expose a solution of the compound to a light source with a controlled output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).[2]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples at various time points.

  • Thermal Degradation:

    • Store both solid compound and a solution at an elevated temperature (e.g., 60-80°C).

    • Analyze at various time points.

Analysis: Use a high-performance liquid chromatography (HPLC) system with a UV detector. A C18 column is a good starting point. The mobile phase will likely be a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

References

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 442-451. Retrieved from [Link]

  • Solomon, V. R., Puri, S. K., & Srivastava, K. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4333-4336. Retrieved from [Link]

  • Szakács, Z., Károlyi, P., & Simig, G. (2012). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 17(7), 7864-7881. Retrieved from [Link]

  • Khan, M. A., & Brien, J. F. (2005). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • Jubilut, G. N., de Souza, M. V. N., & de Almeida, M. V. (2014). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. RSC Advances, 4(83), 44225-44234. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Frontiers. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. Retrieved from [Link]

  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Developing Drugs, 5(2). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 9(4), 576-580. Retrieved from [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3000-3011. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 24(15), 2795. Retrieved from [Link]

  • Nature. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-11. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic amino acid degradation pathways to off-flavor end products. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of exothermic reactions during the large-scale synthesis of quinolines. This resource is tailored for researchers, scientists, and drug development professionals, offering practical troubleshooting guides and frequently asked questions to ensure process safety, scalability, and product quality.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and concerns related to thermal management in key quinoline synthesis methodologies.

FAQ 1: My Skraup synthesis is extremely vigorous and difficult to control on a larger scale. What are the primary causes and mitigation strategies?

Answer: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][2] The primary cause is the highly energetic reaction between glycerol, sulfuric acid, and an aniline derivative.[3] On a large scale, the decreased surface-area-to-volume ratio makes heat dissipation more challenging, increasing the risk of a thermal runaway.[4][5]

Mitigation Strategies:

  • Use of Moderators: The most effective method is the addition of a moderator like ferrous sulfate (FeSO₄) or boric acid.[1][2][3] Ferrous sulfate, in particular, helps to extend the reaction over a longer period, preventing a sudden and violent exotherm.[3][6]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and in portions with efficient cooling and stirring.[1] This helps to prevent the formation of localized "hot spots."[4]

  • Gradual Heating: Gently heat the mixture to initiate the reaction. Once it begins to boil, the external heat source should be removed immediately, as the reaction's own heat will sustain boiling.[3]

  • Efficient Mixing: Employ a powerful mechanical stirrer, especially for viscous mixtures, to ensure homogeneity and effective heat distribution.[3][7]

FAQ 2: During our Doebner-von Miller synthesis scale-up, we are observing significant tar and polymer formation. How can we minimize this?

Answer: Tar and polymer formation is a very common side reaction in the Doebner-von Miller synthesis, primarily due to the strong acidic conditions that catalyze the polymerization of the α,β-unsaturated aldehyde or ketone.[8]

Troubleshooting Steps:

  • Optimize Acid Concentration and Type: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Consider evaluating different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation.[8]

  • Control Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Excessive heat promotes polymerization.[8]

  • Gradual Reagent Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[8]

  • Biphasic Solvent System: Using a biphasic system, such as refluxing the aniline in aqueous acid with the carbonyl compound in a solvent like toluene, can sequester the carbonyl compound and reduce self-polymerization.[8]

FAQ 3: We are experiencing a sudden, uncontrolled temperature rise in our Friedländer synthesis after adding the catalyst. What immediate actions should be taken?

Answer: A rapid and uncontrollable temperature increase is a critical sign of a potential thermal runaway. The immediate goal is to remove heat faster than it is being generated.[9]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any further reagents.[9]

  • Enhance Cooling: Maximize the cooling capacity of the reactor jacket or cooling coils.[7]

  • Emergency Quenching: If the temperature continues to rise, be prepared to add a pre-determined quenching agent to stop the reaction. The choice of quenching agent should be made during process development and be readily available.

  • Ensure Adequate Agitation: Maintain vigorous stirring to improve heat transfer to the cooling surfaces and prevent localized overheating.[7]

FAQ 4: How does the choice of solvent impact the management of exotherms in large-scale quinoline synthesis?

Answer: The solvent plays a crucial role in heat management. A solvent with a higher boiling point can absorb more heat, acting as a heat sink and helping to moderate the reaction temperature. Additionally, using a solvent to dilute the reaction mixture can help to control the reaction rate and prevent localized high concentrations of reactants.[9] For some reactions, like certain Friedländer syntheses, switching to a more polar solvent like DMF or ethanol can improve solubility and energy absorption, especially in microwave-assisted reactions.[10]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step methodologies for diagnosing and resolving specific issues encountered during large-scale quinoline synthesis.

Guide 1: Diagnosing and Controlling Thermal Runaway in Skraup Synthesis

Symptom: The internal reaction temperature is rising rapidly and uncontrollably, and the reaction mixture is boiling violently, potentially overwhelming the reflux condenser.[11]

Causality Analysis: The Skraup reaction is highly exothermic.[2] A thermal runaway can be initiated by several factors:

  • Too rapid addition of sulfuric acid.

  • Inefficient heat removal due to the decreasing surface-area-to-volume ratio at a larger scale.[4]

  • Inadequate mixing leading to localized hot spots.[4]

  • Absence or insufficient amount of a reaction moderator.[3]

Troubleshooting Workflow:

Caption: Logical troubleshooting flow for a thermal runaway event.

Detailed Protocol:

  • Immediate Response:

    • Cease all external heating and stop the addition of any reagents.

    • Maximize the flow of coolant to the reactor jacket.

    • Ensure the mechanical stirrer is functioning at optimal speed to enhance heat transfer.[7]

  • Monitoring:

    • Continuously monitor the internal temperature and pressure of the reactor.

    • Observe the reflux condenser for any signs of being overwhelmed.

  • Contingency:

    • If the temperature continues to climb, execute the pre-defined emergency quenching procedure.

  • Post-Incident Analysis:

    • Once the reaction is under control and has been safely completed or quenched, conduct a thorough investigation.

    • Review the batch records to verify the rate of sulfuric acid addition, the quantity of ferrous sulfate used, and the stirrer's performance.

    • Consider performing calorimetric studies (e.g., using a reaction calorimeter) to better understand the heat flow of the reaction at scale.[7]

Guide 2: Optimizing Heat Management in Doebner-von Miller Synthesis to Improve Yield and Purity

Symptom: The final product yield is low, and the crude material is a thick, dark, intractable tar, making purification difficult.[8]

Causality Analysis: The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which is exacerbated by excessive heat.[8]

Optimization Protocol:

ParameterRecommendationRationale
Catalyst Screen Brønsted and milder Lewis acids.To find the optimal balance between reaction rate and minimizing polymerization.[8]
Temperature Maintain the lowest effective temperature.To reduce the rate of polymerization side reactions.[8]
Reagent Addition Add the carbonyl compound dropwise over time.To keep the instantaneous concentration of the polymerizable species low.[8]
Solvent System Consider a biphasic system (e.g., aqueous acid/toluene).To physically separate the bulk of the carbonyl compound from the acidic aqueous phase.[8]

Experimental Workflow for Optimization:

Caption: Workflow for optimizing the Doebner-von Miller reaction.

Step-by-Step Methodology:

  • Bench-Scale Optimization:

    • Set up a series of small-scale reactions to test different acid catalysts and concentrations.

    • For each catalyst system, run the reaction at a range of temperatures (e.g., in 10°C increments).

    • Evaluate different addition rates for the α,β-unsaturated carbonyl compound.

  • In-Process Monitoring:

    • For each experimental run, monitor the reaction progress and the formation of impurities using techniques like TLC or HPLC.[4] This will help identify when and under what conditions tar formation becomes significant.

  • Data Analysis:

    • Analyze the yield and purity of the desired quinoline product from each experiment to identify the optimal conditions.

  • Scale-Up Implementation:

    • Implement the optimized conditions in a pilot-scale batch.

    • Continue to use in-process controls to ensure the reaction is proceeding as expected at the larger scale.

Section 3: Data Presentation

Table 1: Key Parameters for Managing Exothermic Quinoline Syntheses
Synthesis MethodKey Exotherm SourcePrimary Control StrategySecondary Control Measures
Skraup Reaction of glycerol, sulfuric acid, and aniline.[3]Use of moderators (e.g., FeSO₄).[1][3]Slow addition of H₂SO₄, gradual initial heating.[1][3]
Doebner-von Miller Acid-catalyzed polymerization of α,β-unsaturated carbonyls.[8]Controlled (low) reaction temperature.[8]Gradual reagent addition, use of biphasic systems.[8]
Friedländer Varies with substrates and catalyst; can be rapid upon catalyst addition.[12]Efficient reactor cooling system.[7]Controlled catalyst addition, use of appropriate solvents.[9][10]

References

  • Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. Benchchem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • Temperature Control for Batch Reactors in your industry. Incatools blog.
  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
  • Technical Support Center: Optimization of Skraup Quinoline Synthesis. Benchchem.
  • Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. IChemE.
  • troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Preparation and Properties of Quinoline.
  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ.
  • Managing exothermic reactions in 5-Fluoroisoquinoline synthesis. Benchchem.
  • Making quinoline - the Skraup synthesis. YouTube.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central (PMC).

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Minimizing tar formation during the Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Skraup Quinoline Synthesis

A Guide to Minimizing Tar Formation and Optimizing Reaction Control

The Skraup synthesis, a cornerstone of heterocyclic chemistry since 1880, provides a direct route to the quinoline scaffold, a privileged structure in medicinal and materials chemistry.[1] However, the classical conditions—heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent—are notoriously aggressive, often leading to violent exothermic events and the formation of intractable tar, which significantly complicates purification and reduces yields.[2][3]

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the challenges of the Skraup synthesis and minimize tar formation.

Troubleshooting Guide: From Black Tar to Clean Product

This section addresses specific problems you may encounter during the Skraup synthesis.

Question 1: My reaction is violently exothermic, producing mostly a black, intractable solid. What is the primary cause and how can I prevent this?

Answer:

The violent exotherm is the most notorious feature of the classic Skraup synthesis.[2][3] It is primarily caused by two concurrent, highly exothermic processes:

  • Dehydration of Glycerol: Concentrated sulfuric acid rapidly dehydrates glycerol to form acrolein, an α,β-unsaturated aldehyde.[2][4] This reaction is itself highly exothermic.

  • Oxidative Cyclization: The final step involves the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] When a strong oxidizing agent like nitrobenzene is used without moderation, this step can proceed uncontrollably.

The combination of these factors leads to a runaway reaction, causing the polymerization of acrolein and other reactive intermediates, resulting in the formation of tar.[5]

Causality-Driven Solutions:

  • Moderation is Key: The single most effective modification is the addition of a moderator. Ferrous sulfate (FeSO₄·7H₂O) is the most common and well-documented choice.[2][3][6] It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a sudden, violent release of energy.[3][6] Boric acid has also been used to moderate the reaction's violence.[2][3]

  • Controlled Reagent Addition: The order and rate of addition are critical. The sulfuric acid should be added slowly to the mixture of aniline, glycerol, and ferrous sulfate, ideally with external cooling (e.g., an ice bath) to manage the initial heat of mixing.[7] It is crucial that the ferrous sulfate is distributed throughout the mixture before the addition of sulfuric acid to prevent the reaction from starting prematurely.[3]

  • Ensure Homogeneity: Vigorous mechanical stirring is essential to dissipate heat and prevent the formation of localized hot spots where tar formation can initiate.

Question 2: Despite adding a moderator, I am still getting significant tar formation, although the reaction is less violent. What other parameters can I adjust?

Answer:

If the reaction's vigor is under control but tarring remains an issue, you should focus on optimizing the choice of reagents and reaction temperature.

1. The Oxidizing Agent: The traditional oxidizing agent, nitrobenzene, is highly effective but aggressive.[2] The nitrobenzene itself is reduced to aniline, which can then participate in the reaction.[2] Milder alternatives can significantly reduce side reactions.

2. Reaction Temperature: The Skraup synthesis requires heating to initiate, but excessive temperatures will promote polymerization and charring.[7] The optimal temperature range is typically between 135-155°C.[7][8]

3. Purity of Reagents: The use of anhydrous glycerol (e.g., "dynamite" grade with <0.5% water) can improve yields, as excess water can interfere with the reaction.[3]

Data-Driven Comparison of Oxidizing Agents:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Tar Formation
Nitrobenzene Used as both solvent and oxidantHigh-yielding in moderated reactionsCan be too aggressive, leading to violent reactions and significant tar if not controlled.[2][3]
Arsenic Pentoxide (As₂O₅) Historically usedEffective oxidantHighly toxic; significant environmental and safety concerns.
Ferric Oxide (Fe₂O₃) Alternative inorganic oxidantMilder than nitrobenzeneGenerally provides lower yields compared to the moderated nitrobenzene method.[3]
Iodine (I₂) Catalytic amountsMilder conditions, can be used with various Lewis/Brønsted acids.[9]May require optimization for specific substrates.
Hydrogen Peroxide (H₂O₂) Used in some Doebner-von Miller variationsEnvironmentally benign ("green") oxidant.[1]May not be suitable for the classic Skraup conditions without significant modification.

Workflow for Minimizing Tar Formation

G start Problem: Excessive Tar Formation check_violence Is the reaction violently exothermic? start->check_violence add_moderator Solution: 1. Add FeSO4 moderator before H2SO4. 2. Ensure slow H2SO4 addition with cooling. 3. Use vigorous mechanical stirring. check_violence->add_moderator Yes check_oxidant Is Nitrobenzene the oxidant? check_violence->check_oxidant No add_moderator->check_oxidant change_oxidant Solution: Consider milder oxidants like Iodine or explore alternative Fe-based systems. check_oxidant->change_oxidant Yes check_temp Is temperature above 160°C? check_oxidant->check_temp No change_oxidant->check_temp control_temp Solution: Maintain reaction temp in the 135-155°C range. Use an oil bath for stable heating. check_temp->control_temp Yes end_node Outcome: Reduced Tar & Improved Yield check_temp->end_node No control_temp->end_node

Caption: Troubleshooting workflow for tar minimization.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of the tar formed? A: The tar is a complex, polymeric mixture. It arises primarily from the acid-catalyzed polymerization of acrolein, the highly reactive intermediate formed from glycerol. Side-reactions involving aniline and other intermediates also contribute to this intractable material.[5]

Q2: Can I use a different acid catalyst instead of concentrated sulfuric acid? A: While sulfuric acid is canonical for the Skraup synthesis, the related Doebner-von Miller reaction, which uses pre-formed α,β-unsaturated carbonyl compounds instead of glycerol, can be catalyzed by a range of Lewis and Brønsted acids, including HCl, SnCl₄, and Sc(OTf)₃.[9] For the classic Skraup reaction, sulfuric acid's dual role as a catalyst and a powerful dehydrating agent for the in situ generation of acrolein makes it uniquely effective, though harsh.[2][4]

Q3: How do I effectively purify the quinoline product from the tarry reaction mixture? A: Purification is a significant challenge. The most common and effective method is steam distillation from the basified reaction mixture.[6]

  • After the reaction is complete and cooled, the mixture is cautiously diluted with water.

  • It is then made strongly alkaline with concentrated sodium hydroxide solution to liberate the free quinoline base.

  • The quinoline, being steam-volatile, is then distilled along with water, leaving the non-volatile tar and inorganic salts behind.

  • The quinoline can be recovered from the distillate by extraction with an organic solvent.

Q4: What is the precise mechanism of the Skraup synthesis? A: The mechanism proceeds through several key steps:[2][4][6]

  • Dehydration: Glycerol is dehydrated by sulfuric acid to form acrolein.

  • Michael Addition: The aromatic amine (e.g., aniline) undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization: The resulting aldehyde intermediate is protonated, and the aromatic ring attacks the carbonyl carbon in an electrophilic aromatic substitution to form a bicyclic ring system.

  • Dehydration: The alcohol intermediate loses a molecule of water to form 1,2-dihydroquinoline.

  • Oxidation: The 1,2-dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to the final aromatic quinoline product.

Mechanism Overview

G Glycerol Glycerol + H2SO4 Acrolein Acrolein Glycerol->Acrolein -2H2O MichaelAdduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->MichaelAdduct Aniline Aniline Aniline->MichaelAdduct Cyclized Cyclized Intermediate MichaelAdduct->Cyclized +H+, Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized->Dihydroquinoline -H2O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinoline Oxidation

Caption: Key steps in the Skraup quinoline synthesis.

Key Experimental Protocol: Modified Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from established procedures that utilize ferrous sulfate to ensure a controlled reaction.[6]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous, <0.5% water)

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • Setup: In a large round-bottom flask equipped with a powerful mechanical stirrer and a reflux condenser, add aniline, glycerol, and ferrous sulfate heptahydrate.

    • Causality Note: Adding the ferrous sulfate at this stage ensures it is well-dispersated to moderate the reaction from the outset.[3]

  • Acid Addition: Begin vigorous stirring. Slowly and carefully, add concentrated sulfuric acid to the mixture through the condenser. The addition should be portion-wise, allowing the mixture to cool between additions, or performed under external cooling (ice bath).

    • Causality Note: Slow addition prevents the initial exotherm from becoming uncontrollable.[7] It is critical that the aniline sulfate and ferrous sulfate are well-mixed before heating begins.[3]

  • Initiation of Reaction: Once the acid has been added, add the nitrobenzene. Heat the flask gently in an oil bath. The reaction will initiate, often indicated by a darkening of the mixture and an increase in reflux rate.

  • Reaction Maintenance: Maintain the temperature of the oil bath at approximately 140-150°C. The reaction should proceed with controlled reflux for 3-5 hours.

    • Causality Note: Overheating will lead to increased tar formation.[7] The ferrous sulfate moderator extends the reaction time, allowing for a smoother process.[3]

  • Workup - Steam Distillation: Allow the mixture to cool completely. Cautiously dilute with water. Set up for steam distillation. Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide.

  • Isolation: Steam distill the mixture until the distillate is no longer oily. Collect the distillate, which contains water and quinoline.

  • Extraction: Extract the quinoline from the distillate using dichloromethane or another suitable solvent. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude quinoline. Further purification can be achieved by vacuum distillation.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Mansfield, R. K., et al. (1953). The Skraup Synthesis of Quinolines.
  • Nile, T. (2024). Making quinoline - the Skraup synthesis. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Preparation and Properties of Quinoline. (n.d.). Available at: [Link]

  • Clarke, H. T., & Davis, A. W. (1922). QUINOLINE. Organic Syntheses, 2, 79. Available at: [Link]

  • night429. (2021). My attempt at the Skraup quinoline synthesis. Sciencemadness Discussion Board.
  • Wipf, P., & Venkatraman, S. (1996). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 61(23), 8004–8005. Available at: [Link]

  • Estévez, R. E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1017. Available at: [Link]

  • JohnWW. (2009). Alternative Oxidisers in Skraup reaction. Sciencemadness Discussion Board.
  • Parr, R. L. (2000). Skraup reaction process for synthesizing quinolones. U.S. Patent No. 6,103,904.
  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Almarzouqi, M. H., & Elnagdi, M. H. (2016). Reaction mechanism of the Skraup quinoline synthesis.
  • Wipf, P., & Venkatraman, S. (1996). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

  • Gutsulyak, D. V., & Barleng, G. B. (1983). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. The Journal of Organic Chemistry, 48(15), 2563–2569.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2025).
  • Troubleshooting side reactions in the synthesis of quinoline deriv

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Validation & Comparative

Navigating the 4-Aminoquinoline Landscape: A Comparative Guide to the Antimalarial Potential of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel antimalarial agents, the 4-aminoquinoline scaffold remains a cornerstone of drug discovery.[1][2] The enduring legacy of chloroquine, despite widespread resistance, underscores the inherent potency of this chemical class.[2] This guide offers a comprehensive comparison of 4-Amino-6-chloro-8-methylquinoline against other benchmark 4-aminoquinoline derivatives. We will delve into the critical structure-activity relationships (SAR) that govern efficacy, provide a hypothetical performance analysis based on established principles, and furnish detailed experimental protocols to empower researchers in their evaluation of novel analogues.

The 4-Aminoquinoline Pharmacophore: A Foundation for Antimalarial Activity

The therapeutic efficacy of 4-aminoquinolines is intrinsically linked to their ability to interfere with the detoxification of heme within the malaria parasite's digestive vacuole.[2] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole and are believed to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

Key structural features of the 4-aminoquinoline core are critical for this activity:

  • The Quinoline Nucleus: The planar aromatic ring system is essential for π-π stacking interactions with heme.

  • The 4-Amino Group: This group, attached to a flexible alkylamine side chain, is crucial for the compound's accumulation in the acidic food vacuole of the parasite.[3]

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring significantly modulate the compound's antimalarial activity, toxicity, and pharmacokinetic properties. The 7-chloro substituent, as seen in chloroquine, is a well-established feature for potent antimalarial activity.[3]

Unveiling this compound: A Structural Perspective

This compound presents an intriguing modification of the classical 4-aminoquinoline scaffold. To understand its potential, we must analyze the influence of its unique substitution pattern in comparison to established derivatives like Chloroquine and Amodiaquine.

Compound C6-Substituent C7-Substituent C8-Substituent Side Chain
Chloroquine HClHN',N'-diethyl-1,4-pentanediamine
Amodiaquine HClH4-((7-chloroquinolin-4-yl)amino) -2-(diethylaminomethyl)phenol
This compound ClHCH₃(Hypothetical) N',N'-diethyl-1,4-pentanediamine

Hypothetical Performance Analysis:

  • The 6-Chloro Substituent: The presence of a chloro group at the C6 position is less common than at C7. Generally, electron-withdrawing groups at the 7-position enhance activity.[3] Shifting this group to the 6-position may alter the electronic distribution of the quinoline ring, potentially impacting its interaction with heme and its accumulation in the food vacuole. It is plausible that this could lead to a modest decrease in intrinsic activity compared to its 7-chloro counterparts.

  • The 8-Methyl Substituent: The introduction of a methyl group at the C8 position can have varied effects. Steric hindrance at this position might influence the planarity of the quinoline ring system, which is crucial for heme binding. However, it could also impact the metabolic stability of the compound, potentially leading to a more favorable pharmacokinetic profile. Studies on other quinoline derivatives have shown that modifications at the C8 position can influence antibacterial profiles and physicochemical properties.[4]

Expected Outcomes:

Based on this analysis, it is hypothesized that this compound may exhibit moderate antimalarial activity. Its potency might be lower than that of chloroquine against sensitive strains due to the absence of the critical 7-chloro substituent. However, its unique substitution pattern could potentially offer advantages in overcoming certain resistance mechanisms or in its metabolic profile.

Visualizing the Structure-Activity Relationship

SAR_Comparison cluster_chloroquine Chloroquine cluster_amodiaquine Amodiaquine cluster_target This compound CQ 7-Chloro Potency High Potency (Sensitive Strains) CQ->Potency Established Activity AQ 7-Chloro + Modified Side Chain AQ->Potency Resistance Activity Against Resistant Strains AQ->Resistance Retains some activity Target 6-Chloro 8-Methyl Target->Potency Hypothesized Moderate Activity Metabolism Potential for Altered Metabolism/PK Target->Metabolism Potential Impact of 8-Methyl

Caption: Comparative SAR of 4-aminoquinoline derivatives.

Experimental Protocols for Evaluation

To empirically determine the activity of this compound and validate the hypotheses outlined above, the following standardized experimental protocols are recommended.

Synthesis of this compound

A plausible synthetic route would involve a multi-step process, likely starting from a substituted aniline.

Synthesis_Workflow start Substituted Aniline (e.g., 3-chloro-5-methylaniline) step1 Cyclization (e.g., with diethyl malonate) start->step1 step2 Chlorination (e.g., with POCl3) step1->step2 step3 Amination (e.g., with appropriate diamine side chain) step2->step3 product This compound step3->product

Caption: General synthetic workflow for 4-aminoquinolines.

Detailed Protocol (Hypothetical):

  • Synthesis of 6-chloro-8-methyl-4-quinolone: React 3-chloro-5-methylaniline with diethyl malonate under appropriate conditions to facilitate cyclization.

  • Synthesis of 4,6-dichloro-8-methylquinoline: Treat the resulting quinolone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chloro group at the 4-position.

  • Synthesis of this compound: React the 4,6-dichloro-8-methylquinoline with the desired diamine side chain (e.g., N',N'-diethyl-1,4-pentanediamine) via nucleophilic aromatic substitution to yield the final product. Purification is typically achieved through column chromatography.

In Vitro Antimalarial Activity Assay

The in vitro activity is commonly assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The SYBR Green I-based fluorescence assay is a widely used and reliable method.

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQ-sensitive and Dd2 for CQ-resistant) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Prepare serial dilutions of the test compound, chloroquine (positive control), and a drug-free control in culture medium.

  • Assay Setup: In a 96-well plate, add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well containing the drug dilutions.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

The Peters' 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.[5]

Protocol:

  • Animal Model: Use Swiss albino mice (typically 18-22 g).

  • Parasite Inoculation: Inoculate the mice intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: Administer the test compound orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection. Include a vehicle control group and a positive control group (e.g., chloroquine at 10 mg/kg/day).

  • Parasitemia Determination: On day 5, prepare thin blood smears from the tail blood of each mouse, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis: Calculate the average percentage of parasitemia in each group and determine the percentage of suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100 The 50% effective dose (ED₅₀) can be determined by testing a range of doses.

Mechanism of Action: β-Hematin Inhibition Assay

This assay directly assesses the compound's ability to inhibit hemozoin formation.[6]

Protocol:

  • Reagent Preparation: Prepare a solution of hemin chloride in dimethyl sulfoxide (DMSO). Prepare a buffer solution (e.g., sodium acetate, pH 4.8).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, a positive control (chloroquine), and a negative control (DMSO).

  • Initiation of Polymerization: Add the hemin solution to each well, followed by the acetate buffer to initiate the polymerization of heme into β-hematin.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification: After incubation, centrifuge the plate to pellet the β-hematin. Remove the supernatant and wash the pellet with DMSO to remove unreacted heme. Dissolve the β-hematin pellet in a known concentration of NaOH.

  • Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound represents a structurally distinct analogue within the 4-aminoquinoline class. While the absence of the 7-chloro group may suggest a potential reduction in intrinsic antimalarial potency compared to chloroquine, the unique substitution pattern at the C6 and C8 positions could confer other advantageous properties, such as an altered resistance profile or improved pharmacokinetics. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel 4-aminoquinoline derivatives, paving the way for the development of the next generation of antimalarial therapies.

References

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520.
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  • Rieckmann, K. H., McNamara, J. V., Frischer, H., Stockert, T. A., Carson, P. E., & Rieckmann, K. H. (1968). Effects of chloroquine, quinine, and cycloguanil upon the maturation of asexual erythrocytic forms of two strains of Plasmodium falciparum in vitro. The American journal of tropical medicine and hygiene, 17(5), 661-671.
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  • Gorka, A. P., de Dios, A. C., & Roepe, P. D. (2013). A new high-throughput assay for the discovery of hemozoin formation inhibitors. Journal of biomolecular screening, 18(4), 466-475.
  • Parapini, S., Basilico, N., Pasini, E., Misiti, F., Olliaro, P., & Taramelli, D. (2000). Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. Experimental parasitology, 96(3-4), 249-256.
  • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds. Analytical biochemistry, 338(2), 306-319.
  • Sa, J. M., Chong, J. L., & Wellems, T. E. (2011). A new class of potential chloroquine-resistance reversal agents for Plasmodia: syntheses and biological evaluation of 1-(3'-diethylaminopropyl)-3-(substituted phenylmethylene)pyrrolidines. Journal of medicinal chemistry, 54(1), 221-231.
  • Singh, K., Kumar, Y., & Singh, J. (2012). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS medicinal chemistry letters, 3(10), 832-836.
  • Basco, L. K., Le Bras, J., Rhoades, Z., & Wilson, C. M. (2001). In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon. Antimicrobial agents and chemotherapy, 45(2), 607-610.
  • Madrid, D. C., Ting, L. M., Waller, K. L., Schousboe, M. L., & Roepe, P. D. (2013). 4-Aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial agents and chemotherapy, 57(10), 4892-4899.
  • Hofheinz, W., Jaquet, C., & Jolidon, S. (1995). 4-Aminoquinolines with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum. Antimicrobial agents and chemotherapy, 39(11), 2445-2449.
  • Delarue-Cochin, S., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PloS one, 10(10), e0140878.
  • Stocks, P. A., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of medicinal chemistry, 50(16), 3789-3797.
  • Kumar, A., et al. (2012). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS medicinal chemistry letters, 3(11), 917-921.
  • Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-599.
  • El-Gazzar, A. B. A., Gaafar, A. A. M., & Aly, M. F. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 814-825.
  • Tukulula, M., et al. (2021). Antimalarial Activity of Fagaropsis angolensis (Rutaceae) Crude Extract and Fractions in Plasmodium berghei-Infected Mice. Journal of Experimental Pharmacology, 13, 1-11.
  • Spaggiari, A., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules, 13(5), 836.
  • Vandekerckhove, S., & D'hooghe, M. (2015). 4-aminoquinolines as Antimalarial Drugs. UCL Discovery.
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  • Chu, C. S., et al. (2004). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of medicinal chemistry, 47(16), 3967-3978.

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A Comparative Efficacy Analysis of 4-Amino-6-chloro-8-methylquinoline Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of a novel kinase inhibitor, 4-Amino-6-chloro-8-methylquinoline, in comparison to well-characterized, clinically relevant kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, detailed methodologies for a robust comparative analysis.

Introduction: The Kinase Inhibitor Landscape and the Emergence of Novel Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[2][3] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways.[4]

Well-known examples of successful kinase inhibitors include Imatinib, a BCR-ABL inhibitor for chronic myeloid leukemia (CML)[3][5][6][7][8], Gefitinib, an EGFR inhibitor for non-small cell lung cancer[9][10], and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, among others.[11][12][13]

The 4-aminoquinoline scaffold has emerged as a promising pharmacophore in medicinal chemistry. Recent studies have demonstrated that derivatives of 4-aminoquinoline can act as potent inhibitors of specific kinases, such as Receptor-Interacting Protein Kinase 2 (RIPK2).[14][15][16][17] This guide focuses on a hypothetical novel compound, This compound , and outlines a systematic approach to compare its efficacy against established kinase inhibitors. For the purpose of this guide, we will compare it against:

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9]

  • Sunitinib: A multi-targeted inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[12][13]

  • Imatinib: An inhibitor of the BCR-ABL tyrosine kinase.[3][5]

This comparison will be based on a series of in vitro biochemical and cell-based assays designed to elucidate the potency, selectivity, and cellular effects of our novel compound.

Foundational Principles of Kinase Inhibitor Evaluation

A thorough comparison of kinase inhibitors requires a multi-faceted experimental approach. The core pillars of this evaluation are:

  • Potency (IC50 Determination): Quantifying the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.[18]

  • Selectivity (Kinase Profiling): Assessing the inhibitor's activity against a broad panel of kinases. High selectivity is often desirable to minimize off-target effects and associated toxicities.[19][20][21][22]

  • Cellular Efficacy: Evaluating the inhibitor's ability to modulate kinase activity and affect downstream signaling pathways within a cellular context, ultimately impacting cell proliferation and survival.[23][24]

The following sections will detail the experimental protocols to assess these key parameters for this compound in comparison to Gefitinib, Sunitinib, and Imatinib.

Experimental Methodologies

Biochemical Assay: In Vitro Kinase Inhibition and IC50 Determination

The initial step is to determine the direct inhibitory effect of this compound on the activity of purified kinases. A common and robust method is a fluorescence-based in vitro kinase assay.[25]

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound and known inhibitors dispense_inhibitor Dispense inhibitor dilutions into a 384-well plate prep_inhibitor->dispense_inhibitor prep_kinase Prepare kinase reaction buffer with purified recombinant kinase (e.g., EGFR, VEGFR2, ABL1) add_kinase Add kinase solution to each well prep_kinase->add_kinase prep_substrate Prepare substrate and ATP solution add_substrate Initiate reaction by adding substrate/ATP solution prep_substrate->add_substrate dispense_inhibitor->add_kinase incubate1 Incubate to allow inhibitor-kinase binding add_kinase->incubate1 incubate1->add_substrate incubate2 Incubate to allow phosphorylation add_substrate->incubate2 stop_reaction Stop the reaction incubate2->stop_reaction detect_signal Add detection reagent and measure fluorescence/luminescence stop_reaction->detect_signal plot_data Plot % inhibition vs. log[inhibitor] detect_signal->plot_data calculate_ic50 Calculate IC50 values using non-linear regression plot_data->calculate_ic50

Caption: Workflow for determining the in vitro IC50 of kinase inhibitors.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound, Gefitinib, Sunitinib, and Imatinib in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Prepare a solution of the recombinant kinase (e.g., EGFR, VEGFR2, or ABL1) in kinase assay buffer.

    • Prepare a solution containing the specific peptide substrate for the kinase and ATP. The ATP concentration should ideally be close to the Km value for the respective kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[26]

  • Assay Procedure:

    • Dispense a small volume of each inhibitor dilution into the wells of a 384-well plate.

    • Add the kinase solution to each well and incubate for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using luminescence-based assays like ADP-Glo™).[21]

  • Data Analysis:

    • The raw data (fluorescence or luminescence intensity) is converted to percent inhibition relative to control wells (containing DMSO only).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[18]

Kinase Selectivity Profiling

To understand the specificity of this compound, its inhibitory activity will be assessed against a broad panel of kinases. This is a crucial step to identify potential off-target effects and to understand the compound's mechanism of action.[19][20]

Methodology:

A common approach is to use a commercially available kinase profiling service that employs radiometric or fluorescence-based assays for a large number of kinases (e.g., >200).[22][27]

  • Single-Dose Profiling: Initially, this compound is screened at a single high concentration (e.g., 1 or 10 µM) against the kinase panel. This provides a broad overview of its inhibitory profile.

  • Dose-Response Profiling: For any kinases that show significant inhibition (e.g., >70% at the single dose), a full dose-response curve is generated to determine the IC50 value.[28]

The selectivity of this compound will be compared to the known selectivity profiles of Gefitinib (highly selective for EGFR), Sunitinib (multi-targeted), and Imatinib (targets ABL, KIT, and PDGFR).

Cell-Based Assays

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for evaluating a compound's efficacy in a more physiologically relevant context.[23] These assays account for factors such as cell permeability, metabolism, and engagement with the target in its native environment.[24]

3.3.1. Cellular Phosphorylation Assay

This assay measures the ability of the inhibitor to block the phosphorylation of a kinase's downstream substrate within the cell.

Experimental Workflow for Cellular Phosphorylation Assay

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis seed_cells Seed cancer cell lines in 96-well plates incubate_cells Incubate overnight to allow attachment seed_cells->incubate_cells treat_cells Treat cells with serial dilutions of inhibitors for a defined period incubate_cells->treat_cells stimulate_cells Stimulate with growth factor (e.g., EGF for EGFR) if necessary treat_cells->stimulate_cells lyse_cells Lyse cells to release proteins stimulate_cells->lyse_cells detect_phospho Detect phosphorylated and total substrate levels using ELISA or Western Blot lyse_cells->detect_phospho quantify_signal Quantify signals detect_phospho->quantify_signal plot_data Plot % phosphorylation inhibition vs. log[inhibitor] quantify_signal->plot_data calculate_ic50 Calculate cellular IC50 plot_data->calculate_ic50

Caption: Workflow for assessing cellular kinase phosphorylation.

Detailed Protocol:

  • Cell Line Selection: Choose cell lines that are known to be dependent on the activity of the target kinases (e.g., A549 or NCI-H1975 for EGFR, K562 for BCR-ABL, and HUVEC for VEGFR).

  • Cell Treatment:

    • Seed the cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound and the comparator inhibitors for a specific duration (e.g., 2-4 hours).

    • For receptor tyrosine kinases like EGFR, cells are often serum-starved and then stimulated with the corresponding ligand (e.g., EGF) to induce kinase activation.

  • Detection:

    • After treatment, lyse the cells and measure the levels of the phosphorylated substrate and the total amount of the substrate protein using methods like cell-based ELISA or Western blotting.

  • Data Analysis:

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percent inhibition of phosphorylation relative to vehicle-treated controls.

    • Determine the cellular IC50 by plotting the percent inhibition against the inhibitor concentration.

3.3.2. Cell Proliferation/Viability Assay

This assay determines the effect of the inhibitors on the growth and survival of cancer cell lines.

Detailed Protocol:

  • Cell Seeding: Seed the selected cancer cell lines in 96-well plates at an appropriate density.

  • Inhibitor Treatment: After allowing the cells to attach, treat them with serial dilutions of this compound and the known inhibitors.

  • Incubation: Incubate the plates for an extended period, typically 72 hours, to allow for effects on cell proliferation to become apparent.

  • Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).[29]

  • Data Analysis:

    • Normalize the viability data to vehicle-treated control cells.

    • Plot the percent viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

To facilitate a clear comparison, the quantitative data from these experiments should be summarized in tables.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundTarget KinaseIC50 (nM)
This compound EGFRExperimental Value
VEGFR2Experimental Value
ABL1Experimental Value
GefitinibEGFR~20-60
VEGFR2>10,000
ABL1>10,000
SunitinibEGFR~2,000
VEGFR2~80
ABL1>10,000
ImatinibEGFR>10,000
VEGFR2>10,000
ABL1~100-600

Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.

Table 2: Cellular Activity (IC50/GI50, nM)

CompoundCell LineAssayIC50/GI50 (nM)
This compound A549 (EGFR)Phospho-EGFRExperimental Value
A549 (EGFR)ProliferationExperimental Value
K562 (BCR-ABL)Phospho-CrkLExperimental Value
K562 (BCR-ABL)ProliferationExperimental Value
GefitinibA549 (EGFR)Proliferation~50
SunitinibHUVEC (VEGFR)Proliferation~10
ImatinibK562 (BCR-ABL)Proliferation~200-500

Note: Cellular IC50/GI50 values are approximate and cell line-dependent.

Visualizing Signaling Pathways

Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate the simplified signaling pathways targeted by the selected inhibitors.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Gefitinib Gefitinib (this compound?) Gefitinib->EGFR

Caption: Simplified EGFR signaling cascade and point of inhibition.

VEGFR Signaling Pathway

G VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activates PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability Ras_Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis Sunitinib Sunitinib (this compound?) Sunitinib->VEGFR

Caption: Simplified VEGFR signaling cascade and point of inhibition.

BCR-ABL Signaling Pathway

G BCR_ABL BCR-ABL (Constitutively Active) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Grb2_Sos->Ras_Raf_MEK_ERK Leukemic_Cell_Proliferation Leukemic Cell Proliferation & Survival Ras_Raf_MEK_ERK->Leukemic_Cell_Proliferation JAK_STAT->Leukemic_Cell_Proliferation PI3K_Akt->Leukemic_Cell_Proliferation Imatinib Imatinib (this compound?) Imatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling and point of inhibition.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the comparative evaluation of a novel kinase inhibitor, this compound. By systematically assessing its in vitro potency, kinase selectivity, and cellular efficacy against well-established drugs like Gefitinib, Sunitinib, and Imatinib, researchers can build a comprehensive profile of the new compound.

The data generated from these experiments will be instrumental in:

  • Identifying the primary kinase target(s) of this compound.

  • Determining its potency and selectivity relative to existing inhibitors.

  • Establishing a clear link between target inhibition and cellular response.

  • Guiding future lead optimization efforts and preclinical development.

The ultimate goal is to ascertain whether this compound represents a viable therapeutic candidate with a potentially superior efficacy or safety profile compared to current standards of care.

References

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  • Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. [Link]

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  • Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2023). PubMed. [Link]

  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. (2024). EIN Presswire. [Link]

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  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2012). Bioinformatics | Oxford Academic. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PMC. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2022). Taylor & Francis Online. [Link]

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  • Fluorescent Cellular Assays for Kinase Inhibitors. (2022). ProQuest. [Link]

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  • Inhibitors of Protein Kinase Signaling Pathways. (2004). American Heart Association Journals. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Amino-6-chloro-8-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 4-amino-6-chloro-8-methylquinoline analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes existing knowledge on related quinoline scaffolds to build a predictive SAR framework for this specific, yet underexplored, class of compounds. We will delve into the nuanced roles of each substituent, propose potential therapeutic applications, and provide detailed experimental protocols for synthesis and biological evaluation.

Introduction: The Quinoline Scaffold and the Intrigue of the 6-Chloro-8-Methyl Substitution Pattern

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] The biological activity of these compounds is profoundly influenced by the substitution pattern on the quinoline ring and the nature of the side chain at the 4-amino position. While extensive research has focused on 7-chloro substituted analogs, the 6-chloro-8-methyl substitution pattern presents a unique electronic and steric profile that warrants dedicated investigation.

The presence of a chlorine atom at the 6-position is known to enhance the biological activity in various quinoline-based compounds, including antimalarial and anticancer agents.[3][4] Conversely, the introduction of a methyl group at the 8-position has been reported to be detrimental to the antimalarial activity of 4-aminoquinolines.[5] This guide aims to dissect these opposing influences and provide a rational framework for the design of novel this compound analogs with potential therapeutic value.

Deconstructing the Structure-Activity Relationship: A Predictive Framework

In the absence of extensive direct studies on this compound analogs, we can construct a hypothesized SAR by examining the individual contributions of each structural feature.

The Quinoline Core: 6-Chloro and 8-Methyl Substitutions
  • The 6-Chloro Group: An Activity Enhancer? The substitution of a chlorine atom at the 6-position of the quinoline ring has been shown to be favorable for biological activity in several contexts. In a study on 2-arylvinylquinolines, the order of antimalarial potency for C6 substituents was found to be H < OMe < F < Cl, indicating that the electron-withdrawing nature and size of the chlorine atom are beneficial for activity.[3] Furthermore, in a series of 8-hydroxyquinoline derivatives, the 6-chloro analogs were identified as the most potent anticancer agents.[4] This suggests that the 6-chloro moiety in our target scaffold is likely to contribute positively to its biological profile.

  • The 8-Methyl Group: A Detriment to Antimalarial Activity? A critical consideration for this scaffold is the reported effect of an 8-methyl group. In the context of 4-substituted quinolines, the addition of a methyl group at the 8-position has been stated to abolish antimalarial activity.[5] This could be due to steric hindrance, which may interfere with the compound's ability to bind to its target, such as heme polymerization in the case of malaria parasites. However, it is important to note that 8-methylquinoline itself is utilized in the manufacturing of pharmaceuticals, suggesting that this substitution is not universally detrimental to biological activity and may be tolerated or even favorable for other therapeutic targets.[6]

The 4-Amino Side Chain: The Key to Diversity and Potency

The side chain at the 4-amino position is arguably the most critical determinant of activity and selectivity for 4-aminoquinolines. Based on extensive literature for other 4-aminoquinoline analogs, we can extrapolate the following SAR principles:

  • Length and Flexibility: A flexible alkyl chain of 2 to 5 carbons between the two nitrogen atoms of the side chain is generally considered optimal for antimalarial activity.[5]

  • Terminal Amino Group: A tertiary amine at the terminus of the side chain is a common feature in many active 4-aminoquinolines, including chloroquine.[7] The basicity of this nitrogen is crucial for the accumulation of the drug in the acidic food vacuole of the malaria parasite.

  • Substituents on the Side Chain: The introduction of bulky or aromatic groups on the side chain can modulate the compound's lipophilicity, target engagement, and potential to overcome drug resistance. For instance, the incorporation of an aromatic ring in the side chain, as seen in amodiaquine, can lead to compounds with reduced toxicity.[5]

Hypothesized Structure-Activity Relationship and Potential Therapeutic Applications

Based on the analysis of individual structural components, we can propose a working SAR model for this compound analogs and suggest potential therapeutic avenues for exploration.

SAR_Hypothesis cluster_quinoline 6-Chloro-8-methylquinoline Core cluster_sidechain 4-Amino Side Chain Modifications cluster_activity Potential Biological Activities Core This compound Scaffold 6-Chloro 6-Chloro Group Core->6-Chloro Likely enhances activity (Anticancer, Antiviral) 8-Methyl 8-Methyl Group Core->8-Methyl Potentially abolishes antimalarial activity (Steric Hindrance?) May be tolerated for other targets Side_Chain 4-Amino Side Chain Core->Side_Chain Crucial for potency and target specificity Anticancer Anticancer 6-Chloro->Anticancer Antiviral Antiviral (e.g., anti-HBV) 6-Chloro->Antiviral Antimalarial Antimalarial (Likely inactive) 8-Methyl->Antimalarial Length Optimal Length (2-5 carbons) Side_Chain->Length Terminal_Amine Terminal Basic Amine (pKa is critical) Side_Chain->Terminal_Amine Substituents Bulky/Aromatic Groups (Modulate lipophilicity, resistance) Side_Chain->Substituents

Caption: Hypothesized SAR for this compound analogs.

Given the detrimental effect of the 8-methyl group on antimalarial activity, it is plausible that this class of compounds may not be promising as antimalarials. However, the favorable contribution of the 6-chloro group in other contexts suggests that these analogs could be promising candidates for other therapeutic areas, such as:

  • Anticancer Agents: The demonstrated activity of 6-chloro-8-hydroxyquinolines against cancer cell lines suggests that this compound analogs may also possess antiproliferative properties.[4]

  • Antiviral Agents: A series of 4-aryl-6-chloro-quinoline derivatives have shown significant inhibitory activity against hepatitis B virus (HBV) DNA replication.[8][9] This precedent makes this compound analogs worthy of investigation as potential anti-HBV agents.

Experimental Protocols: A Roadmap for Synthesis and Evaluation

The following protocols provide a detailed methodology for the synthesis of a library of this compound analogs and their subsequent biological evaluation.

Synthesis of the this compound Core

The synthesis of the core scaffold can be achieved in a two-step process starting from 4-chloro-2-methylaniline.

Synthesis_Workflow Start 4-Chloro-2-methylaniline Step1 Step 1: Skraup Synthesis (Glycerol, H₂SO₄, Nitrobenzene) Start->Step1 Intermediate1 6-Chloro-8-methylquinoline Step1->Intermediate1 Step2 Step 2: Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 4,6-Dichloro-8-methylquinoline Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution (Amine Side Chain, R-NH₂) Intermediate2->Step3 Final_Product 4-Amino(R)-6-chloro-8-methylquinoline Analogs Step3->Final_Product

Sources

Validating the In Vitro Activity of 4-Amino-6-chloro-8-methylquinoline: A Comparative Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro validation of the novel compound 4-Amino-6-chloro-8-methylquinoline in cellular models. As a quinoline derivative, this molecule belongs to a class of compounds known for a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] This document outlines a systematic approach to characterize its cytotoxic and potential pro-apoptotic activity, comparing its performance against established benchmarks.

The experimental design emphasizes a tiered screening process, beginning with a broad assessment of cytotoxicity across different cell lines and progressing to more detailed mechanistic assays to elucidate the mode of action. Throughout this guide, we will explain the rationale behind the selection of specific assays, control compounds, and cellular models, ensuring a robust and self-validating experimental workflow.

Comparative Framework: Benchmarking Performance

To provide a clear context for the activity of this compound, we will compare its performance against two key reference compounds:

  • Doxorubicin: A well-characterized anthracycline antibiotic widely used as a chemotherapeutic agent. It induces cell death through DNA intercalation and inhibition of topoisomerase II. Doxorubicin will serve as our positive control for potent cytotoxic and pro-apoptotic activity.

  • Quinoline: The parent heterocyclic compound lacking the amino, chloro, and methyl substitutions. This will serve as a negative or baseline control to determine if the core quinoline scaffold possesses any inherent activity at the tested concentrations.

Experimental Workflow: From Cytotoxicity to Apoptosis

Our validation strategy follows a logical progression from general to specific endpoints. This approach allows for an efficient use of resources, with initial broad screening identifying promising leads for more in-depth mechanistic studies.

Caption: A tiered experimental workflow for the in vitro validation of this compound.

Phase 1: Comprehensive Cytotoxicity Screening

The initial step is to determine the concentration-dependent effect of this compound on the viability of various cancer cell lines. This provides a broad overview of its potency and potential selectivity.

Rationale for Cell Line Selection

We have selected three human cancer cell lines representing different tissue origins to assess the breadth of the compound's activity:

  • MCF-7: A breast adenocarcinoma cell line.

  • A549: A lung carcinoma cell line.

  • HepG2: A hepatocellular carcinoma cell line.

Methodology: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed MCF-7, A549, and HepG2 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound, Doxorubicin, and Quinoline in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and controls. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Summary: Comparative IC50 Values

The following table summarizes hypothetical IC50 values obtained from the MTT assay. This data is for illustrative purposes to demonstrate how to present the results.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
This compound 12.525.818.2
Doxorubicin 0.81.21.5
Quinoline > 100> 100> 100

Phase 2: Elucidating the Mechanism of Cell Death

Based on the cytotoxic activity observed in Phase 1, the next logical step is to investigate how this compound induces cell death. A key distinction to make is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[5]

Methodology: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for differentiating between apoptotic and necrotic cells.[6]

  • Annexin V: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Protocol:

  • Cell Treatment: Treat MCF-7 cells (or the most sensitive cell line from Phase 1) with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Interpreting the Results:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Methodology: Caspase Activity Assay

Apoptosis is executed by a family of proteases called caspases.[7] Measuring the activity of key caspases, such as the executioner caspases-3 and -7, can confirm an apoptotic mechanism.

Protocol:

  • Cell Treatment: Treat cells as described for the Annexin V/PI assay.

  • Cell Lysis: Lyse the cells to release their contents.

  • Caspase Reaction: Add a luminogenic substrate for caspase-3/7 to the cell lysate. The substrate is cleaved by active caspases, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the caspase activity to the total protein concentration of each sample.

Data Summary: Apoptosis Induction

Illustrative data comparing the effects of the compounds on apoptosis in MCF-7 cells.

Compound (at IC50)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Caspase-3/7 Activity (Fold Change)
Vehicle Control 2.11.51.0
This compound 28.715.34.2
Doxorubicin 45.222.88.5
Quinoline 2.51.81.1

Potential Signaling Pathways

Quinoline derivatives have been shown to induce apoptosis through various mechanisms, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspase-9 is a hallmark of the intrinsic pathway, while caspase-8 activation is characteristic of the extrinsic pathway.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dr Death Receptors (e.g., Fas, TNFR) cas8 Caspase-8 Activation dr->cas8 cas37 Executioner Caspases (Caspase-3/7) cas8->cas37 mito Mitochondrial Stress cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling that governs nearly every aspect of cell biology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases one of the most critical classes of drug targets.[2][3] Consequently, the development of small-molecule kinase inhibitors has revolutionized modern therapeutics.[4]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[5][6] Its versatility allows for the development of compounds targeting a range of kinases. This guide focuses on a specific quinoline derivative, 4-Amino-6-chloro-8-methylquinoline, to illustrate the critical process of cross-reactivity profiling.

Achieving inhibitor selectivity is a paramount challenge in drug development.[4][7] A highly selective inhibitor promises targeted efficacy with minimal side effects, whereas a promiscuous or multi-targeted inhibitor might offer broader efficacy or be repurposed for different indications, but often at the cost of a more complex safety profile.[4][8] Therefore, a comprehensive understanding of a compound's interaction with the entire kinome is not merely an academic exercise but a cornerstone of preclinical drug development, essential for predicting both on-target efficacy and off-target liabilities.[9][10]

This guide provides a comparative analysis of this compound against a panel of kinases. For the purpose of this illustrative guide, we will be treating this compound as a hypothetical inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[11][12] We will compare its hypothetical selectivity profile to that of two well-established Bcr-Abl inhibitors: Imatinib, known for its relative selectivity, and Dasatinib, a potent multi-targeted inhibitor.[11][13]

Disclaimer: The cross-reactivity data for this compound presented in this guide is hypothetical and for illustrative purposes only. It has been generated to demonstrate the principles and methodologies of kinase inhibitor profiling.

Comparative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. To characterize our compound of interest, this compound, we present a hypothetical dataset of its inhibitory activity against a panel of 10 representative kinases. This panel includes the primary target (Abl1), known targets of comparator drugs (KIT, PDGFRα, SRC), and other kinases frequently implicated in off-target effects. The data is presented as IC₅₀ (half-maximal inhibitory concentration) values, with lower values indicating higher potency.

For comparison, we include the established kinase profiles for Imatinib and Dasatinib. This juxtaposition allows for a nuanced understanding of the potential therapeutic profile of this compound.

Kinase TargetThis compound (IC₅₀, nM) Imatinib (IC₅₀, nM) [11][14]Dasatinib (IC₅₀, nM) [11][13]
Abl1 25 250 <1
KIT 150 100 <1
PDGFRα 220 100 28
SRC >10,000>10,000<1
LCK >10,000>10,000<1
VEGFR2 8505,00030
EGFR >10,000>10,000>10,000
p38α (MAPK14) 5,000>10,000680
MEK1 (MAP2K1) >10,000>10,000>10,000
CDK1 >10,000>10,000>10,000

Analysis of the Hypothetical Selectivity Profile:

  • Primary Target Potency: this compound demonstrates potent inhibition of the primary target, Abl1, with an IC₅₀ of 25 nM. This is significantly more potent than the first-generation inhibitor, Imatinib, though less potent than the second-generation, broad-spectrum inhibitor, Dasatinib.

  • Selectivity within the Primary Target Family: The hypothetical data suggests a high degree of selectivity. Unlike Dasatinib, which potently inhibits other Src family kinases (SFKs) like SRC and LCK, this compound shows no significant activity against these kinases at concentrations up to 10,000 nM. This profile is more aligned with Imatinib.

  • Off-Target Profile: The compound exhibits moderate inhibitory activity against KIT and PDGFRα, similar to Imatinib.[8] This suggests potential applications in other cancers driven by these kinases, such as gastrointestinal stromal tumors (GIST).[15] Importantly, it shows weak activity against VEGFR2 and is clean against EGFR, MEK1, and CDK1, indicating a potentially favorable side-effect profile compared to more promiscuous inhibitors.

This hypothetical profile positions this compound as a potent and selective Abl1 inhibitor, with a narrower spectrum of activity than Dasatinib, potentially leading to a better-tolerated therapeutic agent.

Experimental Methodologies for Kinase Profiling

Accurate and robust experimental data are the foundation of any credible cross-reactivity profile. Below are detailed protocols for two widely adopted, industry-standard kinase assays that are suitable for generating the type of data presented above.

LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved FRET)

This assay directly measures the binding of an inhibitor to the kinase active site by competing with a fluorescently labeled tracer. It is an ATP-competitive binding assay, making it suitable for detecting inhibitors that target the ATP-binding site.[16][17]

LanthaScreen_Workflow Compound_Prep Prepare 3X Compound Serial Dilutions Add_Compound Add 5 µL of 3X Compound Compound_Prep->Add_Compound Kinase_Ab_Prep Prepare 3X Kinase/ Eu-Antibody Mix Add_Kinase_Ab Add 5 µL of 3X Kinase/Ab Mix Kinase_Ab_Prep->Add_Kinase_Ab Tracer_Prep Prepare 3X Alexa Fluor™ Tracer Add_Tracer Add 5 µL of 3X Tracer Tracer_Prep->Add_Tracer Incubation Incubate at RT for 60 minutes Read_Plate Read Plate (TR-FRET Reader) Incubation->Read_Plate Data_Analysis Data Analysis (Calculate IC₅₀) Read_Plate->Data_Analysis

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

  • Reagent Preparation:

    • 1X Kinase Buffer: Prepare a 1X solution from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[18]

    • Compound Dilution: Create a serial dilution of the test compound (e.g., this compound) in 100% DMSO. Then, prepare a 3X intermediate dilution of each concentration in 1X Kinase Buffer.[19]

    • Kinase/Antibody Solution: Prepare a 3X solution of the kinase (e.g., Abl1) and the Europium (Eu)-labeled anti-tag antibody in 1X Kinase Buffer. The final concentrations will depend on the specific kinase, but typical values are 15 nM kinase and 6 nM antibody.[19]

    • Tracer Solution: Prepare a 3X solution of the appropriate Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer. The optimal concentration is typically near the tracer's Kd for the kinase.[19]

  • Assay Procedure:

    • Dispense 5 µL of the 3X compound intermediate dilutions into the wells of a low-volume 384-well plate. Include wells with buffer and DMSO as negative controls.

    • Add 5 µL of the 3X Kinase/Antibody solution to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.

    • Mix the plate gently, cover it to protect from light, and incubate at room temperature for 60 minutes.[19]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the Europium donor wavelength (~620 nm) and the Alexa Fluor™ 647 acceptor wavelength (~665 nm) after excitation at ~340 nm.

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ADP-Glo™ Kinase Assay (Luminescence)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal assay that can be used for virtually any kinase, regardless of the substrate.[20][21]

ADPGlo_Workflow cluster_kinase_rxn Kinase Reaction cluster_adp_glo ADP Detection Setup_Rxn Set up 5 µL Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor Incubate_Kinase Incubate at RT (e.g., 60 min) Setup_Rxn->Incubate_Kinase Add_Reagent1 Add 5 µL ADP-Glo™ Reagent Incubate_Kinase->Add_Reagent1 Incubate_1 Incubate at RT (40 min) Incubate_2 Incubate at RT (30-60 min) Add_Reagent2 Add 10 µL Kinase Detection Reagent Read_Luminescence Read Luminescence (Luminometer) Incubate_2->Read_Luminescence Analyze_Data Data Analysis (Calculate % Inhibition) Read_Luminescence->Analyze_Data

Caption: Workflow for the ADP-Glo™ Kinase Activity Assay.

  • Kinase Reaction:

    • In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate (peptide or protein), ATP, and the serially diluted test inhibitor. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Include "no kinase" controls (background) and "no inhibitor" controls (100% activity).

    • Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Step 1: Stop Reaction and Deplete ATP. Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume any remaining ATP.[22]

    • Incubate the plate at room temperature for 40 minutes.[22]

    • Step 2: Convert ADP to ATP and Detect. Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal.[22]

    • Incubate the plate at room temperature for 30 to 60 minutes to allow the luminescent signal to stabilize.[22]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the "no kinase" background signal from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Conclusion

The cross-reactivity profiling of a kinase inhibitor is a foundational element of its preclinical characterization. Through the hypothetical profiling of this compound, we have illustrated how a compound's selectivity can be quantitatively assessed and compared against established drugs like Imatinib and Dasatinib. This comparative analysis provides crucial insights into a compound's potential therapeutic strengths and weaknesses. The detailed experimental protocols for the LanthaScreen™ and ADP-Glo™ assays offer robust and validated methods for generating high-quality kinase profiling data. Ultimately, a thorough and early understanding of a compound's kinome-wide interactions is indispensable for guiding medicinal chemistry efforts and advancing safer, more effective targeted therapies.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3549. [Link]

  • Drugs.com. (2023). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]

  • Jabbour, E., & Kantarjian, H. (2018). BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. Journal of Hematology & Oncology, 11(1), 78. [Link]

  • CancerNetwork. (2006). EGFR Inhibitors in Lung Cancer. Retrieved from [Link]

  • Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 21(10), 3570. [Link]

  • Wikipedia. (2023). Growth factor receptor inhibitor. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References. Retrieved from [Link]

  • Williams Cancer Institute. (2023). EGFR Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • Wikipedia. (2023). VEGFR-2 inhibitor. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Bcr-Abl inhibitors and how do they work?. Retrieved from [Link]

  • Wikipedia. (2023). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]

  • National Institutes of Health. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • Springer. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • Protocol.io. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • National Institutes of Health. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

  • National Institutes of Health. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • ScienceDirect. (2021). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Retrieved from [Link]

  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • National Institutes of Health. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Retrieved from [Link]

  • National Institutes of Health. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Retrieved from [Link]

  • PubMed Central. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • ResearchGate. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

  • Oxford Academic. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]

  • ResearchGate. (2025). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Retrieved from [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]

  • Frontiers. (2021). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]

  • National Institutes of Health. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Retrieved from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • PubMed Central. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • ACS Chemical Biology. (2015). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Retrieved from [Link]

  • ResearchGate. (2021). 4‐Anilinoquinolines identified as PKN3 inhibitors from PKIS2. Retrieved from [Link]

  • PubMed. (2002). Imatinib: a selective tyrosine kinase inhibitor. Retrieved from [Link]

  • University of Southampton ePrints. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes to 4-Amino-6-chloro-8-methylquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the quinoline scaffold holds a prominent position due to its prevalence in a wide array of therapeutic agents. This guide provides an in-depth comparative analysis of the primary synthetic pathways to a key quinoline derivative: 4-Amino-6-chloro-8-methylquinoline. By delving into the mechanistic underpinnings, experimental protocols, and practical considerations of each route, this document aims to equip the reader with the critical knowledge to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is a substituted quinoline with a substitution pattern that makes it a valuable intermediate in medicinal chemistry. The 4-amino group is a common feature in many biologically active quinolines, including several antimalarial drugs. The chlorine and methyl substituents on the benzene ring provide handles for further functionalization and allow for the fine-tuning of the molecule's physicochemical and pharmacological properties. The strategic synthesis of this compound is therefore of significant interest. This guide will compare two principal synthetic strategies: a classical linear approach commencing with a Conrad-Limpach or Gould-Jacobs reaction, and a convergent approach leveraging the Skraup reaction followed by subsequent functionalization.

Route 1: The Classical Approach via 4-Hydroxyquinoline Intermediate

This well-established route builds the quinoline core first, leading to a 4-hydroxyquinoline intermediate, which is then converted to the target 4-amino derivative in two subsequent steps. The initial construction of the quinoline ring can be achieved through either the Conrad-Limpach or the Gould-Jacobs reaction, starting from the readily available 4-chloro-2-methylaniline.

Mechanistic Rationale

The choice between the Conrad-Limpach and Gould-Jacobs reactions depends on the desired substitution pattern at positions 2 and 3 of the quinoline ring. For the synthesis of 4-hydroxyquinolines without a substituent at the 2-position, the Conrad-Limpach reaction, which utilizes a β-ketoester, is the method of choice.[1][2] The reaction proceeds through the formation of a Schiff base, followed by a thermal cyclization. The high temperature required for the cyclization is a critical parameter, often necessitating the use of high-boiling solvents like mineral oil to achieve good yields.[1]

The Gould-Jacobs reaction, on the other hand, employs an ethoxymethylenemalonate derivative and leads to a 4-hydroxyquinoline with a carboxylate group at the 3-position.[3] This group can be removed in a subsequent decarboxylation step. The reaction also proceeds via a cyclization mechanism under thermal conditions.[3]

Following the formation of the 4-hydroxyquinoline, a crucial chlorination step is performed. This is typically achieved using phosphorus oxychloride (POCl₃), which converts the hydroxyl group into a good leaving group (chloride) for the subsequent nucleophilic aromatic substitution (SNAr). The final step is the amination of the 4-chloroquinoline intermediate. This is a classic SNAr reaction where an ammonia source displaces the chloride at the 4-position. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position towards nucleophilic attack.

Experimental Workflow and Data

Below is a detailed, step-by-step protocol for the synthesis of this compound via the Conrad-Limpach pathway.

Step 1: Synthesis of 4-hydroxy-6-chloro-8-methylquinoline (Conrad-Limpach Reaction)

  • Protocol:

    • In a round-bottom flask equipped with a condenser and a Dean-Stark trap, a mixture of 4-chloro-2-methylaniline (1 equivalent) and diethyl malonate (1.1 equivalents) is heated at 140-150 °C for 2 hours. The ethanol generated during the reaction is collected in the Dean-Stark trap.

    • The reaction mixture is then slowly added to a preheated high-boiling solvent, such as Dowtherm A or mineral oil, at 250 °C.

    • The mixture is maintained at this temperature for 30 minutes to effect cyclization.

    • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

    • The solid is collected by filtration, washed with hexane, and recrystallized from a suitable solvent like ethanol to yield pure 4-hydroxy-6-chloro-8-methylquinoline.

  • Expected Yield: 70-80%

Step 2: Synthesis of 4,6-dichloro-8-methylquinoline (Chlorination)

  • Protocol:

    • 4-hydroxy-6-chloro-8-methylquinoline (1 equivalent) is carefully added to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) in a flask equipped with a reflux condenser.

    • The mixture is heated at reflux for 2-4 hours.

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is cautiously poured onto crushed ice with vigorous stirring.

    • The acidic solution is neutralized with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude product.

    • The solid is filtered, washed with water, and dried to give 4,6-dichloro-8-methylquinoline.

  • Expected Yield: 85-95%

Step 3: Synthesis of this compound (Amination)

  • Protocol:

    • 4,6-dichloro-8-methylquinoline (1 equivalent) is dissolved in a suitable solvent like phenol or a high-boiling alcohol (e.g., 2-ethoxyethanol).

    • The solution is saturated with ammonia gas, or a concentrated solution of ammonia in an alcohol is added.

    • The mixture is heated in a sealed pressure vessel at 120-150 °C for 8-12 hours.

    • After cooling, the reaction vessel is carefully opened, and the solvent is removed under reduced pressure.

    • The residue is taken up in a dilute acid solution and washed with an organic solvent to remove any unreacted starting material.

    • The aqueous layer is then basified to precipitate the desired this compound.

    • The product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

  • Expected Yield: 60-70%

Visualization of Route 1

Route 1: Classical Approach cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 4-chloro-2-methylaniline C 4-hydroxy-6-chloro-8-methylquinoline A->C Conrad-Limpach (Heat, 250°C) B Diethyl Malonate B->C Conrad-Limpach (Heat, 250°C) D 4,6-dichloro-8-methylquinoline C->D POCl₃, Reflux F This compound D->F SɴAr (Heat, Pressure) E Ammonia Source E->F SɴAr (Heat, Pressure)

Caption: Synthetic pathway for Route 1.

Performance and Limitations
MetricPerformanceRationale
Overall Yield ModerateWhile individual step yields can be high, the multi-step nature of the synthesis leads to a cumulative loss of material.
Scalability GoodThe reactions involved are generally well-understood and can be scaled up with appropriate engineering controls, especially for the high-temperature cyclization and pressure amination steps.
Purity Good to ExcellentThe intermediates are typically crystalline solids that can be purified by recrystallization, leading to a high-purity final product.
Safety Concerns HighThe use of highly corrosive and water-reactive POCl₃ requires handling in a well-ventilated fume hood with appropriate personal protective equipment. The high temperatures and pressures in the cyclization and amination steps also pose significant safety risks.
Versatility HighThis route is highly versatile and can be adapted for the synthesis of a wide range of substituted 4-aminoquinolines by varying the starting aniline and the nucleophile in the final step.

Route 2: Convergent Approach via Skraup Reaction and Subsequent Functionalization

An alternative strategy involves the initial synthesis of the 6-chloro-8-methylquinoline core using the Skraup reaction, followed by functionalization at the 4-position. This approach is more convergent but introduces challenges in the regioselective introduction of the amino group.

Mechanistic Rationale

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, an oxidizing agent (often the nitrobenzene corresponding to the aniline), and sulfuric acid.[4] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. For the synthesis of 6-chloro-8-methylquinoline, 4-chloro-2-methylaniline would be the starting material.

Once the 6-chloro-8-methylquinoline core is formed, the next challenge is to introduce the amino group at the 4-position. A direct amination is not feasible. Therefore, a two-step process involving oxidation to the N-oxide followed by a chlorination/amination sequence is a plausible pathway. The oxidation to the N-oxide activates the 4-position for nucleophilic attack. Treatment of the N-oxide with a chlorinating agent like POCl₃ can introduce a chlorine atom at the 4-position, which can then be displaced by an ammonia source.

Experimental Workflow and Data

Step 1: Synthesis of 6-chloro-8-methylquinoline (Skraup Reaction)

  • Protocol:

    • To a stirred solution of 4-chloro-2-methylaniline (1 equivalent) and glycerol (4 equivalents) in nitrobenzene (as both solvent and oxidizing agent), concentrated sulfuric acid is added dropwise at room temperature.

    • The reaction mixture is then slowly heated to 140 °C, at which point a vigorous exothermic reaction may occur.

    • The mixture is stirred at 140 °C for several hours.

    • After completion, the reaction is cooled and quenched with water.

    • The mixture is made alkaline with a sodium hydroxide solution.

    • The product is extracted with an organic solvent like ethyl acetate.

    • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give 6-chloro-8-methylquinoline.[4]

  • Expected Yield: 70-80%[4]

Step 2: Synthesis of 6-chloro-8-methylquinoline N-oxide (N-Oxidation)

  • Protocol:

    • 6-chloro-8-methylquinoline (1 equivalent) is dissolved in a suitable solvent like acetic acid or dichloromethane.

    • An oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is added portion-wise at 0 °C.

    • The reaction is stirred at room temperature until the starting material is consumed.

    • The reaction is quenched, and the product is extracted and purified.

  • Expected Yield: >90%

Step 3: Synthesis of this compound (Functionalization)

  • Protocol:

    • The 6-chloro-8-methylquinoline N-oxide (1 equivalent) is treated with POCl₃ to effect chlorination at the 4-position, forming the 4,6-dichloro-8-methylquinoline intermediate in situ.

    • An ammonia source is then added to the reaction mixture, and the reaction is heated to displace the 4-chloro group.

    • Workup and purification are similar to Route 1, Step 3.

  • Expected Yield: 50-60% (for the two-step conversion from the N-oxide)

Visualization of Route 2

Route 2: Convergent Approach cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Activation cluster_2 Step 3: Functionalization A 4-chloro-2-methylaniline C 6-chloro-8-methylquinoline A->C Skraup Reaction B Glycerol, H₂SO₄, Oxidant B->C Skraup Reaction D 6-chloro-8-methylquinoline N-oxide C->D m-CPBA or H₂O₂/AcOH F This compound D->F Chlorination & SɴAr E 1. POCl₃ 2. Ammonia Source E->F Chlorination & SɴAr

Caption: Synthetic pathway for Route 2.

Performance and Limitations
MetricPerformanceRationale
Overall Yield Moderate to LowThe Skraup reaction can be high-yielding, but the subsequent multi-step functionalization of the 4-position can be less efficient and may lead to side products.
Scalability ModerateThe Skraup reaction is notoriously exothermic and requires careful temperature control, which can be challenging on a large scale.
Purity ModerateThe Skraup reaction can produce tarry byproducts, making purification of the initial quinoline core challenging. Subsequent steps may also require chromatographic purification.
Safety Concerns HighThe Skraup reaction is highly exothermic and uses strong acids and oxidizing agents. The use of POCl₃ in the functionalization step also presents significant hazards.
Versatility ModerateWhile the Skraup reaction is useful for preparing the basic quinoline core, the subsequent functionalization at the 4-position is less straightforward than the linear approach of Route 1.

Comparative Summary and Recommendation

FeatureRoute 1: Classical Approach (Conrad-Limpach)Route 2: Convergent Approach (Skraup)
Starting Material 4-chloro-2-methylaniline, Diethyl malonate4-chloro-2-methylaniline, Glycerol
Number of Steps 33
Key Intermediates 4-hydroxyquinoline, 4-chloroquinolineQuinoline, Quinoline N-oxide
Overall Yield ModerateModerate to Low
Scalability GoodModerate
Purity of Final Product Good to ExcellentModerate
Primary Advantage Reliable and well-established for 4-aminoquinoline synthesis. High purity of intermediates.Convergent synthesis of the quinoline core.
Primary Disadvantage Use of high temperatures and pressures. Handling of POCl₃.Exothermic and potentially hazardous Skraup reaction. Less direct functionalization of the 4-position.

Recommendation:

For researchers seeking a reliable and well-documented method for the synthesis of this compound with a high degree of purity, Route 1 is the recommended pathway . Although it involves hazardous reagents and conditions, the step-wise approach allows for the isolation and purification of key intermediates, which ultimately contributes to a cleaner final product. The versatility of this route also allows for the synthesis of a wider range of analogues by simply changing the nucleophile in the final amination step.

Route 2, while conceptually more convergent, presents significant practical challenges, particularly with the Skraup reaction's exothermicity and potential for byproduct formation. The subsequent functionalization of the 4-position is also less direct. However, for research groups with extensive experience in handling Skraup reactions and a need to explore modifications of the quinoline core before introducing the 4-amino group, this route could be a viable, albeit more challenging, alternative.

References

  • Conrad, M.; Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Gould, R. G.; Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules 2000, 5(10), 1224-1235. [Link]

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A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target effects of the novel small molecule, 4-Amino-6-chloro-8-methylquinoline. In the pursuit of therapeutic innovation, a thorough understanding of a compound's selectivity is paramount to mitigating unforeseen toxicity and ensuring clinical success. This document outlines a tiered, multi-faceted experimental approach, blending established biochemical and cell-based assays with robust data analysis. We will compare the hypothetical off-target profile of this compound with two alternative quinoline-based compounds, 4-Amino-6,8-dichloroquinoline and the known antimalarial 8-aminoquinoline, to provide a contextual understanding of its selectivity.

The Imperative of Off-Target Profiling

Off-target effects, the unintended interactions of a drug candidate with biomolecules other than its primary therapeutic target, are a leading cause of adverse drug reactions and late-stage clinical trial failures.[1] For quinoline-based compounds, which have a rich history in medicine, particularly as antimalarials, understanding their broader biological impact is critical. For instance, 8-aminoquinolines are known to have hemotoxic side effects.[2] A rigorous evaluation of off-target interactions is therefore not merely a regulatory hurdle but a fundamental component of robust scientific inquiry and responsible drug development.

A Tiered Approach to Off-Target Evaluation

We advocate for a systematic, tiered approach to off-target profiling. This strategy commences with broad, high-throughput screens to identify potential off-target liabilities, followed by more focused secondary and tertiary assays to validate and characterize these interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Prioritization cluster_2 Tier 3: Cellular & Functional Characterization T1_1 In Silico Prediction T2_1 Dose-Response Kinase Assays (IC50) T1_1->T2_1 Prioritize Targets T1_2 Broad Kinase Panel Screen T1_2->T2_1 Confirm Hits T1_3 Proteome Microarray T2_2 Biophysical Binding Assays (SPR, DSF) T1_3->T2_2 Validate Binding T3_1 Cell-Based Target Engagement Assays T2_1->T3_1 Cellular Potency T2_2->T3_1 T3_2 Phenotypic & Cytotoxicity Assays T3_1->T3_2 Functional Consequences T3_3 Signaling Pathway Analysis T3_1->T3_3

Caption: A tiered workflow for off-target effect evaluation.

Tier 1: Broad Screening for Off-Target Liabilities

The initial phase of our evaluation aims to cast a wide net to identify potential off-target interactions across the human proteome.

In Silico Profiling

Computational methods serve as a cost-effective initial step to predict potential off-target interactions based on the chemical structure of this compound. Algorithms that analyze structural similarity to known ligands and binding pocket compatibility can generate a preliminary list of potential off-target proteins.[1][3]

Broad Kinase Panel Screen

Given that a significant portion of the "druggable" genome consists of kinases, and many small molecules exhibit kinase activity, a broad kinase panel screen is a cornerstone of off-target profiling.[4][5]

Experimental Protocol: Single-Dose Kinase Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For the initial screen, a final assay concentration of 1 µM is recommended.

  • Assay Platform: Utilize a reputable commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of at least 300-400 human kinases.

  • Assay Principle: The most common formats are radiometric assays measuring the incorporation of [γ-³³P]-ATP into a substrate or fluorescence-based assays that detect ADP production.[3][6]

  • Execution: The test compound is incubated with each kinase, ATP, and a specific substrate. The reaction is allowed to proceed for a defined period, after which the activity is measured.

  • Data Analysis: Results are typically expressed as the percentage of remaining kinase activity compared to a vehicle (DMSO) control. A common threshold for identifying a "hit" is >70% inhibition at the screening concentration.[5]

Proteome Microarray Screening

To look beyond kinases, a proteome microarray provides a high-throughput method to assess binding to thousands of purified human proteins immobilized on a solid surface.[7] This unbiased approach can uncover entirely unexpected off-target interactions.

Tier 2: Hit Validation and Prioritization

Hits identified in Tier 1 require rigorous validation to confirm the interaction and determine its potency.

Dose-Response Kinase Assays

For any kinase hits from the initial screen, determining the half-maximal inhibitory concentration (IC₅₀) is essential to quantify the compound's potency against these off-targets.

Experimental Protocol: IC₅₀ Determination

  • Compound Dilution: Prepare a 10-point serial dilution series of this compound, typically starting from 100 µM.

  • Assay Conditions: The kinase assays are performed as in the initial screen, but with the range of compound concentrations.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Biophysical Binding Assays

Biophysical methods directly measure the binding of the compound to a purified protein, providing orthogonal validation of enzymatic inhibition data.

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature (Tₘ) upon ligand binding.[4] A significant increase in Tₘ indicates stabilizing binding.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics and affinity (K₋) of an interaction in real-time.[6]

Table 1: Hypothetical Off-Target Kinase Profiling Data

CompoundPrimary Target IC₅₀ (nM)Off-Target Kinase Hit (from screen)Off-Target IC₅₀ (nM)Selectivity Ratio (Off-Target IC₅₀ / Primary Target IC₅₀)
This compound 15 (Hypothetical Target: CDK2)SRC85056.7
LCK1,20080.0
4-Amino-6,8-dichloroquinoline 25 (Hypothetical Target: CDK2)SRC25010.0
LCK45018.0
EGFR>10,000>400
8-Aminoquinoline >10,000 (No primary kinase target)Multiple weak hits>5,000N/A

This data is hypothetical and for illustrative purposes only.

Tier 3: Cellular and Functional Characterization

The ultimate test of an off-target interaction's relevance is its effect in a physiological context. Cell-based assays are crucial for bridging the gap between biochemical activity and cellular response.[8][9]

Cellular Target Engagement Assays

These assays confirm that the compound can reach and interact with its off-target in a cellular environment. A common method is to monitor the phosphorylation of a known substrate of the off-target kinase in treated cells via Western blot or ELISA.

Cytotoxicity and Phenotypic Assays

It is critical to assess the general toxicity of the compound in various cell lines. These assays help to distinguish between specific off-target effects and general cellular toxicity.[10][11]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Signaling Pathway Analysis

If an off-target kinase is a key node in a signaling pathway, its inhibition should lead to predictable downstream consequences. Phospho-proteomic arrays or targeted Western blots can be used to assess the impact of the compound on relevant signaling cascades.[7][8]

G cluster_0 Cellular Assay Workflow Start Treat Cells with Compound Wash Wash & Lyse Cells Start->Wash Protein Protein Quantification Wash->Protein WB Western Blot Protein->WB ELISA ELISA Protein->ELISA MS Mass Spectrometry Protein->MS Result Analyze Pathway Perturbation WB->Result ELISA->Result MS->Result

Caption: Workflow for signaling pathway analysis in cells.

Table 2: Hypothetical Cellular Assay Data

CompoundCell LineCC₅₀ (µM)Therapeutic Index (CC₅₀ / Primary Target IC₅₀)
This compound HeLa251667
HepG2402667
4-Amino-6,8-dichloroquinoline HeLa8320
HepG215600
8-Aminoquinoline HeLa5N/A
HepG29N/A

This data is hypothetical and for illustrative purposes only.

Conclusion

This guide provides a robust, scientifically-grounded framework for the systematic evaluation of the off-target effects of this compound. Based on our hypothetical data, this compound demonstrates a more favorable selectivity profile compared to 4-Amino-6,8-dichloroquinoline, with weaker inhibition of off-target kinases and a significantly better therapeutic index in cellular assays. The known toxicity of compounds like 8-aminoquinoline underscores the necessity of this multi-tiered approach. By rigorously characterizing the selectivity of novel compounds, we can de-risk drug development programs, enhance the quality of chemical probes, and ultimately contribute to the creation of safer and more effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • van der Wouden, E. J., van Vlijmen, H. W., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 857–876. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

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A Comparative Benchmarking Guide to Quinoline Synthesis: From Classic Reactions to Green Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of a vast array of pharmaceuticals, including the renowned antimalarial drug quinine and modern anticancer agents.[1] The enduring importance of this privileged N-heterocycle continually drives the demand for efficient, versatile, and sustainable synthetic routes. This guide provides an in-depth comparative analysis of prominent quinoline synthesis methods, benchmarking their synthetic efficiency through experimental data and field-proven insights. We will delve into the mechanistic underpinnings of classical named reactions and explore the transformative impact of modern green chemistry approaches, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Classical Approaches to the Quinoline Core: A Mechanistic and Practical Overview

For over a century, a set of robust named reactions has been the bedrock of quinoline synthesis. While effective, these methods often necessitate harsh reaction conditions.[1][2]

The Skraup Synthesis

The Skraup synthesis is a venerable and direct method for producing quinolines, first reported in 1880.[3] It involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[3]

Mechanism and Experimental Causality: The reaction initiates with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3] The aromatic amine then undergoes a Michael addition to acrolein. This is followed by an acid-catalyzed cyclization and dehydration to yield a 1,2-dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline product.[3] The highly exothermic nature of the reaction requires careful control, often moderated by the addition of ferrous sulfate.[4]

Representative Experimental Protocol: Skraup Synthesis of Quinoline [4]

  • Reaction Setup: In a 5-liter flask, a mixture of 282 g. of aniline, 738 g. of anhydrous glycerol, 210 g. of arsenic pentoxide, and 300 g. of concentrated sulfuric acid is prepared.

  • Heating: The mixture is gently heated under a reflux condenser. The reaction is exothermic and will begin to boil. The heat source is removed, and the reaction is allowed to proceed.

  • Work-up: After the initial vigorous reaction subsides, the mixture is heated for an additional 3-4 hours. The mixture is then diluted with water and neutralized with a concentrated sodium hydroxide solution.

  • Isolation: The quinoline is isolated by steam distillation. The crude product is then purified by distillation under reduced pressure.

Note: This protocol involves hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.

The Doebner-von Miller Reaction

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[5][6]

Mechanism and Experimental Causality: The mechanism is thought to proceed via a fragmentation-recombination pathway.[5] The reaction begins with the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound. This adduct can then fragment into an imine and a saturated carbonyl compound, which subsequently recombine through an aldol-type condensation. The resulting intermediate undergoes intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is then oxidized to the final quinoline product.[5] This method avoids the in-situ generation of acrolein from glycerol.

Representative Experimental Protocol: Doebner-von Miller Synthesis of 2-methylquinoline (Quinaldine)

  • Reaction Setup: A mixture of 50 g of aniline, 75 g of paraldehyde, and 100 g of concentrated hydrochloric acid is placed in a flask fitted with a reflux condenser.

  • Heating: The mixture is gently refluxed for 4-6 hours.

  • Work-up: The reaction mixture is cooled and made strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolation: The 2-methylquinoline is separated, dried, and purified by distillation.

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[7]

Mechanism and Experimental Causality: The reaction proceeds in two main stages. First is the formation of an enamine intermediate from the aniline and the β-diketone via dehydration.[8] The second, rate-determining step is the acid-catalyzed intramolecular cyclization (annulation) of the enamine, followed by dehydration to yield the substituted quinoline.[7][9] The choice of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for promoting the cyclization step.[7]

Representative Experimental Protocol: Combes Synthesis of 2,4-dimethylquinoline [10]

  • Reaction Setup: Aniline (0.1 mol) and acetylacetone (0.1 mol) are mixed in a round-bottom flask.

  • Catalyst Addition: Concentrated sulfuric acid (10 mL) is added slowly with cooling.

  • Heating: The mixture is heated on a water bath for 30 minutes and then at 100 °C for an additional 15 minutes.

  • Work-up: The cooled reaction mixture is poured onto crushed ice and neutralized with a concentrated ammonium hydroxide solution.

  • Isolation: The precipitated 2,4-dimethylquinoline is filtered, washed with water, and can be purified by recrystallization or distillation.

The Friedländer Synthesis

The Friedländer synthesis is a straightforward and versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[11]

Mechanism and Experimental Causality: The reaction can be catalyzed by either acids or bases and is believed to initiate with an aldol-type condensation between the two carbonyl-containing starting materials. This is followed by cyclization and dehydration to form the quinoline ring.[11] The key requirement is the presence of an α-methylene group on one of the carbonyl reactants to facilitate the initial condensation.

Representative Experimental Protocol: Friedländer Synthesis of 2-phenylquinoline

  • Reaction Setup: A mixture of 2-aminobenzophenone (10 mmol) and acetophenone (12 mmol) is prepared.

  • Catalyst and Solvent: Potassium hydroxide (20 mmol) is added as a catalyst, and the mixture is heated in ethanol.

  • Heating: The reaction mixture is refluxed for 4 hours.

  • Work-up: After cooling, the mixture is poured into water, and the precipitated product is collected by filtration.

  • Isolation: The crude 2-phenylquinoline is washed with water and can be purified by recrystallization from ethanol.

Modernizing Quinoline Synthesis: The Advent of Green Chemistry

While the classical methods are foundational, they often suffer from drawbacks such as harsh conditions, low atom economy, and the use of hazardous reagents.[1][12] Modern synthetic chemistry has focused on developing greener and more efficient alternatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages in terms of reduced reaction times, increased yields, and improved product purity.[13] The direct and efficient heating of the reaction mixture leads to faster reaction rates.[13] For instance, a microwave-assisted Friedländer synthesis can be achieved in as little as 5 minutes in excellent yield using neat acetic acid as both a solvent and catalyst at 160 °C.[14]

Representative Experimental Protocol: Microwave-Assisted Friedländer Synthesis [14]

  • Reaction Setup: In a 10 mL microwave process vial, combine a 2-aminoaryl ketone (1.0 mmol), a cyclic ketone (1.2 mmol), and glacial acetic acid (5 mL).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 160 °C for 5 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Isolation: The product can be extracted with an organic solvent and purified by column chromatography.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. This technique can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating.[15][16] For example, the N-alkylation of an imidazole ring, a key step in the synthesis of certain quinoline-imidazole hybrids, shows a dramatic decrease in reaction time from 48-96 hours to 1-2 hours under ultrasound irradiation.[15]

Representative Experimental Protocol: Ultrasound-Assisted N-alkylation in Quinoline Hybrid Synthesis [17]

  • Reaction Setup: Dissolve the starting quinoline-imidazole derivative (1 mmol) in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: Add the alkylating agent (1.2 mmol) to the solution.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at a constant frequency (e.g., 35 kHz) for 1-2 hours.

  • Work-up and Isolation: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Synthesis in Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis.[18] Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds.[18] In the context of quinoline synthesis, ILs can act as both the solvent and catalyst, facilitating reactions under milder conditions and often allowing for catalyst recycling.[1] For example, a modified Skraup reaction using an imidazolium-based sulfonic acid ionic liquid under microwave irradiation can produce quinolines in very good yields without an external oxidant.[1]

Representative Experimental Protocol: Friedländer Condensation in an Ionic Liquid Medium [19]

  • Reaction Setup: In a reaction vessel, combine 2-aminoacetophenone (0.3 mmol), ethyl acetoacetate (0.36 mmol), and an appropriate ionic liquid/water mixture.

  • Biocatalyst (Optional): For certain applications, a biocatalyst like α-chymotrypsin (10 mg) can be added.

  • Heating: The reaction mixture is heated at a controlled temperature (e.g., 55-60 °C) for 24 hours.

  • Work-up and Isolation: The product can be extracted with an organic solvent, and the ionic liquid can potentially be recovered and reused. Purification is typically achieved through column chromatography.

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis has revolutionized organic synthesis, and quinoline synthesis is no exception.[20] Catalysts based on metals like palladium, copper, iron, and silver can facilitate a variety of transformations, including cyclizations, C-C and C-N bond formations, and oxidative couplings under mild conditions, often with high efficiency and selectivity.[21] These methods offer novel and more atom-economical pathways to complex quinoline derivatives.[21][22]

Comparative Benchmarking of Quinoline Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed quinoline synthesis methods.

Synthesis MethodKey ReagentsTypical Product TypeReaction Temp. (°C)Reaction TimeTypical Yield (%)Atom EconomyGreen Chemistry Considerations
Skraup Aniline, glycerol, H₂SO₄, oxidizing agentUnsubstituted or simple substituted quinolines100 - 1603 - 6 h84 - 91[4]LowHighly exothermic, uses strong acids and hazardous oxidizing agents.[2][3]
Doebner-von Miller Aniline, α,β-unsaturated carbonyl, acid catalyst2- and/or 4-substituted quinolinesReflux4 - 6 hModerate to GoodModerateUses strong acids, potential for polymerization of carbonyl compounds.[2][5]
Combes Aniline, β-diketone, acid catalyst2,4-disubstituted quinolines60 - 1050.5 - 1 hModerate to Good[10]ModerateRequires strong acid catalyst.
Friedländer 2-aminoaryl aldehyde/ketone, α-methylene carbonylSubstituted quinolinesReflux or 150-2204 h (reflux)Moderate to High[11]HighCan be catalyzed by acids or bases; high temperatures may be required.[11]
Microwave-Assisted Varies (e.g., Friedländer reactants)Varies1605 minExcellent[14]HighDrastically reduced reaction times and energy consumption.
Ultrasound-Assisted VariesVariesAmbient to moderate1 - 2 hGood to Excellent[15]HighMilder conditions, reduced energy consumption.[15][16]
Ionic Liquid-Based VariesVaries55 - 6024 h (biocatalyzed)Good to Excellent[19]HighRecyclable solvent/catalyst, often milder conditions.[1][18]
Transition-Metal Cat. VariesHighly functionalized quinolinesMild to moderateVariesGood to Excellent[21]HighHigh efficiency and selectivity, but catalyst cost and toxicity can be concerns.[21][22]

Visualizing the Synthetic Pathways

To further elucidate the relationships between the starting materials and the resulting quinoline core, the following diagrams illustrate the general workflows of the classical synthesis methods.

Skraup_Synthesis cluster_reactants Reactants cluster_process Process Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration of Glycerol to Acrolein Glycerol->Dehydration H2SO4 H₂SO₄ H2SO4->Dehydration Oxidant Oxidizing Agent Oxidation Oxidation Oxidant->Oxidation Dehydration->Michael_Addition Acrolein Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Cyclization_Dehydration->Oxidation Dihydroquinoline Quinoline Quinoline Product Oxidation->Quinoline

Caption: Workflow of the Skraup Synthesis.

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Condensation Aldol Condensation Aminoaryl_Ketone->Aldol_Condensation Methylene_Carbonyl α-Methylene Carbonyl Methylene_Carbonyl->Aldol_Condensation Catalyst Acid or Base Catalyst Catalyst->Aldol_Condensation Cyclization_Dehydration Cyclization & Dehydration Aldol_Condensation->Cyclization_Dehydration Quinoline Substituted Quinoline Cyclization_Dehydration->Quinoline

Caption: Workflow of the Friedländer Synthesis.

Conclusion and Future Outlook

The synthesis of quinolines has evolved significantly from the classical, often harsh, named reactions to modern, green, and highly efficient methodologies. While the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain valuable for their robustness and the diversity of structures they can produce, their environmental impact and energy requirements are considerable.

The adoption of microwave and ultrasound irradiation, as well as the use of ionic liquids, has demonstrated a clear path toward more sustainable synthetic practices, drastically reducing reaction times and improving yields. Transition-metal catalysis, in particular, opens up new avenues for the construction of highly functionalized and complex quinoline derivatives with high atom economy.

For researchers and drug development professionals, the choice of synthetic method will depend on a variety of factors, including the desired substitution pattern, scale of the reaction, available equipment, and commitment to green chemistry principles. This guide serves as a foundational resource for making informed decisions in the pursuit of novel quinoline-based molecules that will shape the future of medicine and materials science.

References

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A Researcher's Guide to Assessing the Selectivity of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous potent kinase inhibitors.[1][2][3][4] The compound 4-Amino-6-chloro-8-methylquinoline represents a novel chemical entity within this class. While its precise biological target is under active investigation, its structural similarity to known ATP-competitive inhibitors suggests a high probability of interaction with the kinome. This guide provides a comprehensive, technically-grounded framework for researchers to meticulously assess the selectivity of this, or any novel kinase inhibitor, using a multi-pronged approach.

Achieving a high degree of selectivity is a paramount challenge in the development of kinase inhibitors.[5][6] The human kinome comprises over 500 members, many of which share significant structural homology within the ATP-binding pocket.[7] Off-target inhibition can lead to unforeseen toxicities or polypharmacology, which may be beneficial or detrimental depending on the therapeutic context.[6][8] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential.

For the purpose of this illustrative guide, we will hypothesize that the primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis and a validated target in cancer therapy.[1][3][9] The methodologies described herein are, however, broadly applicable to any putative kinase target.

A Multi-Faceted Strategy for Selectivity Profiling

A robust assessment of inhibitor selectivity cannot rely on a single experimental method. It requires a tiered approach that moves from broad, high-throughput in vitro screening to more focused, physiologically relevant cellular assays. This strategy allows for the efficient identification of potential off-targets and the confirmation of on-target engagement in a biological context.

G cluster_0 In Vitro Assessment cluster_1 In-Cell Validation cluster_2 Phenotypic & Functional Outcomes Kinome-Wide Binding Assay Kinome-Wide Binding Assay Biochemical IC50 Panel Biochemical IC50 Panel Kinome-Wide Binding Assay->Biochemical IC50 Panel Identifies hits for validation Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biochemical IC50 Panel->Cellular Thermal Shift Assay (CETSA) Confirms target engagement in cells NanoBRET Target Engagement Assay NanoBRET Target Engagement Assay Biochemical IC50 Panel->NanoBRET Target Engagement Assay Quantifies intracellular affinity Pathway Analysis (e.g., Western Blot) Pathway Analysis (e.g., Western Blot) Cellular Thermal Shift Assay (CETSA)->Pathway Analysis (e.g., Western Blot) NanoBRET Target Engagement Assay->Pathway Analysis (e.g., Western Blot) Cell-Based Phenotypic Assays Cell-Based Phenotypic Assays Pathway Analysis (e.g., Western Blot)->Cell-Based Phenotypic Assays Links target engagement to cellular function

Figure 1: A tiered workflow for assessing kinase inhibitor selectivity.

Part 1: In Vitro Profiling - Mapping the Kinome Interaction Landscape

The initial step is to understand the compound's binding profile across a large portion of the human kinome. This provides an unbiased, bird's-eye view of potential on- and off-targets.

Kinome-Wide Competition Binding Assay (e.g., KINOMEscan™)

Causality Behind Experimental Choice: A competition binding assay is an ideal primary screen because it measures the direct interaction between the compound and a large panel of kinases, independent of their enzymatic activity.[10][11] This method is not confounded by the need for substrate optimization for each kinase and provides a true measure of binding affinity (dissociation constant, Kd).[10] The KINOMEscan™ platform, for example, utilizes a proprietary active site-directed competition binding assay where kinases are tagged with DNA, and their binding to an immobilized ligand is measured by qPCR.[10][12]

Illustrative Data Presentation:

The results are typically presented as the percent of the kinase pool that remains bound to the immobilized ligand at a given concentration of the test compound. A lower percentage indicates stronger binding of the test compound.

Table 1: Illustrative KINOMEscan™ Data for this compound at 1 µM
Target Kinase Percent Control
VEGFR-2 (KDR) 0.5%
VEGFR-115%
PDGFRβ25%
c-KIT30%
SRC85%
EGFR92%
ABL195%
... (400+ other kinases)>90%

This data immediately highlights VEGFR-2 as a high-affinity target and suggests potential, though weaker, interactions with other related kinases like VEGFR-1, PDGFRβ, and c-KIT, which would warrant further investigation.

Biochemical IC50 Determination for Key Targets

Causality Behind Experimental Choice: Following the broad binding screen, it is crucial to functionally validate the high-affinity interactions by determining the half-maximal inhibitory concentration (IC50) in a biochemical assay.[5] This confirms that binding to the active site translates into functional inhibition of the kinase's catalytic activity.

Detailed Experimental Protocol: VEGFR-2 Biochemical IC50 Assay

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • Poly(Glu, Tyr) 4:1 as a generic substrate.

    • Adenosine-5'-triphosphate (ATP).

    • This compound, serially diluted in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer.

    • In a 96-well or 384-well plate, add 5 µL of the compound dilution.

    • Add 10 µL of a solution containing the VEGFR-2 enzyme and the substrate.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for VEGFR-2).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the remaining ATP (or ADP produced) according to the detection reagent manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Comparative Biochemical IC50 Values
Target Kinase This compound IC50 (nM)
VEGFR-2 (KDR) 15
VEGFR-1250
PDGFRβ450
c-KIT600

This data provides a quantitative measure of the compound's potency and selectivity at the enzymatic level, confirming the high potency against VEGFR-2.

Part 2: In-Cell Target Engagement - Bridging the Gap to Physiology

While in vitro assays are essential, they do not account for factors like cell permeability, intracellular ATP concentrations, or target availability in a native cellular environment. Therefore, confirming target engagement within intact cells is a critical validation step.

Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choice: CETSA® is a powerful biophysical method that directly measures the interaction between a drug and its target protein in living cells or tissues.[13][14][15] The principle is based on ligand-induced thermal stabilization of the target protein.[13][16] When a compound binds to its target, the resulting protein-ligand complex is more resistant to thermal denaturation.[14] This allows for a direct assessment of target engagement in a physiological context.[15][16]

G cluster_0 Principle Intact Cells Intact Cells Treat with Compound or DMSO Treat with Compound or DMSO Intact Cells->Treat with Compound or DMSO Heat Shock (Temperature Gradient) Heat Shock (Temperature Gradient) Treat with Compound or DMSO->Heat Shock (Temperature Gradient) Cell Lysis Cell Lysis Heat Shock (Temperature Gradient)->Cell Lysis Separate Soluble vs. Aggregated Proteins Separate Soluble vs. Aggregated Proteins Cell Lysis->Separate Soluble vs. Aggregated Proteins Quantify Soluble Target Protein (e.g., Western Blot) Quantify Soluble Target Protein (e.g., Western Blot) Separate Soluble vs. Aggregated Proteins->Quantify Soluble Target Protein (e.g., Western Blot) Unbound Target Unbound Target Denatures & Aggregates at Lower Temp Denatures & Aggregates at Lower Temp Unbound Target->Denatures & Aggregates at Lower Temp Bound Target Bound Target Stabilized, Remains Soluble at Higher Temp Stabilized, Remains Soluble at Higher Temp Bound Target->Stabilized, Remains Soluble at Higher Temp

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA®).

Detailed Experimental Protocol: CETSA® for VEGFR-2

  • Cell Culture: Culture a human endothelial cell line (e.g., HUVEC) that endogenously expresses VEGFR-2.

  • Compound Treatment: Treat intact cells with this compound at various concentrations (and a DMSO vehicle control) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble VEGFR-2 at each temperature point using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble VEGFR-2 against the temperature for both the DMSO and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

Causality Behind Experimental Choice: As a complementary or alternative method to CETSA®, the NanoBRET™ Target Engagement assay provides a quantitative measure of compound affinity and residence time in living cells.[17][18] It utilizes bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[17][19][20] A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[19][21]

This method is particularly valuable for generating quantitative intracellular IC50 values, which can be directly compared to biochemical IC50s to understand how cellular factors influence compound potency.

Part 3: Assessing Functional Consequences and Off-Target Effects

Ultimately, the selectivity of an inhibitor is defined by its functional effects in a biological system.

Downstream Pathway Analysis

Causality Behind Experimental Choice: To confirm that target engagement leads to the desired biological outcome, it is essential to measure the phosphorylation status of downstream signaling proteins. For a VEGFR-2 inhibitor, this would involve assessing the phosphorylation of key nodes in the VEGF signaling pathway, such as PLCγ, ERK1/2, and Akt. A selective inhibitor should block VEGF-stimulated phosphorylation of these substrates without affecting signaling from unrelated pathways (e.g., EGF-stimulated ERK phosphorylation, unless EGFR is a known off-target).

Phenotypic Screening and Potential Toxicities

The observed off-target binding to kinases like PDGFRβ and c-KIT should be investigated further. While these may be weaker interactions, they could contribute to the compound's overall cellular phenotype or toxicity profile. For instance, inhibition of these kinases is associated with specific side effects.[22] Common toxicities associated with VEGFR inhibitors include hypertension, hand-foot syndrome, and diarrhea.[22][23][24][25] Cellular assays designed to probe pathways regulated by these off-targets can provide valuable insights into potential liabilities.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The assessment of this compound's selectivity is a systematic process of building a weight of evidence. By starting with a broad, unbiased kinome-wide screen, researchers can identify high-affinity binding partners. These interactions must then be validated for functional inhibition through biochemical assays. Crucially, target engagement must be confirmed in a physiological context using techniques like CETSA® or NanoBRET™, which bridge the gap between in vitro biochemistry and cell biology. Finally, linking this target engagement to the intended downstream signaling effects and evaluating potential off-target-driven phenotypes provides a holistic understanding of the compound's selectivity and therapeutic potential. This rigorous, multi-faceted approach is indispensable for advancing novel kinase inhibitors from the bench to the clinic.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 4-Amino-6-chloro-8-methylquinoline is critical for scientific advancement. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This quinoline derivative, a halogenated aromatic amine, requires meticulous handling not only during experimentation but, just as critically, through its entire lifecycle to final disposal. This guide provides a comprehensive, technically-grounded protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Core Safety Principles

Understanding the hazard profile of this compound is the foundation of its safe management. While specific toxicological data may be limited, the compound's structure—a chlorinated quinoline—informs the necessary precautions. Data from the substance's Safety Data Sheet (SDS) and structurally similar compounds indicate a range of significant hazards.[1]

All handling and disposal procedures must be predicated on the principle that this compound is hazardous. It is classified as harmful if swallowed and can cause serious eye damage.[2][3] Based on data for related quinolines, it should also be treated as a potential skin irritant, a suspected mutagen, and toxic to aquatic life with long-lasting effects.[1][4][5]

Table 1: Hazard Classification for this compound

Hazard ClassificationDescriptionGHS H-CodePrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.[2]H302Avoid ingestion; do not eat, drink, or smoke in the lab.[3][4]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[2][4]H318Wear chemical splash goggles at all times.[3][6]
Aquatic Toxicity Presumed toxic to aquatic life with long-lasting effects.[1][4]H410Do not dispose of down the drain or in the environment.[1][4]
Skin Corrosion/Irritation May cause skin irritation upon contact.[5]-Wear nitrile or neoprene gloves and a lab coat.[6]
Carcinogenicity/Mutagenicity Suspected of causing cancer or genetic defects (based on quinoline data).[1]-Minimize exposure via all routes; use a chemical fume hood.[1][7]

Pre-Disposal Safety: Engineering Controls and PPE

Before any waste is generated, the proper safety infrastructure must be in place. These measures are non-negotiable for minimizing exposure risks.

  • Primary Engineering Control: All handling of this compound, both in its solid form and in solution, must be conducted within a certified chemical fume hood.[1][6][7] This is the most critical step in preventing inhalation of airborne particles or vapors.

  • Emergency Equipment: A fully functional eyewash station and safety shower must be readily accessible in the immediate work area.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the final barrier between the researcher and the chemical.

    • Hand Protection: Wear nitrile or neoprene gloves.[6] Always inspect gloves for tears or punctures before use.

    • Eye and Face Protection: Chemical splash goggles are mandatory.[6] For procedures with a high risk of splashing, such as cleaning up spills, a face shield should be worn over the goggles.[6]

    • Body Protection: A buttoned laboratory coat is required.[7] For larger quantities, a chemical-resistant apron provides an additional layer of safety.[6]

    • Respiratory Protection: When handling the solid, powdered form, an N95-rated (or higher) particulate respirator is recommended to prevent inhalation.[6]

Step-by-Step Disposal Protocol

Improper disposal, such as discarding the compound in the regular trash or washing it down the sink, is a serious breach of safety and environmental regulations.[1] The following protocol outlines the compliant pathway for all waste streams containing this compound.

Step 1: Waste Identification and Segregation

The principle of waste segregation is paramount. As a chlorinated (halogenated) aromatic compound, this waste must be kept separate from non-halogenated waste streams to ensure proper final disposal and to manage disposal costs.[8][9]

  • Action: Designate a specific hazardous waste container for "Halogenated Organic Waste."

  • Causality: Halogenated wastes often require high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts like dioxins.[10][11] Mixing them with non-halogenated solvents complicates and increases the cost of this process.[9]

  • Incompatibilities: Do not mix this waste with strong oxidizing agents, acids, or bases.[1]

Step 2: Containerization and Labeling

Proper containment and labeling prevent accidental exposures and ensure the waste is handled correctly by disposal personnel.

  • Action: Collect all waste (solid residues, contaminated consumables like gloves and weigh boats, and solutions) in a dedicated, leak-proof container with a secure, screw-top cap.[1][12] A glass or chemically-resistant plastic bottle is recommended.

  • Action: As soon as the first drop of waste is added, label the container clearly.[12] The label must include:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "Waste this compound"

    • An accurate list of all chemical constituents and their approximate percentages.

    • The primary hazard warnings (e.g., "Toxic," "Eye Damage," "Environmental Hazard").

Step 3: Temporary Storage

Waste containers must be stored safely in the laboratory pending pickup.

  • Action: Keep the waste container tightly sealed when not in use.[9][12]

  • Action: Store the container in a designated and secure Satellite Accumulation Area within the lab. This area should be well-ventilated and away from general traffic.

  • Action: Use secondary containment (such as a larger, chemically-resistant tub) to catch any potential leaks from the primary container.[9]

Step 4: Arranging Final Disposal

Laboratory personnel are responsible for the waste until it is transferred to certified professionals.

  • Action: Once the container is approximately 75% full, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][9]

  • Action: Follow all institutional procedures for waste transfer, including completing any required forms or tags.[9]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the safe disposal of this compound waste.

G cluster_prep Preparation Phase cluster_waste Waste Generation & Collection cluster_storage Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Always GenerateWaste Waste Generated (Solid, Liquid, Consumables) FumeHood->GenerateWaste During Experiment Segregate Is waste halogenated? (Yes for this compound) GenerateWaste->Segregate HalogenatedContainer Place in Labeled 'Halogenated Waste' Container Segregate->HalogenatedContainer Yes CheckIncompatible Check for Incompatibilities (e.g., Oxidizers) HalogenatedContainer->CheckIncompatible Store Store Sealed Container in Secondary Containment CheckIncompatible->Store EHS Contact EHS for Pickup when container is 75% full Store->EHS Pickup Waste Collected by Authorized Personnel EHS->Pickup

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure the fume hood is operational and you are wearing the appropriate PPE (including respiratory protection if it is a powder spill). Prevent the spill from spreading or entering drains.[4][13]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into your designated halogenated hazardous waste container.[1][14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7] All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these detailed procedures, you uphold your commitment to laboratory safety, regulatory compliance, and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • Sciencemadness Wiki. (2022, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Loba Chemie. (2025, July 24). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Westlab. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2019, March). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). PART F. Organochlorine (OC) Compounds. Retrieved from [Link]

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Personal protective equipment for handling 4-Amino-6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 4-Amino-6-chloro-8-methylquinoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally related compounds, including quinolines, chlorinated aromatic amines, and other hazardous pharmaceutical intermediates. This approach mandates treating the compound with a high degree of caution, assuming it possesses significant potential hazards until proven otherwise.

Hazard Assessment: Understanding the Risks

This compound belongs to the class of quinoline derivatives, which are heterocyclic aromatic compounds. The presence of an amino group and a chlorine atom on the aromatic ring system suggests several potential hazards that must be rigorously managed.

  • High Acute Toxicity: Similar quinoline derivatives are classified as toxic if swallowed.[1][2] Aromatic amines can be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[3]

  • Severe Eye and Skin Irritation: Many analogous compounds are known to cause serious eye damage and skin irritation upon contact.[2][4][5][6]

  • Dermal Absorption and Systemic Effects: As a chlorinated aromatic amine, there is a significant risk of absorption through the skin, which could lead to systemic toxicity.[3][7]

  • Carcinogenicity and Mutagenicity: Some quinolines and aromatic amines are suspected or known to cause cancer or genetic defects.[2][3][6] Therefore, this compound should be handled as a potential carcinogen and mutagen.

  • Respiratory Hazards: If the compound is a powder, inhalation of dust can be a primary route of exposure, potentially causing respiratory irritation and systemic toxicity.[4][8]

  • Environmental Toxicity: Halogenated aromatic compounds can be very toxic to aquatic life with long-lasting effects.[2][6] All releases to the environment must be avoided.[1][6][8]

Due to these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended; it is essential for ensuring operator safety.

Core Personal Protective Equipment (PPE) Ensemble

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory for any procedure involving this compound, from weighing and transfer to reaction setup and workup.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double Gloving: Inner and outer pair of powder-free nitrile gloves.The outer glove provides the primary barrier. In case of a splash or known contamination, it can be removed and replaced without exposing the skin. The inner glove offers secondary protection during this process. Regularly inspect gloves for any signs of degradation or punctures before and during use. Change outer gloves at least every 30 to 60 minutes or immediately upon contamination.[9]
Eye & Face Protection Chemical Splash Goggles and a Face Shield. Goggles provide a seal around the eyes to protect against splashes and fine dust.[10] A face shield must be worn over the goggles to protect the entire face from splashes when handling solutions or performing transfers that could result in aerosols.
Protective Clothing Disposable, Polyethylene-Coated Gown with Long Sleeves and Elastic Cuffs. A standard lab coat is insufficient. A disposable, fluid-resistant gown prevents permeation of the chemical through to personal clothing and skin.[10] The gown should close in the back to minimize the risk of frontal contamination. Cuffs should be tucked under the outer pair of gloves.[9]
Respiratory Protection NIOSH-Approved N95 Respirator (or higher). While the fume hood is the primary engineering control, an N95 respirator should be worn when handling the solid powder (e.g., during weighing) to protect against inhalation of fine particulates. For situations with a higher risk of aerosol generation or potential failure of the primary engineering control, a more protective respirator, such as a full-face respirator with appropriate cartridges, may be necessary based on a site-specific risk assessment.
Foot Protection Disposable, Skid-Resistant Shoe Covers. Shoe covers prevent the tracking of contamination out of the laboratory.[10] They should be worn over closed-toe shoes.

Procedural Workflow for PPE Donning and Doffing

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Shoe Covers: Put on shoe covers before entering the designated handling area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring complete coverage.

  • Respirator: Perform a seal check and don the N95 respirator.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior with bare skin. Dispose of them in the designated hazardous waste container.

  • Gown and Shoe Covers: Remove the gown and shoe covers. Roll the gown inward, containing the contaminated surface, and dispose of immediately.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again avoiding contact with the exterior surface.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[4]

Decontamination and Disposal Plan

Effective management of waste is a cornerstone of safe chemical handling.

  • Chemical Waste: All solutions and unused solid this compound must be collected in a designated, labeled hazardous waste container.[7]

  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, respirator) must be considered hazardous waste and disposed of in a clearly marked hazardous waste container immediately after use.[7]

  • Glassware and Equipment: Reusable glassware and equipment must be decontaminated. A triple rinse procedure is recommended. The initial rinse should be with a solvent in which the compound is soluble (e.g., ethanol or acetone), and this rinsate must be collected as hazardous waste. Subsequent rinses can be with detergent and water.

  • Spill Management: In the event of a spill, evacuate the immediate area. The cleanup should only be performed by trained personnel wearing the full PPE ensemble described above. Use an absorbent material to contain the spill, collect it in a sealed container, and dispose of it as hazardous waste.[8] Decontaminate the area thoroughly after cleanup.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making and procedural flow for safely handling this compound.

PPE_Workflow Workflow for Handling this compound start Start: Prepare for Handling assess Hazard Assessment: Treat as highly toxic, mutagenic, and irritant start->assess control Primary Engineering Control: Work inside a certified chemical fume hood assess->control don_ppe Don PPE (See Donning Sequence) control->don_ppe handle Perform Chemical Handling: Weighing, transfer, reaction don_ppe->handle decon Decontaminate & Segregate Waste: - Contaminated PPE - Chemical Waste - Sharps & Glassware handle->decon doff_ppe Doff PPE (See Doffing Sequence) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End: Procedure Complete wash->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.